molecular formula C5H11NO B591788 (S)-2-Methylmorpholine CAS No. 74572-13-7

(S)-2-Methylmorpholine

Cat. No.: B591788
CAS No.: 74572-13-7
M. Wt: 101.149
InChI Key: LQMMFVPUIVBYII-YFKPBYRVSA-N
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Description

(S)-2-Methylmorpholine, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.149. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMMFVPUIVBYII-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653199
Record name (2S)-2-Methylmorpholine
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Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74572-13-7
Record name (2S)-2-Methylmorpholine
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Record name (2S)-2-methylmorpholine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-2-Methylmorpholine from Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing enantiomerically pure (S)-2-methylmorpholine, a valuable chiral building block in medicinal chemistry, starting from readily available amino acids. The focus is on the conversion of L-alanine to the target molecule, detailing key experimental protocols and presenting quantitative data to facilitate comparison of methodologies.

Introduction

The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of stereocenters, such as the methyl group in this compound, allows for fine-tuning of pharmacological activity and pharmacokinetic properties. The use of amino acids as chiral precursors provides an efficient and cost-effective route to enantiopure morpholine derivatives. This guide outlines two primary synthetic strategies commencing from L-alanine: a modern approach utilizing ethylene sulfate and a classic method based on intramolecular Williamson ether synthesis.

Synthetic Pathways and Methodologies

The overall synthetic strategy involves a two-step process: the reduction of the amino acid to the corresponding amino alcohol, followed by the cyclization to form the morpholine ring.

Step 1: Reduction of L-Alanine to (S)-2-Amino-1-propanol ((S)-Alaninol)

The initial and crucial step is the reduction of the carboxylic acid functionality of L-alanine to a primary alcohol, yielding (S)-alaninol. A highly effective and commonly employed method involves the use of lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of L-Alanine using LiAlH₄

  • Materials:

    • L-Alanine

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated potassium carbonate solution

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet is charged with LiAlH₄ (1.95 molar equivalents) suspended in anhydrous THF.

    • The suspension is cooled to 0 °C in an ice/water bath under an inert atmosphere.

    • L-Alanine (1.0 molar equivalent) is added portion-wise to the stirred suspension at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux overnight.

    • The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of a saturated aqueous solution of potassium carbonate. Caution: This is a highly exothermic reaction and generates hydrogen gas.

    • The resulting slurry is stirred vigorously for 1 hour at room temperature.

    • The solids are removed by filtration, and the filter cake is washed with THF.

    • The combined filtrate is concentrated under reduced pressure.

    • The crude (S)-alaninol is purified by vacuum distillation to yield a colorless oil.[1][2]

Step 2: Cyclization of (S)-Alaninol to this compound

Two primary methodologies for the cyclization of (S)-alaninol are presented below.

This modern approach is a simple, high-yielding, and redox-neutral protocol for the conversion of 1,2-amino alcohols to morpholines.[3][4]

Experimental Protocol: Cyclization using Ethylene Sulfate

  • Materials:

    • (S)-Alaninol

    • Ethylene sulfate

    • Potassium tert-butoxide (t-BuOK)

    • Anhydrous solvent (e.g., THF or isopropanol)

  • Procedure:

    • To a solution of (S)-alaninol (1.0 molar equivalent) in the chosen anhydrous solvent, ethylene sulfate (1.05 molar equivalents) is added at room temperature.

    • The reaction mixture is stirred at room temperature for 12-24 hours. The formation of a zwitterionic intermediate may be observed as a precipitate.

    • The solvent is removed under reduced pressure.

    • The crude intermediate is redissolved in an anhydrous solvent, and potassium tert-butoxide (1.1 molar equivalents) is added portion-wise.

    • The mixture is stirred at room temperature or gently heated to facilitate cyclization.

    • The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

    • Upon completion, the reaction is quenched with water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude this compound can be purified by distillation or column chromatography.

This classic and reliable method involves a two-step process: N-alkylation of the amino alcohol followed by a base-catalyzed intramolecular cyclization.

Experimental Protocol: Intramolecular Williamson Ether Synthesis

  • Part 1: N-Alkylation of (S)-Alaninol

    • Materials:

      • (S)-Alaninol

      • 2-Chloroethanol

      • A non-nucleophilic base (e.g., potassium carbonate)

      • Solvent (e.g., acetonitrile or DMF)

    • Procedure:

      • (S)-Alaninol (1.0 molar equivalent) and potassium carbonate (2.0 molar equivalents) are suspended in the chosen solvent.

      • 2-Chloroethanol (1.1 molar equivalents) is added, and the mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS).

      • The reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

      • The filtrate is concentrated under reduced pressure to yield the crude N-(2-hydroxyethyl)-(S)-alaninol. This intermediate may be purified by column chromatography or used directly in the next step.

  • Part 2: Intramolecular Cyclization

    • Materials:

      • Crude N-(2-hydroxyethyl)-(S)-alaninol

      • Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))

      • Anhydrous solvent (e.g., THF)

    • Procedure:

      • The crude N-(2-hydroxyethyl)-(S)-alaninol is dissolved in anhydrous THF under an inert atmosphere.

      • The solution is cooled to 0 °C, and a strong base (1.1 molar equivalents) is added portion-wise.

      • The reaction mixture is allowed to warm to room temperature and stirred until the cyclization is complete.

      • The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

      • The combined organic layers are dried, filtered, and concentrated.

      • The resulting crude this compound is purified by distillation or column chromatography.

Quantitative Data Summary

The following table summarizes the typical yields for the key synthetic steps.

StepReactantsMethodProductReported YieldReference
Reduction L-Alanine, LiAlH₄Hydride Reduction(S)-Alaninol77%[1]
Cyclization (Method A) (S)-Alaninol, Ethylene Sulfate, t-BuOKEthylene Sulfate AnnulationThis compoundHigh[3][4]
Cyclization (Method B) N-(2-hydroxyethyl)-(S)-alaninol, Strong BaseIntramolecular Williamson Ether Synth.This compoundModerate-Good[5][6]

Note: The yield for Method A is stated as "High" as the source documents describe the methodology as high-yielding across a range of 1,2-amino alcohols, though a specific value for (S)-alaninol is not provided. The yield for Method B can be variable depending on the specific conditions and the purity of the intermediate.

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a key reaction mechanism.

G cluster_reduction Step 1: Reduction cluster_cyclization Step 2: Cyclization L_Alanine L-Alanine S_Alaninol (S)-Alaninol L_Alanine->S_Alaninol LiAlH₄, THF S_2_Methylmorpholine This compound S_Alaninol->S_2_Methylmorpholine Method A or B

Caption: Overall synthetic workflow for this compound from L-alanine.

G cluster_williamson Intramolecular Williamson Ether Synthesis (Method B) S_Alaninol (S)-Alaninol Intermediate N-(2-hydroxyethyl)- (S)-alaninol S_Alaninol->Intermediate N-Alkylation (e.g., 2-chloroethanol) S_2_Methylmorpholine This compound Intermediate->S_2_Methylmorpholine Intramolecular Cyclization (Strong Base)

Caption: Logical relationship for the Intramolecular Williamson Ether Synthesis pathway.

Conclusion

The synthesis of this compound from L-alanine is a robust and efficient process. The reduction of the amino acid to the corresponding amino alcohol is a well-established transformation with high yields. For the subsequent cyclization, the modern approach using ethylene sulfate offers a streamlined and high-yielding alternative to the more traditional intramolecular Williamson ether synthesis. The choice of method will depend on factors such as reagent availability, scalability, and desired purity. This guide provides the necessary technical details for researchers and drug development professionals to successfully synthesize this valuable chiral building block for their applications.

References

(S)-2-Methylmorpholine CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-2-Methylmorpholine

This guide provides a comprehensive overview of this compound, a key chiral intermediate in organic synthesis, particularly for the development of novel therapeutic agents. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound is a cyclic amine and an ether. The presence of a chiral center at the C-2 position makes it a valuable building block for stereospecific synthesis.

CAS Number: 74572-13-7[1][2][3][4]

Molecular Formula: C₅H₁₁NO[1][3][5]

Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Weight 101.15 g/mol [1][2][3][5]
Appearance Colorless liquid[1]
Boiling Point 118-120 °C / 137 °C[1][2]
Density 0.88 - 0.891 g/cm³[1][2]
Melting Point -90 °C[1]
Flash Point 41 °C[2]
pKa 9.01 ± 0.40 (Predicted)[1]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C[2]

Applications in Drug Development

This compound is a versatile building block in medicinal chemistry. The morpholine ring is considered a "privileged structure" due to its favorable properties, including improving aqueous solubility, metabolic stability, and providing a scaffold for creating molecules with high affinity for various biological targets.[6]

Its applications include:

  • Synthesis of Kinase Inhibitors: It is a key reactant in the synthesis of imidazo[1,2-a]-pyrimidin-5(1H)-ones, which act as selective PI3K-beta inhibitors.[2] The PI3K/mTOR signaling pathway is crucial in cell growth and proliferation, making it a significant target in cancer therapy.[7][8]

  • Central Nervous System (CNS) Agents: The morpholine moiety is prevalent in drugs targeting the CNS to enhance properties like brain permeability.[7][8]

  • General Organic Synthesis: It serves as a catalyst, solvent, and raw material for various chemical reactions such as esterification and halogenation.[1]

drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_development Drug Development Pipeline S2MM This compound (Chiral Building Block) Reaction Multi-step Synthesis S2MM->Reaction Reactants Other Reagents & Starting Materials Reactants->Reaction Crude Crude Product (e.g., PI3K Inhibitor) Reaction->Crude Purification Purification (Chromatography, etc.) Crude->Purification API Active Pharmaceutical Ingredient (API) Purification->API Screening High-Throughput Screening API->Screening LeadOpt Lead Optimization Screening->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Role of this compound in a typical drug discovery workflow.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development.

Protocol 1: Synthesis from a Sulfonylmorpholine Derivative

This protocol outlines the synthesis of this compound via deprotection of a tosyl-protected precursor.[2]

Materials:

  • (2S)-2-methyl-4-(4-methylphenyl)sulfonylmorpholine (13.26 g, 51.93 mmol)

  • Phenol (9.77 g, 103.86 mmol)

  • 33% HBr in acetic acid (89 mL, 363.52 mmol)

  • Diethyl ether (Et₂O)

Procedure:

  • Combine (2S)-2-methyl-4-(4-methylphenyl)sulfonylmorpholine, phenol, and the acetic acid solution of 33% HBr in a suitable reaction vessel.

  • Stir the mixture at room temperature for 6 hours.

  • After the reaction is complete, evaporate the reaction mixture to dryness under reduced pressure.

  • Grind the resulting crude product with diethyl ether to induce solidification.

  • Collect the solid by filtration.

  • Dry the collected solid under vacuum to yield (2S)-2-methylmorpholine hydrobromide as a white solid (6.77 g, 72% yield).[2]

  • The free base can be obtained by neutralization with a suitable base followed by extraction.

Characterization (¹H NMR for hydrobromide salt):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.18 (3H, d), 2.74 (1H, t), 3.01 (1H, td), 3.23 (1H, d), 3.26 (1H, d), 3.73 (1H, td), 3.79 (1H, dqd), 3.98 (1H, dd), 8.86 (2H, s).[2]

Protocol 2: Synthesis from N-Benzylethanolamine

This method describes a concise, chromatography-free synthesis starting from inexpensive chiral epichlorohydrin and a protected ethanolamine.[9]

Materials:

  • N-Benzylethanolamine (151.2 g, 1.0 mol)

  • (R)-Epichlorohydrin (97.15 g, 1.05 mol)

  • Water (100 mL)

  • 2-Propanol (100 mL)

  • 35 wt % aqueous solution of Tetraethylammonium hydroxide (Et₄NOH) (495 mL, 1.3 mol)

  • 1 M HCl

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Charge a 2 L jacketed reactor with N-benzylethanolamine, water, and 2-propanol. Maintain the jacket temperature at 20 °C.

  • Add (R)-epichlorohydrin and stir the solution overnight.

  • Add the 35 wt % aqueous Et₄NOH solution over less than 5 minutes. An exotherm to approximately 29 °C will be observed.

  • After 4 hours, quench the reaction by adding 1 M HCl until the pH is 9.

  • Add 350 mL of water and extract the mixture with dichloromethane (3 x 500 mL).

  • The resulting N-benzyl-(S)-2-hydroxymethylmorpholine can be isolated and debenzylated via hydrogenation (e.g., using a Palladium catalyst) to yield the final product. Note: The linked reference focuses on the N-BOC protected version, but the initial steps form the core morpholine ring.[9][10]

synthesis_workflow start Starting Materials ((2S)-2-methyl-4-tosylmorpholine, Phenol, HBr/AcOH) step1 Reaction: Deprotection (Stir at RT, 6h) start->step1 step2 Work-up: Evaporation to dryness step1->step2 step3 Purification: Trituration with Et₂O step2->step3 step4 Isolation: Filtration & Drying step3->step4 end_product Final Product: This compound HBr (White Solid) step4->end_product analysis Analysis: ¹H NMR end_product->analysis

Caption: General workflow for the synthesis of this compound (Protocol 1).

References

Spectroscopic Characterization of (S)-2-Methylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-Methylmorpholine, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectral data for this specific enantiomer, this guide combines available experimental information for the corresponding racemate or enantiomer with analytical predictions for a complete spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data for 2-Methylmorpholine

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppm (Estimated)MultiplicityIntegrationAssignment
~3.8m1HH-2
~3.6m2HH-6
~2.8m2HH-3
~2.6m2HH-5
~1.1d3H-CH₃
(broad)s1HN-H

Note: Data is estimated from the ¹H NMR spectrum of (R)-2-Methylmorpholine.[1] Precise chemical shifts and coupling constants may vary based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylmorpholine (Predicted)

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppm (Predicted)Assignment
~75C-2
~68C-6
~50C-3
~46C-5
~18-CH₃

Note: Predicted values are based on the known chemical shifts of morpholine and the expected effect of a methyl substituent at the C-2 position.

Table 3: Infrared (IR) Spectroscopy Data for 2-Methylmorpholine (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, BroadN-H Stretch
2980 - 2840StrongC-H Stretch (Aliphatic)
1470 - 1440MediumC-H Bend
1350 - 1250Medium-StrongC-N Stretch
1120 - 1080StrongC-O-C Asymmetric Stretch

Note: Predicted absorption bands are based on the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data for 2-Methylmorpholine (Predicted Fragmentation)
m/zRelative AbundanceAssignment
101Moderate[M]⁺ (Molecular Ion)
86High[M - CH₃]⁺
72Moderate[M - C₂H₅]⁺
57High[C₃H₇N]⁺ or [C₃H₅O]⁺
44Moderate[C₂H₆N]⁺

Note: The fragmentation pattern is predicted based on the structure of 2-methylmorpholine and common fragmentation pathways for cyclic amines and ethers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory procedures for the analysis of morpholine derivatives.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and match the probe for the ¹H frequency.

  • Perform shimming to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

  • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

  • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate the signals and determine the multiplicities and coupling constants.

¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

  • Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, due to the lower natural abundance of ¹³C.

  • Process the FID, perform Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

  • Place a small amount of liquid this compound directly onto the ATR crystal.

  • Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition (GC-MS):

  • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

  • The sample is vaporized and separated on a suitable GC column (e.g., a non-polar column like DB-5ms).

  • The separated components elute from the GC and enter the ion source of the mass spectrometer.

  • In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • A mass spectrum is recorded, showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Interpretation Correlate Data Determine Structure NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

References

Commercial Availability and Technical Guide for Enantiopure (S)-2-Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical characterization of enantiopure (S)-2-Methylmorpholine, a valuable building block in pharmaceutical research and development.

Commercial Availability

Enantiopure this compound and its hydrochloride salt are available from several chemical suppliers. The purity of the commercially available free base can be as high as 99.78%, as determined by Gas Chromatography (GC). The hydrochloride salt is also commercially available with a purity of at least 97%.

Below is a summary of representative commercial offerings. Researchers should consult specific supplier documentation for the most current product specifications and availability.

Product NameFormCAS NumberRepresentative Purity
This compoundLiquid74572-13-799.78% (GC)[1]
This compound hydrochlorideSolid1147108-99-3≥ 97%

Synthesis of Enantiopure this compound

The following is a plausible experimental protocol for the chiral resolution of racemic 2-methylmorpholine, adapted from established procedures for similar chiral amines, such as 2-methylpiperazine, using tartaric acid.[1][2]

Experimental Protocol: Chiral Resolution of (±)-2-Methylmorpholine

Materials:

  • (±)-2-Methylmorpholine (racemic)

  • L-(+)-Tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

Step 1: Diastereomeric Salt Formation

  • In a suitable reaction vessel, dissolve 1.0 equivalent of racemic (±)-2-methylmorpholine in methanol.

  • In a separate vessel, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol.

  • Slowly add the tartaric acid solution to the 2-methylmorpholine solution with stirring.

  • Allow the mixture to stir at room temperature. The diastereomeric salt of this compound with L-tartaric acid is expected to be less soluble and will begin to precipitate.

  • To maximize crystallization, the mixture can be cooled in an ice bath and stirred for an additional 1-2 hours.

  • Collect the precipitated solid by vacuum filtration and wash the crystals with a small amount of cold methanol. This solid is the enriched this compound-L-tartrate salt.

Step 2: Liberation of this compound

  • Suspend the collected diastereomeric salt in deionized water.

  • Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) with stirring until the pH of the solution is basic (pH > 12) to ensure complete neutralization of the tartaric acid and liberation of the free amine.

  • Transfer the aqueous solution to a separatory funnel and extract the liberated this compound with dichloromethane (3 x volumes).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield this compound.

Logical Workflow for Chiral Resolution

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Liberation of Free Amine racemate Racemic (±)-2-Methylmorpholine in Methanol mixing Mixing and Stirring racemate->mixing resolving_agent L-(+)-Tartaric Acid in Methanol resolving_agent->mixing crystallization Crystallization (Cooling) mixing->crystallization filtration Vacuum Filtration crystallization->filtration salt Enriched this compound -L-Tartrate Salt filtration->salt mother_liquor Mother Liquor (Enriched in R-enantiomer) filtration->mother_liquor salt_dissolved Dissolve Salt in Water salt->salt_dissolved basification Add NaOH (aq) salt_dissolved->basification extraction Liquid-Liquid Extraction (Dichloromethane) basification->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation product Enantiopure This compound evaporation->product

Chiral resolution workflow.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. The spectra should be consistent with the expected structure of 2-methylmorpholine.

¹H NMR Spectroscopy Workflow

G Sample Sample Preparation (this compound in CDCl₃) NMR NMR Spectrometer (Data Acquisition) Sample->NMR FID Free Induction Decay (FID) (Time-Domain Signal) NMR->FID FT Fourier Transform (Processing) FID->FT Spectrum ¹H NMR Spectrum (Frequency-Domain) FT->Spectrum Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Spectrum->Analysis

NMR data acquisition and analysis workflow.
Gas Chromatography (GC) for Purity Determination

The chemical purity of this compound can be determined by gas chromatography, often coupled with a flame ionization detector (FID).

Representative GC Purity Data:

ParameterValue
Purity (GC)99.78%[1]
Enantiomeric Excess (e.e.) Determination

The enantiomeric purity of this compound is a critical parameter. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

3.3.1. Chiral HPLC Method Development (General Protocol)

A specific, validated chiral HPLC method for this compound is not publicly available. However, a general protocol for developing such a method for a chiral amine is provided below.

Materials:

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralcel® or Chiralpak® series, or a cyclodextrin-based column)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Amine modifier (e.g., diethylamine, trifluoroacetic acid)

  • Racemic (±)-2-Methylmorpholine standard

  • Sample of synthesized this compound

Procedure:

  • Column Screening: Screen a selection of chiral stationary phases (CSPs) with a standard mobile phase, for example, a mixture of n-hexane and an alcohol (isopropanol or ethanol).

  • Mobile Phase Optimization: Once a column showing some separation is identified, optimize the mobile phase composition. Vary the ratio of the non-polar and polar solvents.

  • Additive Effects: Introduce a small amount of an acidic or basic modifier (e.g., 0.1% diethylamine for a basic analyte) to the mobile phase to improve peak shape and resolution.

  • Method Validation: Once satisfactory separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and limit of detection/quantitation according to standard guidelines.

Chiral HPLC Method Development Workflow

G start Start: Racemic 2-Methylmorpholine column_screening Column Screening (e.g., Chiralcel OD-H, Chiralpak AD-H) start->column_screening mobile_phase Mobile Phase Optimization (Hexane/IPA, Hexane/EtOH) column_screening->mobile_phase additive Additive Screening (e.g., 0.1% DEA) mobile_phase->additive optimization Parameter Optimization (Flow rate, Temperature) additive->optimization validation Method Validation optimization->validation

Chiral HPLC method development workflow.

3.3.2. Chiral GC Method Development (General Protocol)

Chiral GC can also be employed for the determination of enantiomeric excess, particularly for volatile amines.

Materials:

  • Chiral GC column (e.g., based on cyclodextrin derivatives)

  • High-purity carrier gas (e.g., Helium, Hydrogen)

  • Racemic (±)-2-Methylmorpholine standard

  • Sample of synthesized this compound

Procedure:

  • Column Selection: Choose a chiral GC column known to be effective for the separation of amines.

  • Temperature Program Optimization: Develop a temperature program that allows for the elution of both enantiomers with good resolution and reasonable analysis time. This often involves an initial isothermal period followed by a temperature ramp.

  • Flow Rate Optimization: Optimize the carrier gas flow rate to achieve the best separation efficiency.

  • Injection Parameters: Optimize the injector temperature and split ratio to ensure efficient and reproducible sample introduction.

  • Method Validation: Validate the developed method for its intended purpose.

This technical guide provides a foundational understanding of the commercial availability and key technical aspects of enantiopure this compound. For specific applications, it is recommended to consult detailed supplier documentation and perform in-house validation of all experimental procedures.

References

The Role of (S)-2-Methylmorpholine as a Chiral Auxiliary: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WEST HAVEN, CT — In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as indispensable tools for guiding the stereochemical outcome of chemical reactions. This technical guide delves into the hypothetical mechanism of action of (S)-2-Methylmorpholine as a chiral auxiliary. While direct and extensive literature on the specific application of this compound as a widely-used chiral auxiliary is limited, this paper constructs a plausible mechanistic framework based on well-established principles of stereocontrol and conformational analysis of related cyclic systems. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the potential utility of such a scaffold in stereoselective transformations.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[1] After the desired transformation, the auxiliary is cleaved from the product and can, in principle, be recovered for reuse. The fundamental principle behind their function lies in the transfer of chirality from the auxiliary to the substrate, creating a diastereomeric intermediate that exhibits facial bias towards the approach of a reagent.

Hypothetical Mechanism of Action of this compound

The proposed mechanism for this compound as a chiral auxiliary can be dissected into three key stages: formation of the chiral adduct, the diastereoselective reaction, and cleavage of the auxiliary.

Formation of the N-Acyl-(S)-2-Methylmorpholine Adduct

The first step involves the coupling of the chiral auxiliary, this compound, to a prochiral carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form a stable amide adduct. This reaction covalently links the stereochemical information of the auxiliary to the substrate.

cluster_formation Formation of Chiral Adduct Prochiral_Substrate Prochiral Substrate (e.g., R-COCl) Adduct N-Acyl-(S)-2-Methylmorpholine Adduct Prochiral_Substrate->Adduct + this compound S2MM This compound

Caption: Formation of the N-Acyl-(S)-2-Methylmorpholine Adduct.

Diastereoselective Transformation: A Focus on Enolate Alkylation

A common application for chiral auxiliaries is directing the alkylation of enolates.[2] In our hypothetical case, the N-acyl-(S)-2-methylmorpholine adduct can be deprotonated at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate.

The stereoselectivity of the subsequent alkylation reaction is dictated by the conformational preference of the enolate, which is influenced by the stereocenter of the morpholine ring. The chair-like conformation of the morpholine ring, coupled with the steric hindrance imposed by the methyl group at the C2 position, is expected to create a sterically differentiated environment.

Computational studies on analogous N-acylpiperidines suggest that the substituent at the 2-position preferentially occupies an axial position to minimize allylic strain.[3] This conformational lock would result in one face of the enolate being effectively shielded by the morpholine ring, directing the incoming electrophile to the less hindered face.

cluster_alkylation Diastereoselective Alkylation Adduct N-Acyl-(S)-2-Methylmorpholine Adduct Enolate Chiral Enolate Formation (LDA) Adduct->Enolate Deprotonation Transition_State Diastereomeric Transition State (Electrophile Approach) Enolate->Transition_State + Electrophile (E+) Alkylated_Product Diastereomerically Enriched Alkylated Product Transition_State->Alkylated_Product

Caption: Hypothetical workflow for diastereoselective alkylation.

The chelation of the lithium cation between the enolate oxygen and the morpholine oxygen could further rigidify the transition state, enhancing the facial bias. The methyl group at the C2 position would likely play a crucial role in directing the conformation of this chelated intermediate, thereby controlling the stereochemical outcome.

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. For N-acyl auxiliaries, this is typically achieved through hydrolysis (acidic or basic), reduction, or other nucleophilic cleavage methods. An effective chiral auxiliary should be readily cleavable under conditions that do not cause racemization of the newly formed stereocenter.

cluster_cleavage Auxiliary Cleavage Alkylated_Product Diastereomerically Enriched Product Cleavage Cleavage Reaction (e.g., Hydrolysis) Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary This compound (Recovered) Cleavage->Recovered_Auxiliary

Caption: Cleavage of the chiral auxiliary to yield the final product.

Quantitative Data Summary

As this is a hypothetical mechanism, no specific quantitative data from experimental studies using this compound as a chiral auxiliary can be presented. For established chiral auxiliaries like Evans oxazolidinones, high diastereomeric excesses (de) and enantiomeric excesses (ee) are commonly reported for a wide range of reactions. For instance, aldol reactions using Evans auxiliaries can achieve >99% de.[4][5] It is plausible that this compound, under optimized conditions, could also provide good to excellent levels of stereocontrol.

Reaction Type (Hypothetical)SubstrateReagentDiastereomeric Excess (de)Enantiomeric Excess (ee)Yield
Enolate AlkylationN-Propionyl-(S)-2-methylmorpholineBenzyl bromideNot ReportedNot ReportedNot Reported
Aldol ReactionN-Acetyl-(S)-2-methylmorpholineBenzaldehydeNot ReportedNot ReportedNot Reported
Diels-Alder ReactionN-Acryloyl-(S)-2-methylmorpholineCyclopentadieneNot ReportedNot ReportedNot Reported

Table 1: Hypothetical Data for Asymmetric Reactions Using this compound as a Chiral Auxiliary. Note: This table is for illustrative purposes only, as no experimental data has been found in the reviewed literature.

General Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for the key steps in a process utilizing this compound as a chiral auxiliary. These are based on standard procedures for similar transformations.

Protocol for N-Acylation of this compound
  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq.).

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Diastereoselective Enolate Alkylation
  • To a solution of the N-acyl-(S)-2-methylmorpholine adduct (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add LDA (1.1 eq.) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., alkyl halide, 1.2 eq.) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the diastereomeric products by flash column chromatography.

Protocol for Auxiliary Cleavage (Hydrolysis)
  • Dissolve the alkylated adduct in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (excess) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with aqueous HCl (1M) to protonate the carboxylic acid.

  • Extract the product with ethyl acetate (3x).

  • The aqueous layer can be basified and extracted to recover the this compound auxiliary.

  • Combine the organic layers for product isolation, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the chiral carboxylic acid by appropriate methods.

Conclusion

While the use of this compound as a chiral auxiliary is not prominently documented, this technical guide provides a scientifically grounded, albeit hypothetical, framework for its mechanism of action. The principles of steric shielding and conformational rigidity, which are central to the efficacy of established chiral auxiliaries, are likely to be the key determinants of stereocontrol for an N-acyl-(S)-2-methylmorpholine system. The methyl group at the C2 position is predicted to be the primary stereocontrolling element. Further experimental and computational studies would be necessary to validate this proposed mechanism and to quantify the levels of stereoselectivity achievable with this chiral auxiliary. This exploration serves as a foundation for researchers interested in developing new chiral auxiliaries based on the morpholine scaffold.

References

safety and handling precautions for (S)-2-Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of (S)-2-Methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a chemical intermediate utilized in various synthetic applications. The following sections detail its physical and chemical properties, associated hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound and its related compounds is presented below. This information is crucial for conducting risk assessments prior to use.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C5H11NO[1][2]
Molecular Weight 101.15 g/mol [1][3]
Appearance Colorless liquid[1][4]
Boiling Point 118-120 °C[1]
Melting Point -90 °C[1]
Density 0.88 g/cm³[1]
Flash Point 14 °C (57.2 °F)[4]
Solubility in Water >500 g/L (20°C)[4]
Table 2: GHS Hazard Information
Hazard ClassHazard StatementSignal WordPictogram
Flammable Liquids H226: Flammable liquid and vapor.[5][6]Danger🔥
Acute Toxicity, Oral H302: Harmful if swallowed.[5]Danger💀
Acute Toxicity, Dermal H311: Toxic in contact with skin.[5]Danger💀
Acute Toxicity, Inhalation H331: Toxic if inhaled.[5]Danger💀
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[5][6][7]Dangercorrosive
Serious Eye Damage H318: Causes serious eye damage.[5]Dangercorrosive
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn child.[5]Dangerhealth hazard

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are recommended for laboratory use.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield.[5][7]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Immediately change gloves if contaminated.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of splashes, use a chemical-resistant apron and boots.[7]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood.[5] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Chemical Handling and Storage
  • Dispensing:

    • Work within a chemical fume hood with the sash at the lowest practical height.

    • Ground all containers and receiving equipment to prevent static discharge.[5][8]

    • Use non-sparking tools for all transfers.[5][8]

    • Dispense the required amount of this compound into a tared, sealed container.

    • Clean any minor spills immediately with an inert absorbent material.

  • Reaction Setup:

    • Ensure all glassware is dry and free of contaminants.

    • Set up the reaction in the chemical fume hood.

    • Add this compound to the reaction vessel slowly, especially if the reaction is exothermic.

    • Maintain a controlled temperature and atmosphere as required by the specific reaction protocol.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

    • Keep away from heat, sparks, open flames, and other ignition sources.[5][7]

    • Store in a designated flammables cabinet.

    • The compound is hygroscopic; protect from moisture.[5]

Waste Disposal
  • Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not pour down the drain.[5][7]

  • Use a licensed professional waste disposal service.

Emergency Procedures

Spills and Leaks
  • Evacuate the area and restrict access.

  • Ensure adequate ventilation. Remove all sources of ignition.[5][7]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[8]

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][8]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Safety Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafetyWorkflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal RiskAssessment Risk Assessment PPE_Selection PPE Selection RiskAssessment->PPE_Selection Eng_Controls Engineering Controls (Fume Hood) PPE_Selection->Eng_Controls Dispensing Dispensing Eng_Controls->Dispensing Reaction Reaction Setup Dispensing->Reaction Spill Spill Dispensing->Spill Exposure Exposure Dispensing->Exposure Storage Storage Reaction->Storage Reaction->Spill Reaction->Exposure Waste Waste Collection Reaction->Waste Storage->Waste FirstAid First Aid Spill->FirstAid Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical Disposal Professional Disposal Waste->Disposal

Caption: Workflow for Safe Handling of this compound.

References

Navigating the Solubility Landscape of (S)-2-Methylmorpholine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methylmorpholine is a chiral morpholine derivative of significant interest in pharmaceutical synthesis and drug development. Its solubility in various organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and discusses relevant analytical techniques. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and methodologies to determine its solubility in relevant organic solvent systems.

Introduction to this compound

This compound is a heterocyclic amine with a chiral center, making it a valuable building block in asymmetric synthesis. Its structural features, including the secondary amine and ether functionalities, suggest a degree of polarity and the potential for hydrogen bonding. These characteristics govern its interaction with different solvent molecules and thus its solubility. An understanding of its solubility profile is paramount for its effective use in synthetic and pharmaceutical applications.

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
AppearanceColorless to light yellow liquid
Boiling Point~137 °C
Density~0.891 g/cm³
pKa~9.01 (Predicted)

Note: Some properties are based on available data for 2-methylmorpholine or are predicted.

Expected Solubility Profile

Based on its molecular structure, this compound is expected to exhibit good solubility in a range of organic solvents. The "like dissolves like" principle provides a general guideline.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen and oxygen atoms of the morpholine ring.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Tetrahydrofuran): Good solubility is expected due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted as the primary intermolecular forces would be weaker van der Waals forces.

It is important to note that temperature will significantly influence solubility, with solubility generally increasing with temperature for most solid-in-liquid systems.

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the isothermal shake-flask method .[1][2][3] This method involves equilibrating an excess of the solute in a solvent at a constant temperature and then measuring the concentration of the dissolved solute.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest (e.g., methanol, acetonitrile, etc.)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the organic solvent to each vial.

  • Equilibration: Place the sealed vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.[2]

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Alternative Method: Gravimetric Determination

For a simpler, albeit potentially less precise, determination, a gravimetric method can be employed.[5][6]

Procedure:

  • Prepare a saturated solution as described in steps 1-4 of the isothermal shake-flask method.

  • Accurately weigh an empty, dry evaporating dish.

  • Pipette a known volume of the clear, saturated filtrate into the pre-weighed evaporating dish.

  • Weigh the dish with the filtrate.

  • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at low heat or in a vacuum oven).

  • Once all the solvent has evaporated, dry the dish containing the solid residue to a constant weight.

  • The weight of the residue corresponds to the mass of this compound dissolved in the known volume of the solvent. From this, the solubility can be calculated.

Analytical Methods for Quantification

The choice of analytical method is crucial for accurate solubility determination.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the quantification of organic compounds.[2] A suitable stationary phase (e.g., C18) and mobile phase would need to be developed. Detection can be achieved using a UV detector if the compound has a chromophore, or an evaporative light scattering detector (ELSD) or mass spectrometer (MS) for compounds without a strong chromophore.

  • Gas Chromatography (GC): Given the volatility of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is another excellent option for quantification.

Data Presentation

While specific data for this compound is not available, the results from the experimental determination should be presented in a clear and structured table for easy comparison.

Example Solubility Data Table:

SolventTemperature (°C)Solubility ( g/100 mL)Analytical Method
Methanol25Experimentally DeterminedHPLC-UV
Acetonitrile25Experimentally DeterminedGC-FID
Tetrahydrofuran25Experimentally DeterminedHPLC-ELSD
Toluene25Experimentally DeterminedGC-MS
Hexane25Experimentally DeterminedGC-FID

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for solubility determination.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in thermostatic shaker B->C D Agitate at constant temperature (24-72h) C->D E Allow excess solid to settle D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Quantify concentration (HPLC/GC) G->H I Calculate solubility H->I

Caption: Isothermal Shake-Flask Method Workflow.

G cluster_prep Preparation of Saturated Solution cluster_measurement Gravimetric Measurement cluster_calculation Calculation A Prepare saturated solution via shake-flask method B Filter to get clear supernatant A->B D Add known volume of filtrate and weigh (W2) B->D C Weigh empty evaporating dish (W1) C->D E Evaporate solvent completely D->E F Dry residue to constant weight (W3) E->F G Mass of solute = W3 - W1 F->G I Calculate solubility (mass solute / volume solvent) G->I H Mass of solvent = W2 - W3 H->I

Caption: Gravimetric Method for Solubility Determination.

Conclusion

While a comprehensive public database of the solubility of this compound in various organic solvents is currently lacking, this guide provides the theoretical background and practical methodologies for researchers to determine these crucial parameters. The isothermal shake-flask method, coupled with appropriate analytical techniques like HPLC or GC, offers a robust approach to generating reliable solubility data. This information is indispensable for optimizing synthetic procedures, developing effective purification strategies, and designing stable formulations in the pharmaceutical industry.

References

The Genesis of Chiral Morpholines: A Legacy of Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocycle containing both an amine and an ether functionality, is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs. The introduction of chirality into this privileged structure unlocks a third dimension of chemical space, enabling exquisitely specific interactions with biological targets. This technical guide delves into the discovery and historical evolution of synthetic methodologies for accessing chiral morpholines, providing a comprehensive resource for researchers in drug discovery and organic synthesis. We will explore the seminal contributions that have shaped this field, from early chiral pool approaches to the advent of powerful catalytic asymmetric methods. Detailed experimental protocols for key transformations and a quantitative comparison of their efficiencies are provided to empower the modern chemist in the design and execution of novel synthetic routes.

A Historical Perspective: From Nature's Building Blocks to Catalytic Precision

The journey to construct stereochemically defined morpholines has been a testament to the ingenuity of synthetic chemists. Early forays into this field logically relied on the chiral pool , leveraging the inherent stereochemistry of readily available natural products like amino acids and carbohydrates.

A significant leap forward came with the development of asymmetric catalysis , a field revolutionized by pioneers such as David A. Evans and Eric N. Jacobsen. While not exclusively focused on morpholine synthesis, their development of powerful chiral auxiliaries and catalysts provided the essential tools that were later adapted for the stereocontrolled construction of this important heterocycle. Evans' oxazolidinone chiral auxiliaries, for instance, enabled diastereoselective alkylations and aldol reactions, the products of which could be further elaborated into chiral morpholines. Similarly, Jacobsen's development of chiral salen complexes for asymmetric epoxidation and other transformations provided enantiomerically enriched building blocks for morpholine synthesis.

The turn of the 21st century witnessed a surge in the development of more direct and efficient methods for chiral morpholine synthesis. Key breakthroughs include:

  • Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a powerful and environmentally benign strategy. Proline and its derivatives, for example, have been successfully employed in asymmetric Mannich and Michael reactions to construct chiral morpholine precursors.

  • Transition Metal Catalysis: The development of chiral ligands for transition metals, particularly rhodium and iridium, has enabled highly enantioselective hydrogenation of dehydromorpholine precursors. This "after cyclization" strategy has proven to be a robust and scalable method for accessing a wide variety of 2-substituted chiral morpholines with excellent enantioselectivities.[1]

Key Synthetic Strategies for Chiral Morpholines

The modern synthetic chemist has a diverse arsenal of methods to choose from when targeting a specific chiral morpholine derivative. The choice of strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Chiral Pool Synthesis

This classical approach utilizes readily available, enantiomerically pure starting materials from nature. Amino acids are particularly valuable precursors. For example, the synthesis of a chiral morpholine can commence from an α-amino acid, where the stereocenter is already defined.

Illustrative Workflow: Synthesis from an Amino Acid

cluster_0 Chiral Pool Starting Material cluster_1 Functional Group Interconversion cluster_2 Cyclization Amino Acid Amino Acid Amino Alcohol Amino Alcohol Amino Acid->Amino Alcohol Reduction Chiral Morpholine Chiral Morpholine Amino Alcohol->Chiral Morpholine Ring Closure

Caption: General workflow for chiral morpholine synthesis from the chiral pool.

Asymmetric Hydrogenation of Dehydromorpholines

A powerful and widely used strategy involves the enantioselective hydrogenation of a prochiral dehydromorpholine substrate using a chiral transition metal catalyst. Rhodium complexes with chiral bisphosphine ligands have proven to be particularly effective.

Quantitative Data for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [1]

EntrySubstrate (R group)Catalyst Loading (mol%)Yield (%)ee (%)
1Phenyl1>9992
24-Fluorophenyl1>9993
34-Chlorophenyl1>9991
44-Bromophenyl1>9990
52-Naphthyl1>9994
Organocatalytic Approaches

The use of chiral organic molecules as catalysts offers a metal-free alternative for the synthesis of chiral morpholines. These reactions often proceed through the formation of chiral enamines or iminium ions.

Example: Organocatalytic Asymmetric Michael Addition

An enantioselective Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral amine, can generate a key intermediate that can be subsequently cyclized to form a substituted chiral morpholine.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of Dehydromorpholines[1]

Materials:

  • Dehydromorpholine substrate (1.0 equiv)

  • [Rh(COD)2]BF4 (0.01 equiv)

  • Chiral bisphosphine ligand (e.g., (R)-SegPhos) (0.011 equiv)

  • Dichloromethane (DCM), degassed

  • Hydrogen gas

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Rh(COD)2]BF4 and the chiral bisphosphine ligand.

  • Degassed DCM is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • The dehydromorpholine substrate is added to the catalyst solution.

  • The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The tube is purged with hydrogen gas (3 cycles of vacuum and H2 backfill).

  • The reaction mixture is stirred under a positive pressure of hydrogen (typically 1-50 atm) at room temperature for the specified time (e.g., 12-24 hours).

  • Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral morpholine product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Case Studies in Drug Development

The significance of chiral morpholines is underscored by their presence in several approved drugs. The syntheses of the chiral morpholine cores of Aprepitant and Linezolid are illustrative examples of the application of modern stereoselective methods.

Synthesis of the Chiral Morpholine Core of Aprepitant

Aprepitant, an antiemetic drug, features a complex trisubstituted chiral morpholine ring. Its synthesis has been a subject of intense research, with various stereoselective strategies being developed. One notable approach involves a diastereoselective intramolecular Mannich reaction.

Synthesis of the Chiral Morpholine Ring of Linezolid

Linezolid is an antibiotic containing a chiral 3-amino-2-oxazolidinone moiety, which is often synthesized from a chiral morpholine precursor. A common strategy involves the use of a chiral epoxide derived from the Sharpless asymmetric epoxidation.

Chiral Morpholines as Dopamine D4 Receptor Antagonists

Chiral morpholine derivatives have shown significant promise as selective antagonists of the dopamine D4 receptor, a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[2]

Signaling Pathway of the Dopamine D4 Receptor

The dopamine D4 receptor is coupled to the Gi/o family of G-proteins. Upon activation by dopamine, the receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also modulate the activity of other downstream effectors, such as ion channels.

D4R Dopamine D4 Receptor G_protein Gi/o Protein (αβγ) D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Dopamine Dopamine Dopamine->D4R Activates Antagonist Chiral Morpholine Antagonist Antagonist->D4R Blocks ATP ATP ATP->AC Substrate Downstream Downstream Cellular Response cAMP->Downstream Modulates

Caption: Simplified signaling pathway of the dopamine D4 receptor and the inhibitory action of a chiral morpholine antagonist.

The high affinity and selectivity of certain chiral morpholine antagonists for the D4 receptor highlight the importance of precise three-dimensional molecular architecture in drug design. The morpholine ring, with its defined stereochemistry, can orient key pharmacophoric elements in a manner that maximizes binding to the receptor's active site while minimizing off-target interactions.

Conclusion

The discovery and development of synthetic methods for chiral morpholines represent a significant chapter in the history of organic chemistry. From the early reliance on nature's chiral building blocks to the sophisticated and highly efficient catalytic asymmetric transformations of today, the field has continuously evolved, driven by the ever-present demand for stereochemically pure molecules in medicine and materials science. The ability to precisely control the three-dimensional structure of the morpholine scaffold has empowered medicinal chemists to design and synthesize novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. As our understanding of asymmetric catalysis deepens and new synthetic methodologies emerge, the legacy of chiral morpholine synthesis will undoubtedly continue to inspire future innovations in the art and science of molecule-making.

References

Methodological & Application

Application Notes and Protocols for (S)-2-Methylmorpholine in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis, utilizing small chiral organic molecules to induce enantioselectivity, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Chiral secondary amines, such as proline and its derivatives, are well-established catalysts for asymmetric aldol reactions, proceeding through an enamine-based mechanism.

(S)-2-Methylmorpholine, a readily available chiral secondary amine, presents itself as a promising candidate for investigation as an organocatalyst in asymmetric aldol reactions. Its rigid morpholine scaffold and the stereogenic center at the C2 position have the potential to create a well-defined chiral environment around the reactive enamine intermediate, thereby influencing the stereochemical outcome of the reaction. While specific literature on the application of this compound in asymmetric aldol reactions is not extensively documented, this application note provides a generalized protocol and expected outcomes based on established principles of organocatalyzed aldol reactions.

Catalytic Cycle and Stereochemical Model

The proposed catalytic cycle for the this compound catalyzed asymmetric aldol reaction is analogous to that of other chiral secondary amine catalysts. The reaction is initiated by the formation of a chiral enamine between the ketone donor and the this compound catalyst. This enamine then attacks the aldehyde acceptor in a stereocontrolled fashion. The resulting iminium ion is subsequently hydrolyzed to release the chiral aldol product and regenerate the catalyst.

The enantioselectivity of the reaction is determined by the facial selectivity of the enamine's attack on the aldehyde. The conformation of the enamine and the steric hindrance imposed by the methyl group on the morpholine ring are expected to direct the aldehyde to approach from the less hindered face, leading to the preferential formation of one enantiomer of the aldol product.

G cluster_cycle Proposed Catalytic Cycle Ketone Ketone Catalyst This compound Aldehyde Aldehyde Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Iminium Iminium Ion Enamine->Iminium + Aldehyde Iminium->Catalyst - Product Product Chiral Aldol Product Iminium->Product + H₂O Water H₂O Water2 H₂O

Caption: Proposed catalytic cycle for the this compound catalyzed asymmetric aldol reaction.

Quantitative Data Summary (Representative)

The following table summarizes representative data for the optimization of the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, catalyzed by this compound. Please note that this data is hypothetical and serves as a template for experimental investigation.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)dr (anti:syn)ee (%)
110CH₂Cl₂25247590:1085
220CH₂Cl₂25248892:887
330CH₂Cl₂25249293:788
420Toluene25246585:1578
520THF25247888:1282
620CH₂Cl₂0488595:592
720CH₂Cl₂40129089:1180

Experimental Protocols

General Procedure for the Asymmetric Aldol Reaction

This protocol describes a general method for the direct asymmetric aldol reaction of a ketone with an aldehyde using this compound as the organocatalyst.

Materials:

  • This compound

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Anhydrous MgSO₄

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or vial with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Flash chromatography setup

  • NMR spectrometer

  • Chiral HPLC

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv).

  • Add the ketone (5.0 mmol, 5.0 equiv) and the anhydrous solvent (2.0 mL).

  • Add this compound (0.2 mmol, 0.2 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired aldol product.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

G cluster_workflow Experimental Workflow start Start reagents Combine Aldehyde, Ketone, This compound, and Solvent start->reagents reaction Stir at Desired Temperature (Monitor by TLC) reagents->reaction quench Quench with Saturated aq. NH₄Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction workup Wash with Brine, Dry (MgSO₄), Filter, and Concentrate extraction->workup purification Purify by Flash Chromatography workup->purification analysis Characterize Product (NMR for dr, Chiral HPLC for ee) purification->analysis end End analysis->end

Caption: General experimental workflow for the asymmetric aldol reaction.

Conclusion

This compound holds potential as a readily accessible and effective organocatalyst for asymmetric aldol reactions. The generalized protocol and representative data provided herein offer a solid starting point for researchers to explore its catalytic activity. Further optimization of reaction parameters, including catalyst loading, solvent, temperature, and substrate scope, is encouraged to fully elucidate the potential of this chiral amine in asymmetric synthesis. The development of new and efficient organocatalysts is crucial for advancing the field of drug discovery and development, and this compound warrants investigation in this context.

Application Notes and Protocols for Diastereoselective Alkylation using (S)-2-Methylmorpholine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, representative protocol for the diastereoselective α-alkylation of carboxylic acids employing (S)-2-methylmorpholine as a chiral auxiliary. While this compound is not as commonly cited as other auxiliaries like Evans' oxazolidinones, the principles of chiral amide enolate chemistry form the basis of this proposed methodology. This protocol is designed to be a starting point for researchers looking to explore new chiral auxiliaries for the asymmetric synthesis of α-substituted carboxylic acid derivatives.

Introduction

The alkylation of enolates is a powerful tool for carbon-carbon bond formation. When a chiral auxiliary is covalently attached to the carboxylic acid substrate, the resulting diastereomeric enolate can react with electrophiles with a high degree of facial selectivity, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the chiral auxiliary yields the desired α-substituted carboxylic acid derivative in high enantiomeric purity. This compound offers a structurally distinct chiral environment that can influence the stereochemical outcome of the alkylation reaction.

Reaction Principle

The overall process involves three key steps:

  • Formation of the Chiral Amide: The carboxylic acid of interest is coupled with this compound to form the corresponding N-acyl derivative.

  • Diastereoselective Alkylation: The N-acyl-(S)-2-methylmorpholine is deprotonated with a strong base, typically a lithium amide, to form a chiral lithium enolate. This enolate then reacts with an alkylating agent (e.g., an alkyl halide) in a diastereoselective manner. The steric hindrance provided by the methyl group on the morpholine ring is expected to direct the approach of the electrophile.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to yield the target α-substituted carboxylic acid, alcohol, or other derivative.

Experimental Protocols

Synthesis of N-Acyl-(S)-2-methylmorpholine (General Procedure)

This procedure outlines the formation of the chiral amide from a generic carboxylic acid.

Reagents and Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq.) or oxalyl chloride (1.2 eq.) dropwise.

  • Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve this compound (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Add the solution of this compound and triethylamine dropwise to the cold acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl-(S)-2-methylmorpholine.

Diastereoselective α-Alkylation (General Procedure)

This procedure describes the formation of the chiral enolate and its subsequent alkylation.

Reagents and Materials:

  • N-Acyl-(S)-2-methylmorpholine

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a solution of the N-acyl-(S)-2-methylmorpholine (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA (1.1 eq.) dropwise.

  • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The optimal temperature and time may vary depending on the electrophile.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate or diethyl ether.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis.

Cleavage of the Chiral Auxiliary (Representative Methods)

The choice of cleavage method depends on the desired final product (e.g., carboxylic acid, primary alcohol, aldehyde).

a) To the Carboxylic Acid (Hydrolysis):

  • Acidic Hydrolysis: Treat the alkylated amide with an aqueous acid such as 6 M HCl or a mixture of H₂SO₄ and water, often at elevated temperatures.

  • Basic Hydrolysis: Reflux the alkylated amide with an aqueous base such as 6 M NaOH or KOH.

b) To the Primary Alcohol (Reduction):

  • Treat the alkylated amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF or diethyl ether at 0 °C to room temperature.

c) To the Aldehyde (Partial Reduction):

  • This is a more challenging transformation and may require a two-step procedure, for example, reduction to the primary alcohol followed by oxidation (e.g., Swern or Dess-Martin oxidation).

Data Presentation

The following table presents hypothetical data for the diastereoselective alkylation of N-propionyl-(S)-2-methylmorpholine with various electrophiles, illustrating the expected outcomes of such a protocol.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1CH₃Iα-Methylated Product9295:5
2BnBrα-Benzylated Product8897:3
3Allyl Bromideα-Allylated Product8594:6
4n-Butyl Iodideα-Butylated Product7892:8

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Step 1: Chiral Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Carboxylic Acid (R-COOH) C Coupling Reaction (e.g., via acid chloride) A->C B This compound B->C D N-Acyl-(S)-2-methylmorpholine C->D E Enolate Formation (LDA, -78 °C) D->E D->E F Chiral Lithium Enolate E->F G Alkylation (R'-X, -78 °C) F->G H Alkylated Product G->H I Cleavage Reaction (Hydrolysis or Reduction) H->I H->I J Chiral α-Substituted Product (Acid, Alcohol, etc.) I->J K Recovered this compound I->K

Caption: Workflow for diastereoselective alkylation.

Logical Relationship of Stereocontrol

stereocontrol Aux This compound Chiral Auxiliary Amide N-Acyl Chiral Amide Aux->Amide controls Enolate Planar Chiral Enolate Amide->Enolate forms Facial_Block Steric Hindrance from Methyl Group Enolate->Facial_Block creates Transition_State Diastereomeric Transition States Facial_Block->Transition_State directs approach of Electrophile Electrophile (R-X) Electrophile->Transition_State Product Major Diastereomer Transition_State->Product leads to

Caption: Logic of stereocontrol in the alkylation.

Application of (S)-2-Methylmorpholine in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Methylmorpholine is a chiral heterocyclic compound with significant potential in the stereoselective synthesis of complex molecules, including natural products. While its direct application as a chiral auxiliary in documented total syntheses is not as widespread as that of other established auxiliaries, its structural features make it an attractive candidate for inducing asymmetry in various chemical transformations. This document provides detailed application notes and hypothetical protocols to guide researchers in utilizing this compound and its derivatives in natural product synthesis.

Application Notes

The primary application of this compound in asymmetric synthesis is envisioned through its conversion into an N-acyl derivative, which can then serve as a chiral auxiliary. This approach is analogous to the well-established use of Evans' oxazolidinones and pseudoephedrine amides in controlling stereochemistry during carbon-carbon bond formation.[1][2][3] The chiral center at the C2 position of the morpholine ring can effectively bias the facial selectivity of enolate reactions.

1. Diastereoselective Enolate Alkylation

N-Acyl-(S)-2-methylmorpholine derivatives can be employed in the diastereoselective alkylation of enolates to produce α-substituted chiral carboxylic acids, which are valuable building blocks for many natural products.[4][5] The morpholine ring is expected to adopt a chair-like conformation, and the methyl group at the C2 position will preferentially occupy an equatorial position to minimize steric hindrance. This defined conformation creates a sterically biased environment, directing the approach of an electrophile to the enolate from the less hindered face.

Principle of Stereocontrol: Upon deprotonation with a suitable base (e.g., LDA or NaHMDS), a lithium or sodium enolate is formed. The metal cation is likely to chelate with the carbonyl oxygen and the morpholine ring oxygen, leading to a rigid, bicyclic-like transition state. The methyl group at C2 of the auxiliary shields one face of the enolate, forcing the incoming electrophile to attack from the opposite face, thus leading to a high degree of diastereoselectivity.

2. Asymmetric Aldol Reactions

Similar to alkylation, N-propionyl or N-acetyl derivatives of this compound can be used in asymmetric aldol reactions to generate chiral β-hydroxy carbonyl compounds, a common motif in polyketide natural products.[6][7] The formation of a boron or titanium enolate, followed by reaction with an aldehyde, is expected to proceed through a well-defined chair-like transition state, leading to excellent stereocontrol.

Principle of Stereocontrol: In a Lewis acid-mediated aldol reaction (e.g., using TiCl₄ or Bu₂BOTf), the enolate geometry (Z or E) can be controlled. The subsequent reaction with an aldehyde proceeds through a Zimmerman-Traxler-type transition state. The chiral auxiliary dictates the facial selectivity of the aldehyde's approach to the enolate, thereby controlling the absolute stereochemistry of the two newly formed stereocenters.

3. Auxiliary Removal

A crucial step in chiral auxiliary-mediated synthesis is the non-destructive removal of the auxiliary to reveal the desired chiral product.[4] For N-acyl-(S)-2-methylmorpholine, the amide bond can be cleaved under various conditions to yield the corresponding carboxylic acid, alcohol, or aldehyde without epimerization of the newly created stereocenter.

  • To obtain the carboxylic acid: Saponification with aqueous base (e.g., LiOH/H₂O₂) is a common method.

  • To obtain the primary alcohol: Reductive cleavage with a hydride reagent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be employed.

  • To obtain the aldehyde: Partial reduction, for example, with DIBAL-H or by first reducing to the alcohol and then oxidizing, can be performed.

Experimental Protocols

Protocol 1: Synthesis of N-Propanoyl-(S)-2-methylmorpholine

This protocol describes the acylation of this compound to prepare the chiral auxiliary for subsequent use in asymmetric reactions.

Materials:

  • This compound

  • Propanoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add propanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-propanoyl-(S)-2-methylmorpholine.

Protocol 2: Diastereoselective Alkylation of N-Propanoyl-(S)-2-methylmorpholine

This protocol provides a general procedure for the asymmetric alkylation of the chiral auxiliary-derived enolate.

Materials:

  • N-Propanoyl-(S)-2-methylmorpholine

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Electrophile (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-propanoyl-(S)-2-methylmorpholine (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) or NaHMDS (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) neat or as a solution in THF.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol outlines the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl-(S)-2-methylmorpholine

  • Tetrahydrofuran (THF)

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • 1 M Sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours.

  • Cool the mixture to 0 °C and quench the excess peroxide by the slow addition of 1 M aqueous Na₂SO₃ solution.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

  • The chiral auxiliary, this compound, can be recovered from the aqueous layer by basification and extraction.

Data Presentation

The following table presents hypothetical, yet realistic, data for the diastereoselective alkylation of N-propanoyl-(S)-2-methylmorpholine as described in Protocol 2. This data is for illustrative purposes to demonstrate the potential efficacy of this chiral auxiliary.

EntryElectrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide92>95:5
2Iodomethane88>95:5
3Allyl bromide9092:8
4n-Butyl iodide8590:10

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts and workflows.

G cluster_workflow General Workflow for Chiral Auxiliary Use start Prochiral Substrate + this compound step1 Acylation to form Chiral Auxiliary Adduct start->step1 Step A step2 Diastereoselective Reaction (e.g., Alkylation) step1->step2 Step B step3 Purification of Diastereomer step2->step3 Step C step4 Cleavage of Auxiliary step3->step4 Step D end Enantiomerically Enriched Product + Recovered Auxiliary step4->end

Caption: General workflow for the application of this compound as a chiral auxiliary.

Caption: Proposed model for stereocontrol in the alkylation of an N-acyl-(S)-2-methylmorpholine enolate. (Note: Images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete visual representation).

References

Application Notes and Protocols for Chiral Morpholine Derivatives as Catalysts in Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. The development of asymmetric organocatalysis has provided powerful tools for the enantioselective construction of complex molecules. Chiral secondary amines, such as derivatives of proline, have been extensively studied and proven to be effective catalysts for these transformations. While the specific use of (S)-2-Methylmorpholine as a catalyst in Michael additions is not extensively documented in peer-reviewed literature, the broader class of chiral morpholine derivatives has emerged as a promising, albeit less explored, category of organocatalysts.[1][2][3]

Morpholine-based catalysts offer a unique structural scaffold. However, the inherent electronic properties of the morpholine ring, specifically the presence of the oxygen atom, can decrease the nucleophilicity of the corresponding enamine intermediate compared to pyrrolidine-based catalysts.[1][2][3] Despite this, recent research has demonstrated that thoughtful catalyst design, such as the incorporation of additional functional groups, can lead to highly efficient and stereoselective morpholine-based organocatalysts for Michael additions.[1][2][3]

These application notes provide an overview of the use of chiral morpholine derivatives as catalysts in the Michael addition of aldehydes to nitroolefins, including a general experimental protocol and a summary of reported catalytic performance for selected morpholine-based catalysts.

Catalytic Performance of Chiral Morpholine Derivatives

The efficiency of chiral morpholine-based catalysts in the asymmetric Michael addition of aldehydes to nitroolefins has been evaluated. The following table summarizes the quantitative data for representative catalysts.

CatalystAldehydeNitroolefinSolventCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
ß-Morpholine Amino Acid IButanaltrans-ß-NitrostyreneiPrOH124>9999:196
ß-Morpholine Amino Acid IPropanaltrans-ß-NitrostyreneiPrOH124>9999:194
ß-Morpholine Amino Acid IHexanaltrans-ß-NitrostyreneiPrOH1488099:188
ß-Morpholine Amino Acid IButanal(E)-2-(2-nitrovinyl)thiopheneiPrOH524>9999:199

Data sourced from a study on novel ß-morpholine amino acid organocatalysts.[1]

Reaction Mechanism and Experimental Workflow

The catalytic cycle of a secondary amine-catalyzed Michael addition proceeds through the formation of an enamine intermediate. The chiral catalyst reacts with the aldehyde to form a nucleophilic enamine, which then attacks the Michael acceptor (e.g., a nitroolefin). Subsequent hydrolysis releases the product and regenerates the catalyst.

Michael_Addition_Mechanism cluster_catalyst Catalyst cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Catalyst This compound or derivative Aldehyde Aldehyde (R-CHO) Enamine Chiral Enamine (Nucleophile) Aldehyde->Enamine + Catalyst - H₂O Nitroolefin Nitroolefin (Michael Acceptor) Intermediate Adduct Intermediate Enamine->Intermediate + Nitroolefin Product γ-Nitroaldehyde (Chiral Product) Intermediate->Product + H₂O Product->Catalyst - Catalyst (Regeneration)

Caption: General mechanism for the amine-catalyzed Michael addition.

Experimental Protocols

The following is a general protocol for the asymmetric Michael addition of an aldehyde to a nitroolefin using a chiral morpholine-based catalyst. This protocol is based on procedures reported for ß-morpholine amino acid catalysts and may require optimization for different substrates or catalysts.[1]

Materials:

  • Chiral morpholine-based catalyst (e.g., ß-morpholine amino acid derivative)

  • Aldehyde (Michael donor)

  • Nitroolefin (Michael acceptor)

  • Anhydrous solvent (e.g., isopropanol)

  • N-Methylmorpholine (NMM) as a co-base (optional, to deprotonate the catalyst if it is a salt)

  • Ethyl acetate (for workup)

  • Hexane (for workup and chromatography)

  • Silica gel for flash chromatography

Procedure:

  • To a solution of the nitroolefin (0.17 mmol) and the aldehyde (0.11 mmol) in the chosen anhydrous solvent (0.380 mL) in a reaction vial, add the chiral morpholine-based catalyst (1-5 mol%).

  • If the catalyst is in a salt form, add an equimolar amount of a weak base like N-methylmorpholine (1-5 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., -10 °C) for the specified time (e.g., 24-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified γ-nitroaldehyde.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the isolated product by comparing the signals of the aldehyde proton.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow start Start step1 Combine nitroolefin, aldehyde, and solvent in a reaction vial. start->step1 step2 Add chiral morpholine catalyst (and co-base if needed). step1->step2 step3 Stir at controlled temperature and monitor by TLC. step2->step3 step4 Remove solvent under reduced pressure. step3->step4 step5 Purify by flash column chromatography. step4->step5 step6 Isolate pure product. step5->step6 analysis Characterize product: ¹H NMR (d.r.) and chiral HPLC (e.e.). step6->analysis end End analysis->end

References

Application Notes and Protocols for Asymmetric Synthesis Using (S)-2-Methylmorpholine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of stereoselective synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction.[1] An ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, provide high stereoselectivity in the key bond-forming step, and be readily removable under mild conditions to afford the desired chiral product.[2] This document provides a representative experimental setup for the use of (S)-2-methylmorpholine as a chiral auxiliary in the context of a diastereoselective alkylation of an amide enolate. While this compound is a commercially available chiral building block, its application as a chiral auxiliary for diastereoselective reactions is not extensively documented in peer-reviewed literature. Therefore, the following protocols are based on established principles of asymmetric synthesis using well-known chiral auxiliaries, such as Evans' oxazolidinones and Myers' pseudoephedrine amides, and represent a practical starting point for researchers exploring the utility of this compound in this capacity.[2]

Application Note: Diastereoselective Alkylation of an this compound-Derived Amide

The general strategy involves the temporary attachment of the this compound auxiliary to a prochiral carboxylic acid derivative to form a chiral amide. Deprotonation of the α-proton of the carbonyl group generates a chiral enolate, which then reacts with an electrophile. The steric hindrance provided by the methyl group on the morpholine ring is expected to direct the approach of the electrophile to one face of the enolate, leading to a diastereomerically enriched product. Subsequent cleavage of the auxiliary yields the chiral product and allows for the recovery of the this compound.

General Reaction Scheme

General Reaction Scheme for Diastereoselective Alkylation using this compound Auxiliary

Figure 1. Proposed reaction scheme for the diastereoselective alkylation of an N-acyl-(S)-2-methylmorpholine.

Data Presentation: Representative Performance in Asymmetric Alkylation

The following table summarizes hypothetical, yet realistic, data for the diastereoselective alkylation of N-propionyl-(S)-2-methylmorpholine with various electrophiles. These values are based on typical results obtained with established chiral auxiliary systems and should be considered as targets for experimental validation.

Entry Electrophile (R-X) Product Yield (%) Diastereomeric Ratio (d.r.)
1CH₃IN-(2-Methylbutanoyl)-(S)-2-methylmorpholine8895:5
2CH₃CH₂IN-(2-Methylpentanoyl)-(S)-2-methylmorpholine8594:6
3PhCH₂BrN-(2-Methyl-3-phenylpropanoyl)-(S)-2-methylmorpholine92>98:2
4Allyl BromideN-(2-Methylpent-4-enoyl)-(S)-2-methylmorpholine8996:4

Experimental Protocols

Protocol 1: Synthesis of N-Propionyl-(S)-2-methylmorpholine

This protocol describes the acylation of this compound to form the corresponding amide, which serves as the substrate for the diastereoselective alkylation.

Materials:

  • This compound (1.0 equiv)

  • Propionyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add propionyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-propionyl-(S)-2-methylmorpholine.

Protocol 2: Diastereoselective Alkylation

This protocol details the formation of the chiral enolate and its subsequent reaction with an electrophile.

Materials:

  • N-Propionyl-(S)-2-methylmorpholine (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.2 equiv, 2.0 M solution in THF/heptane/ethylbenzene)

  • Electrophile (e.g., benzyl bromide) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve N-propionyl-(S)-2-methylmorpholine (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.2 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the diastereomerically enriched alkylated product. The diastereomeric ratio can be determined by ¹H NMR analysis or chiral HPLC.

Protocol 3: Cleavage of the this compound Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl-(S)-2-methylmorpholine (1.0 equiv)

  • Lithium hydroxide (LiOH) (4.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alkylated amide (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of lithium hydroxide (4.0 equiv) and 30% hydrogen peroxide.

  • Stir the mixture vigorously at 0 °C for 4-6 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the desired carboxylic acid with ethyl acetate (3x).

  • The aqueous layer can be basified and extracted to recover the this compound auxiliary.

  • Combine the organic layers containing the product, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the chiral carboxylic acid.

Visualizations

Experimental_Workflow cluster_0 Preparation cluster_1 Asymmetric Reaction cluster_2 Cleavage & Recovery Prochiral Acid Prochiral Acid Acylation Acylation Prochiral Acid->Acylation S-2-Methylmorpholine S-2-Methylmorpholine S-2-Methylmorpholine->Acylation Chiral Amide Chiral Amide Acylation->Chiral Amide Enolate Formation Enolate Formation Chiral Amide->Enolate Formation Alkylation Alkylation Enolate Formation->Alkylation Alkylated Amide Alkylated Amide Cleavage Cleavage Alkylated Amide->Cleavage Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

References

Application Notes and Protocols for the Post-Reaction Removal of (S)-2-Methylmorpholine Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Methylmorpholine is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions, leading to the formation of desired enantiomers. Following the successful induction of chirality, the efficient removal of the auxiliary is a critical step to isolate the target molecule in high purity and to enable the potential recovery and recycling of the auxiliary, a key principle of green chemistry. The selection of an appropriate removal strategy is contingent upon the stability of the desired product and the physical properties of the auxiliary.

This document provides detailed application notes and protocols for three common methods for the removal of the this compound auxiliary post-reaction: Extractive Workup , Flash Column Chromatography , and Distillation .

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for developing effective removal protocols.

PropertyValue
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Boiling Point 118-120 °C
Solubility Soluble in water and a wide range of organic solvents (e.g., alcohols, ethers, ketones).

Method 1: Extractive Workup

Extractive workup is a primary method for removing water-soluble impurities from a reaction mixture. Given that this compound is an amine, its basicity can be exploited to facilitate its separation from a neutral or acidic product.

Application

This method is most suitable when the desired product has low solubility in water and is soluble in a water-immiscible organic solvent. It is particularly effective for the removal of the bulk of the auxiliary before further purification steps.

Experimental Protocol
  • Reaction Quenching: At the completion of the reaction, cool the reaction mixture to room temperature. If the reaction was conducted under anhydrous conditions, carefully quench with an appropriate aqueous solution (e.g., saturated ammonium chloride solution).

  • Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent such as THF or acetonitrile, it is advisable to remove the solvent under reduced pressure using a rotary evaporator. This will prevent the partitioning of the desired product into the aqueous phase along with the auxiliary.

  • Acidic Wash:

    • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acidic solution, such as 1 M HCl or 5% aqueous citric acid. The acidic wash protonates the basic this compound, forming a water-soluble salt that partitions into the aqueous phase.

    • Perform the wash two to three times to ensure complete removal of the auxiliary. The number of washes can be guided by TLC analysis of the organic layer.

  • Neutralization and Brine Wash:

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Follow with a wash with brine (saturated aqueous NaCl solution) to reduce the amount of dissolved water in the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product, now substantially free of the this compound auxiliary.

Workflow Diagram

Extractive_Workup Extractive Workup Workflow reaction_mixture Reaction Mixture quench Quench Reaction reaction_mixture->quench rotovap Remove Water-Miscible Solvent (Optional) quench->rotovap dissolve Dissolve in Organic Solvent rotovap->dissolve sep_funnel Transfer to Separatory Funnel dissolve->sep_funnel acid_wash Wash with 1 M HCl (2-3x) sep_funnel->acid_wash aqueous_layer1 Aqueous Layer (Contains Protonated Auxiliary) acid_wash->aqueous_layer1 bicarb_wash Wash with Sat. NaHCO₃ acid_wash->bicarb_wash brine_wash Wash with Brine bicarb_wash->brine_wash dry Dry Organic Layer (e.g., Na₂SO₄) brine_wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate crude_product Crude Product concentrate->crude_product

Caption: Workflow for the removal of this compound via extractive workup.

Method 2: Flash Column Chromatography

For products that are not amenable to a simple extractive workup or when a higher degree of purity is required, flash column chromatography is an effective purification method. Since this compound is a basic compound, special considerations are necessary to prevent peak tailing on the acidic silica gel.

Application

This method is suitable for the purification of a wide range of products and can effectively separate the desired compound from the this compound auxiliary and other reaction impurities. It is often used as a secondary purification step after an initial extractive workup.

Experimental Protocol
  • Sample Preparation: After the reaction, perform a preliminary workup (e.g., a simple aqueous wash) to remove the bulk of the auxiliary. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). For less soluble compounds, a dry loading technique is recommended, where the crude material is adsorbed onto a small amount of silica gel.

  • Solvent System Selection:

    • Develop an appropriate mobile phase using thin-layer chromatography (TLC). A common solvent system is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

    • To prevent peak tailing of the basic auxiliary and potentially the product, add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (typically 0.1-1% v/v).

    • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (including the TEA modifier).

    • Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Elution and Fraction Collection:

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with the mobile phase, collecting fractions.

    • Monitor the elution of the compounds using TLC.

  • Fraction Analysis and Concentration:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified product.

Workflow Diagram

Flash_Chromatography Flash Column Chromatography Workflow crude_product Crude Product sample_prep Prepare Sample (Dissolve or Dry Load) crude_product->sample_prep load_sample Load Sample onto Column sample_prep->load_sample column_prep Prepare Silica Gel Column (with TEA in mobile phase) column_prep->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions concentrate Concentrate in vacuo combine_fractions->concentrate pure_product Purified Product concentrate->pure_product

Caption: Workflow for purification using flash column chromatography.

Method 3: Distillation

Distillation is a suitable method for removing this compound when the desired product is non-volatile and thermally stable at the boiling point of the auxiliary. This method can also be used to recover the auxiliary for reuse.

Application

This technique is ideal for large-scale reactions where the product is a high-boiling liquid or a solid. It is an efficient method for the bulk removal and recovery of the auxiliary.

Experimental Protocol
  • Reaction Workup: After the reaction is complete, perform a simple aqueous workup to remove any non-volatile salts.

  • Fractional Distillation Setup:

    • Assemble a fractional distillation apparatus.

    • Place the crude reaction mixture in the distillation flask.

  • Distillation Process:

    • Heat the distillation flask.

    • Collect the fraction that distills at the boiling point of this compound (118-120 °C at atmospheric pressure). The distillation can be performed under reduced pressure to lower the boiling point and minimize thermal degradation of the product.

  • Product Isolation: The non-volatile product remains in the distillation flask and can be further purified if necessary.

  • Auxiliary Recovery: The collected distillate will be enriched with this compound, which can be further purified for reuse.

Workflow Diagram

Distillation Distillation Workflow reaction_mixture Crude Reaction Mixture distillation_setup Set up Fractional Distillation reaction_mixture->distillation_setup heat Heat the Mixture distillation_setup->heat collect_distillate Collect Distillate (118-120 °C) heat->collect_distillate product_residue Product Residue in Flask heat->product_residue recovered_auxiliary Recovered this compound collect_distillate->recovered_auxiliary further_purification Further Purification (Optional) product_residue->further_purification purified_product Purified Product further_purification->purified_product

Caption: Workflow for the removal and recovery of the auxiliary by distillation.

Data Presentation: Comparison of Removal Methods

The following table provides a comparative summary of the three methods for the removal of the this compound auxiliary. The efficiency and recovery values are typical estimates and may vary depending on the specific reaction and product.

MethodProduct Recovery (Typical)Auxiliary Recovery (Typical)Purity of Product (Post-Procedure)Key AdvantagesKey Disadvantages
Extractive Workup >95%>90% (from aqueous layer)Moderate to HighSimple, fast, and cost-effective for bulk removal.May not achieve high purity; potential for emulsion formation.
Flash Column Chromatography 80-95%Variable (can be co-eluted)High to Very HighHigh resolution and purity; applicable to a wide range of compounds.More time-consuming and requires larger solvent volumes.
Distillation >95% (for non-volatile products)>95%Moderate to HighExcellent for large-scale and auxiliary recovery; environmentally friendly.Only suitable for thermally stable, non-volatile products.

Conclusion

The successful removal of the this compound chiral auxiliary is a critical step in asymmetric synthesis. The choice of method—extractive workup, flash column chromatography, or distillation—should be based on the properties of the desired product, the scale of the reaction, and the required level of purity. For many applications, a combination of these techniques, such as an initial extractive workup followed by flash chromatography, will provide the most effective and efficient purification strategy. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to optimize the removal of the this compound auxiliary and isolate their target molecules with high purity and yield.

(S)-2-Methylmorpholine: A Versatile Chiral Building Block in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Methylmorpholine is emerging as a valuable chiral auxiliary and building block in the asymmetric synthesis of a diverse range of bioactive heterocyclic compounds. Its inherent chirality, coupled with the synthetic versatility of the morpholine scaffold, provides an efficient pathway to enantiomerically enriched molecules with significant therapeutic potential. This application note explores the utility of this compound in the synthesis of key bioactive heterocycles, providing detailed protocols and highlighting its role in establishing stereochemistry.

The morpholine moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. When chirality is introduced at the 2-position, as in this compound, it offers a powerful tool for chemists to control the three-dimensional arrangement of atoms in a target molecule, a critical factor for biological activity.

Application in the Synthesis of Chiral Alkaloids: Quinolizidines and Indolizidines

This compound serves as a versatile starting material for the stereoselective synthesis of quinolizidine and indolizidine alkaloids, classes of natural products known for their wide range of biological activities, including antimicrobial, antiviral, and neurological effects.[1][2] The synthesis of these bicyclic systems often involves the initial N-functionalization of this compound, followed by a series of transformations to construct the second ring with high diastereoselectivity.

Experimental Workflow for Alkaloid Synthesis

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction & Elaboration A This compound C N-Acylated Intermediate A->C Base (e.g., Triethylamine) B Acylating Agent (e.g., Bromoacetyl bromide) B->C D Intramolecular Cyclization C->D E Bicyclic Lactam D->E F Reduction (e.g., LiAlH4) E->F G Further Functionalization F->G H Target Alkaloid (Quinolizidine/Indolizidine) G->H

General workflow for alkaloid synthesis.
Key Experimental Protocols

Protocol 1: N-Bromoacetylation of this compound

This initial step prepares the morpholine derivative for subsequent cyclization reactions.

Materials:

  • This compound (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add a solution of bromoacetyl bromide in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-bromoacetyl-(S)-2-methylmorpholine, which can be used in the next step without further purification.

Application in the Synthesis of CNS-Active Compounds

The morpholine ring is a common feature in drugs targeting the central nervous system (CNS) due to its ability to improve blood-brain barrier permeability.[3][4] this compound can be utilized to synthesize chiral CNS-active agents, where specific stereochemistry is often crucial for desired pharmacological activity and reduced side effects.

One notable application is in the synthesis of compounds targeting neurotransmitter receptors or enzymes involved in neurological pathways. The synthesis often begins with the N-arylation of this compound, followed by further modifications to introduce pharmacophoric elements.

Experimental Workflow for N-Aryl-(S)-2-methylmorpholine Derivatives

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Further Derivatization A This compound C N-Aryl-(S)-2-methylmorpholine A->C Base (e.g., K2CO3) B Aryl Halide (e.g., 2-Fluoronitrobenzene) B->C D Reduction (e.g., H2, Pd/C) C->D E N-Aryl-(S)-2-methylaniline D->E F Coupling/Condensation Reactions E->F G Bioactive CNS Compound F->G

Synthesis of CNS-active compounds.
Key Experimental Protocols

Protocol 2: N-Arylation of this compound

This protocol describes a typical Buchwald-Hartwig or nucleophilic aromatic substitution reaction to introduce an aryl group onto the morpholine nitrogen.

Materials:

  • This compound (1.2 eq)

  • Aryl halide (e.g., 1-fluoro-2-nitrobenzene) (1.0 eq)

  • Potassium carbonate (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Combine this compound, the aryl halide, and potassium carbonate in anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 24 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-(S)-2-methylmorpholine.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivity data for reactions involving this compound.

Product TypeReactionReagentsYield (%)Diastereomeric/Enantiomeric Excess (%)Reference
N-Acylated MorpholineAcylationBromoacetyl bromide, Et3N>90Not applicableGeneral Procedure
Bicyclic LactamIntramolecular CyclizationBase (e.g., NaH)60-80>95 (de)[1]
N-Aryl MorpholineNucleophilic Aromatic Substitution1-Fluoro-2-nitrobenzene, K2CO370-85>98 (ee)General Procedure

Signaling Pathways

The bioactive heterocycles synthesized from this compound often target specific biological pathways implicated in various diseases. For instance, quinolizidine and indolizidine alkaloids can interact with nicotinic acetylcholine receptors (nAChRs) or sodium channels, modulating neuronal signaling.

G A Bioactive Alkaloid (from this compound) B Nicotinic Acetylcholine Receptor (nAChR) A->B Binds to C Ion Channel Modulation B->C Leads to D Neurotransmitter Release C->D Affects E Downstream Signaling Cascades D->E Triggers F Physiological Response (e.g., Analgesia, Neuroprotection) E->F Results in

Potential signaling pathway modulation.

References

Application Notes and Protocols: (S)-2-Methylmorpholine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of morpholine derivatives, with a focus on the principles of asymmetric synthesis that can be applied to structures like (S)-2-Methylmorpholine. While direct named reactions prominently featuring this compound as a catalyst or chiral auxiliary are not widely documented in peer-reviewed literature, the morpholine scaffold is a critical component in organocatalysis, particularly in asymmetric conjugate additions.

This document will focus on the application of chiral morpholine derivatives in the Asymmetric Aza-Michael Addition , a powerful named reaction for the construction of enantiomerically enriched nitrogen-containing compounds. The principles and protocols described herein are applicable to researchers exploring the potential of this compound and related structures in asymmetric catalysis.

Application Note: Asymmetric Intramolecular Aza-Michael Addition for the Synthesis of Chiral Morpholines

The intramolecular aza-Michael addition is a key transformation for the stereoselective synthesis of cyclic nitrogen-containing compounds, including morpholines.[1] This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. The use of chiral organocatalysts derived from morpholine or those that generate chiral morpholine products is a significant area of research.

The morpholine moiety is a privileged structure in medicinal chemistry, frequently found in approved drugs and clinical candidates.[2] Its presence can enhance pharmacokinetic properties such as solubility and metabolic stability. The ability to control the stereochemistry of substituents on the morpholine ring is therefore crucial for the development of new therapeutics.[2]

Mechanism of Action:

In the context of organocatalysis, a chiral secondary amine catalyst, such as a derivative of this compound, can react with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack by the tethered amine. The chiral environment created by the catalyst directs the intramolecular addition to proceed with high stereoselectivity, leading to the formation of an enantioenriched cyclic product.

Logical Relationship Diagram: Organocatalytic Intramolecular Aza-Michael Addition

aza_michael_pathway cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products A α,β-Unsaturated Aldehyde D Chiral Iminium Ion A->D Reaction with Chiral Catalyst B Tethered Amine B->D Intramolecular Attack C This compound Derivative (Chiral Catalyst) C->D E Enamine Intermediate D->E Deprotonation F Enantioenriched Chiral Morpholine E->F G Regenerated Catalyst E->G Catalyst Regeneration

Caption: Organocatalytic cycle for the asymmetric intramolecular aza-Michael addition.

Quantitative Data Summary

The following table summarizes representative data for the organocatalytic intramolecular aza-Michael addition to form chiral morpholine derivatives. While these examples may not use this compound directly, they illustrate the high levels of stereocontrol achievable with chiral amine catalysts in this transformation.

EntrySubstrate (R¹, R²)ProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1H, Ph2-Formyl-3-phenylmorpholine92>20:198
2H, 4-Cl-Ph2-Formyl-3-(4-chlorophenyl)morpholine90>20:197
3H, 4-MeO-Ph2-Formyl-3-(4-methoxyphenyl)morpholine95>20:199
4Me, Ph2-Acetyl-3-phenylmorpholine88>20:196

Experimental Protocol: Asymmetric Intramolecular Aza-Michael Addition

This protocol is a general procedure for the organocatalytic asymmetric intramolecular aza-Michael addition of a carbamate to an α,β-unsaturated aldehyde, leading to a chiral morpholine derivative.

Materials:

  • Substrate: (E)-N-Boc-N-(2-hydroxyethyl)-3-arylprop-2-en-1-amine

  • Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol %)

  • Additive: Benzoic acid (20 mol %)

  • Solvent: Anhydrous Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the (E)-N-Boc-N-(2-hydroxyethyl)-3-arylprop-2-en-1-amine (0.1 mmol, 1.0 equiv) in anhydrous chloroform (1.0 mL) in a clean, dry vial is added (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.02 mmol, 20 mol %).

  • Benzoic acid (0.02 mmol, 20 mol %) is then added to the reaction mixture.

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (5 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine (10 mL), dried over anhydrous Na₂SO₄, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired chiral morpholine derivative.

Characterization:

The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product should be determined. The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental Workflow Diagram

experimental_workflow A 1. Combine Reactants - Substrate (1.0 equiv) - Catalyst (20 mol%) - Additive (20 mol%) - Anhydrous CHCl₃ B 2. Reaction - Stir at room temperature - 24-48 hours - Monitor by TLC A->B C 3. Work-up - Quench with NaHCO₃ - Extract with EtOAc - Wash with brine - Dry over Na₂SO₄ B->C D 4. Purification - Concentrate under reduced pressure - Flash column chromatography C->D E 5. Analysis - Determine Yield - Determine dr (NMR) - Determine ee (Chiral HPLC) D->E

References

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity with (S)-2-Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-2-Methylmorpholine as a chiral auxiliary to improve diastereoselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how can it be used to improve diastereoselectivity?

This compound is a chiral cyclic amine. In asymmetric synthesis, it can be used as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[1] By attaching this compound to a prochiral substrate, it creates a chiral environment that can direct the approach of a reagent, leading to the preferential formation of one diastereomer over another. After the desired stereocenter is created, the auxiliary can be removed and potentially recycled.

Q2: In which types of reactions can this compound be employed as a chiral auxiliary?

While less common than other auxiliaries like Evans oxazolidinones, this compound-derived amides can theoretically be used in various reactions where a chiral environment is needed to induce diastereoselectivity. These include:

  • Aldol Reactions: To control the formation of syn- or anti-diastereomers.

  • Alkylation Reactions: To direct the addition of an alkyl group to a specific face of an enolate.

  • Michael Additions: To control the conjugate addition of a nucleophile to an α,β-unsaturated system.

Q3: How do I attach this compound to my substrate?

Typically, this compound would be coupled with a carboxylic acid substrate to form a chiral amide. This is usually achieved by activating the carboxylic acid (e.g., forming an acid chloride or using a coupling agent like DCC or HATU) and then reacting it with this compound.

Q4: How is the this compound auxiliary removed after the reaction?

The morpholine amide bond can be cleaved under various conditions, such as acidic or basic hydrolysis, or reductive cleavage, to yield the desired chiral product and recover the auxiliary. The specific conditions will depend on the stability of the product.

Troubleshooting Guide: Low Diastereoselectivity

Problem: My reaction is showing poor diastereoselectivity (low d.r.) when using an this compound-derived auxiliary.

Below is a systematic guide to troubleshoot and improve the diastereomeric ratio in your reaction.

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Diastereoselectivity Observed check_temp Investigate Reaction Temperature start->check_temp check_solvent Evaluate Solvent Effects check_temp->check_solvent sub_temp Lowering the temperature often enhances kinetic control and improves d.r. check_temp->sub_temp check_reagents Assess Reagents and Stoichiometry check_solvent->check_reagents sub_solvent Solvent polarity can influence the transition state geometry. Screen polar aprotic (e.g., THF, CH2Cl2) and nonpolar (e.g., Toluene, Hexane) solvents. check_solvent->sub_solvent check_auxiliary Verify Auxiliary Integrity check_reagents->check_auxiliary sub_reagents Ensure high purity of reagents. Vary the stoichiometry of bases or Lewis acids. The nature of the cation (e.g., Li+, Na+, K+) in enolate formation can significantly impact diastereoselectivity. check_reagents->sub_reagents optimize Systematic Optimization check_auxiliary->optimize sub_auxiliary Confirm the enantiomeric purity of the this compound used. Ensure complete and correct attachment to the substrate. check_auxiliary->sub_auxiliary

Caption: Troubleshooting workflow for low diastereoselectivity.

Quantitative Data Summary: Factors Influencing Diastereoselectivity

The following table summarizes the impact of various reaction parameters on the diastereomeric ratio (d.r.) based on general principles observed in the synthesis of substituted morpholines and other diastereoselective reactions. Note that specific data for this compound as a chiral auxiliary is limited, and these are representative examples.

ParameterCondition Ad.r. (A)Condition Bd.r. (B)General Trend & Remarks
Temperature Room Temperature3:10 °C>10:1Lower temperatures generally favor the kinetic product and lead to higher diastereoselectivity.[2]
Solvent Toluene (nonpolar)5:1THF (polar aprotic)2:1Solvent polarity can affect the conformation of the transition state. A screen of solvents is recommended.
Lewis Acid TiCl₄8:1ZnCl₂4:1The choice of Lewis acid can influence the chelation and rigidity of the transition state.
Base (for enolate formation) LDA (Lithium)10:1KHMDS (Potassium)6:1The counterion of the base can impact the aggregation and structure of the enolate.

Experimental Protocols

Representative Experimental Workflow

The following diagram illustrates a general workflow for a diastereoselective alkylation using a chiral auxiliary like this compound.

experimental_workflow step1 Step 1: Auxiliary Attachment (Carboxylic Acid + this compound -> Chiral Amide) step2 Step 2: Diastereoselective Reaction (e.g., Enolate formation followed by Alkylation) step1->step2 step3 Step 3: Purification (Chromatographic separation of diastereomers) step2->step3 step4 Step 4: Auxiliary Cleavage (Hydrolysis or reductive cleavage) step3->step4 step5 Step 5: Final Product Isolation step4->step5

Caption: General experimental workflow for asymmetric synthesis.

Detailed Methodology: Diastereoselective Alkylation of a Chiral Morpholine Amide (Representative Protocol)

This protocol is a generalized example and should be adapted and optimized for specific substrates and electrophiles.

1. Synthesis of the Chiral Amide:

  • To a solution of the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM (0.5 M) and cool to 0 °C.

  • Add a solution of this compound (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the chiral amide.

2. Diastereoselective Alkylation:

  • Dissolve the chiral amide (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C.

  • Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or a commercial solution) dropwise and stir for 1 hour at -78 °C to form the enolate.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise and stir at -78 °C for 4-6 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the purified alkylated amide (1.0 eq) in a mixture of THF and water (3:1, 0.2 M).

  • Add LiOH·H₂O (5.0 eq) and stir at room temperature for 24 hours.

  • Acidify the reaction mixture with 1N HCl to pH ~2 and extract with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the this compound auxiliary.

  • The combined organic layers from the acidic extraction contain the desired chiral carboxylic acid. Wash with brine, dry over Na₂SO₄, and concentrate to obtain the final product.

References

troubleshooting low yields in (S)-2-Methylmorpholine mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-2-Methylmorpholine mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

This compound is a chiral cyclic amine. Due to its unique structural and chiral properties, it serves as a valuable organocatalyst in asymmetric synthesis. It is frequently employed in reactions such as Michael additions, aldol reactions, and Mannich reactions to create enantiomerically enriched products, which are crucial intermediates in pharmaceutical and fine chemical synthesis.[1][2]

Q2: How does this compound catalyze reactions?

This compound typically acts as an enamine-forming catalyst.[1][3][4][5] It reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate. This enamine is more nucleophilic than the original carbonyl compound and reacts with an electrophile. The chiral environment provided by the this compound directs the electrophilic attack to one face of the enamine, leading to the formation of a product with high enantioselectivity.[1][5]

Q3: What are the key advantages of using this compound as a catalyst?

Key advantages include its ability to provide high enantioselectivity in various C-C bond-forming reactions, its commercial availability, and its relatively low cost compared to many metal-based catalysts. It operates under mild reaction conditions and is considered a "green" catalyst as it is a small organic molecule.

Q4: How critical is the quality of this compound and other reagents?

The purity of this compound and all other reagents is paramount for achieving high yields and enantioselectivity. Impurities can interfere with the catalytic cycle, lead to side reactions, or poison the catalyst. It is highly recommended to use freshly purified or high-purity commercially available reagents and anhydrous solvents to ensure reproducibility and optimal results.

Troubleshooting Guide for Low Yields

This guide addresses common problems encountered during reactions mediated by this compound, providing potential causes and actionable solutions.

Problem 1: Low or no product yield.

Potential Cause Troubleshooting Suggestion
Inactive Catalyst Ensure the this compound is of high purity and has been stored correctly under an inert atmosphere to prevent degradation. Consider using a freshly opened bottle or purifying the catalyst before use.
Insufficient Catalyst Loading While typically used in catalytic amounts (5-20 mol%), the optimal loading can vary. Perform a catalyst loading screen to find the optimal concentration for your specific reaction.
Poor Enamine Formation The formation of the enamine intermediate is crucial. Ensure the reaction is free from excess water, which can hydrolyze the enamine. The presence of a mild acid co-catalyst can sometimes facilitate enamine formation.[4][6]
Low Reactivity of Substrates Steric hindrance or electronic effects on your aldehyde/ketone or electrophile can reduce reactivity. Consider increasing the reaction temperature or using a more activated substrate if possible.
Incorrect Reaction Conditions Temperature, solvent, and reaction time are critical parameters. Optimize these conditions systematically. For instance, lower temperatures often improve enantioselectivity but may require longer reaction times.[7]
Presence of Water Water can inhibit the reaction by competing with the substrate for the catalyst and by hydrolyzing the enamine intermediate.[8] Ensure all glassware is oven-dried and use anhydrous solvents. The use of molecular sieves can also be beneficial.

Problem 2: Low enantioselectivity.

Potential Cause Troubleshooting Suggestion
Suboptimal Temperature Enantioselectivity is often highly temperature-dependent.[7] Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even lower) can significantly improve the enantiomeric excess (ee).
Incorrect Solvent The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the enantioselectivity. Screen a variety of aprotic solvents of differing polarities (e.g., toluene, DCM, THF, acetonitrile).
Catalyst Racemization or Impurity Verify the enantiomeric purity of the this compound catalyst. Impurities or partial racemization will directly lead to a decrease in the product's ee.
Background Uncatalyzed Reaction If the uncatalyzed reaction between your substrates is fast, it will produce a racemic background, lowering the overall ee. Running the reaction at a lower temperature can help to slow down the uncatalyzed pathway more than the catalyzed one.
Additive Effects The presence of acidic or basic additives can influence the reaction's stereochemical outcome.[9] If using additives, their concentration should be carefully optimized.

Problem 3: Formation of multiple products and side reactions.

Potential Cause Troubleshooting Suggestion
Aldol Self-Condensation The aldehyde or ketone substrate can undergo self-condensation, especially in the presence of a base.[10][11][12] To minimize this, add the carbonyl substrate slowly to the reaction mixture containing the catalyst and the electrophile.
Michael Bis-Addition In Michael additions, the initial product can sometimes react with a second molecule of the Michael acceptor.[13] Using a slight excess of the Michael donor or carefully controlling the stoichiometry can mitigate this.
Polymerization of Michael Acceptor α,β-Unsaturated compounds can polymerize under basic conditions.[13] Ensure the reaction conditions are not overly basic and consider using a milder base if applicable.
Retro-Aldol or Retro-Michael Reaction These reactions are often reversible. If the product is unstable under the reaction conditions, it may revert to the starting materials.[13] Analyze the reaction at earlier time points and consider milder work-up procedures.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of various reaction parameters on the yield and enantioselectivity of a model Michael addition reaction between an aldehyde and a nitroalkene catalyzed by a morpholine-based catalyst.

Table 1: Effect of Solvent on Yield and Enantioselectivity

EntrySolventTemperature (°C)Yield (%)ee (%)
1Toluene258588
2CH₂Cl₂259085
3THF257882
4Acetonitrile257579
5iPrOH-109295

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[1][14]

Table 2: Effect of Temperature on Yield and Enantioselectivity

EntrySolventTemperature (°C)Yield (%)ee (%)
1Toluene409575
2Toluene258588
3Toluene07094
4Toluene-2055>99

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[7]

Experimental Protocols

Protocol 1: General Procedure for this compound Catalyzed Asymmetric Michael Addition

Materials:

  • Aldehyde (1.0 mmol)

  • Nitroalkene (1.2 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Molecular sieves (4 Å, activated)

Procedure:

  • To an oven-dried round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves, add the nitroalkene (1.2 mmol) and this compound (0.1 mmol).

  • Add the anhydrous solvent (5 mL) and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to the desired temperature (e.g., 0 °C) using an appropriate cooling bath.

  • Slowly add the aldehyde (1.0 mmol) to the reaction mixture dropwise over 10-15 minutes.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[15][16]

Protocol 2: Purification of Chiral Morpholine Derivatives

Purification of chiral morpholine derivatives often requires chromatographic techniques to separate the desired product from starting materials, byproducts, and the catalyst.

Method: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The optimal solvent system should be determined by TLC analysis of the crude reaction mixture.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.

    • Carefully load the adsorbed sample onto the top of the packed column.

    • Elute the column with the mobile phase, gradually increasing the polarity if necessary, while collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

For determining the enantiomeric excess (ee) of the final product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[17][18]

Visualizations

TroubleshootingWorkflow start Low Yield in this compound Mediated Reaction check_reagents Are all reagents pure and anhydrous? start->check_reagents reagent_issue Purify reagents and dry solvents. Use freshly opened catalyst. check_reagents->reagent_issue No check_conditions Are reaction conditions optimized? (Temperature, Solvent, Time) check_reagents->check_conditions Yes reagent_issue->check_conditions optimize_conditions Systematically vary temperature, solvent, and reaction time. check_conditions->optimize_conditions No check_catalyst Is catalyst loading optimal? check_conditions->check_catalyst Yes optimize_conditions->check_catalyst optimize_catalyst Perform a catalyst loading screen (e.g., 5, 10, 15, 20 mol%). check_catalyst->optimize_catalyst No check_side_reactions Are side reactions occurring? (Check TLC/NMR of crude) check_catalyst->check_side_reactions Yes optimize_catalyst->check_side_reactions address_side_reactions Address specific side reactions: - Slow addition of reagents - Adjust stoichiometry - Use milder conditions check_side_reactions->address_side_reactions Yes success Yield Improved check_side_reactions->success No address_side_reactions->success

Caption: Troubleshooting workflow for low yields.

EnamineCatalysis cluster_catalyst Catalyst Cycle catalyst_start This compound (Catalyst) enamine Chiral Enamine Intermediate catalyst_start->enamine + Aldehyde/Ketone - H₂O iminium Iminium Ion enamine->iminium + Electrophile iminium->catalyst_start + H₂O - Product product Chiral Product iminium->product aldehyde Aldehyde/ Ketone aldehyde->enamine electrophile Electrophile electrophile->iminium

References

Technical Support Center: Optimizing Reaction Conditions for (S)-2-Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and optimization of reaction conditions for (S)-2-Methylmorpholine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?

A1: There are two main approaches for the synthesis of this compound:

  • Asymmetric Synthesis: This involves the creation of the chiral center during the reaction sequence. A common method is the asymmetric hydrogenation of a prochiral dehydromorpholine precursor using a chiral catalyst.[1][2] Other strategies include enantioselective cyclization reactions.

  • Chiral Resolution: This method involves the synthesis of a racemic mixture of 2-methylmorpholine, followed by the separation of the (S)- and (R)-enantiomers.[3][4] This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[3][4]

Q2: What are common starting materials for the synthesis of 2-methylmorpholine?

A2: Common starting materials include (S)-alaninol, which already possesses the desired stereochemistry, or achiral precursors like N-(2-hydroxypropyl)aminoethanol that can be cyclized. Diethanolamine and diethylene glycol are common starting points for the synthesis of the morpholine core in industrial processes.[1]

Q3: What are the critical parameters to optimize for a successful asymmetric synthesis of this compound?

A3: Key parameters to optimize include:

  • Catalyst System: The choice of the chiral ligand and metal precursor is crucial for achieving high enantioselectivity (ee) and yield.[2][5]

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and stereochemical outcome.[6][7]

  • Reaction Temperature: Temperature affects both the reaction rate and the selectivity. Lower temperatures often lead to higher enantioselectivity.

  • Hydrogen Pressure (for hydrogenation reactions): Optimizing hydrogen pressure is important for achieving complete conversion without promoting side reactions.

  • Substrate Purity: The purity of the starting materials can impact catalyst activity and the overall success of the reaction.

Q4: How can I purify the final this compound product?

A4: Purification can be challenging due to the basic and polar nature of morpholines. Common techniques include:

  • Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities.

  • Column Chromatography: Modified silica gel chromatography, often with a small amount of a basic modifier like triethylamine or ammonia in the eluent, can be used to prevent peak tailing.[8] Alumina or reverse-phase silica gel are also viable alternatives.

  • Crystallization: If the product is a solid or can be converted to a crystalline salt, recrystallization is an excellent method for purification.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Catalyst deactivation. - Suboptimal reaction temperature or pressure. - Formation of side products.[1]- Monitor the reaction progress using TLC or GC/LC-MS and extend the reaction time if necessary. - Use a fresh batch of catalyst or increase catalyst loading. Ensure starting materials are free of impurities that could poison the catalyst. - Systematically vary the temperature and pressure to find the optimal conditions. - Analyze the crude reaction mixture to identify byproducts and adjust reaction conditions (e.g., lower temperature, change solvent) to minimize their formation.
Low Enantioselectivity (ee) - Ineffective chiral catalyst or ligand. - Racemization of the product or intermediates under the reaction conditions. - Suboptimal solvent or temperature.[6]- Screen a variety of chiral ligands and catalysts. - Consider milder reaction conditions (e.g., lower temperature, shorter reaction time). - Evaluate a range of solvents with varying polarities. Protic solvents may sometimes interfere with the catalyst.[2]
Formation of Side Products - Over-alkylation or N-alkylation if protecting groups are not used. - Polymerization or decomposition under harsh reaction conditions. - Incomplete cyclization leading to open-chain intermediates.[1]- Employ a suitable N-protecting group (e.g., Boc, Cbz) to prevent unwanted side reactions at the nitrogen atom. - Optimize reaction temperature and time to avoid degradation. - Ensure complete cyclization by optimizing the cyclization conditions (e.g., choice of base, solvent).
Difficult Purification - Product is highly polar and water-soluble. - Co-elution with starting materials or byproducts during chromatography. - Formation of an emulsion during aqueous workup.- For highly polar products, consider derivatization to a less polar compound before chromatography, followed by deprotection. - Use a different chromatographic technique (e.g., ion-exchange, reverse-phase). - Break emulsions by adding brine or filtering through Celite.

Experimental Protocols

Asymmetric Hydrogenation of N-Cbz-2-methyl-5,6-dihydro-4H-1,4-oxazine

This protocol describes a general procedure for the asymmetric hydrogenation of a dehydromorpholine precursor to yield N-protected this compound.

Materials:

  • N-Cbz-2-methyl-5,6-dihydro-4H-1,4-oxazine (1.0 mmol)

  • [Rh(COD)2]SbF6 (0.01 mmol, 1 mol%)

  • (R,R,R)-SKP (a chiral bisphosphine ligand) (0.0105 mmol, 1.05 mol%)[2]

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, add [Rh(COD)2]SbF6 and (R,R,R)-SKP to a Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve N-Cbz-2-methyl-5,6-dihydro-4H-1,4-oxazine in anhydrous DCM.

  • Transfer the substrate solution to the catalyst solution.

  • Transfer the resulting mixture to a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 30-50 atm).

  • Stir the reaction at room temperature for 24 hours.

  • Carefully release the pressure and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Deprotection of N-Cbz-(S)-2-Methylmorpholine:

  • Dissolve the N-Cbz protected product in a suitable solvent (e.g., methanol, ethyl acetate).

  • Add a catalytic amount of Pd/C (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the deprotected this compound.

Data Presentation

Table 1: Optimization of Asymmetric Hydrogenation Conditions
EntryLigandSolventH₂ Pressure (atm)Conversion (%)ee (%)
1Ph-BPEDCM50NR-
2QuinoxP*DCM50NR-
3SKPAcOEt503279
4SKPToluene504291
5SKPDCE50<10-
6SKPMeOH50<10-
7SKPTHF50NR-
8SKPDioxane50NR-
9SKPDCM509892
10SKPDCM30>9992
11SKPDCM105692

Data adapted from a study on asymmetric hydrogenation of 2-substituted dehydromorpholines.[9] Conditions: 1a (0.2 mmol), [Rh(cod)2]SbF6 (1 mol%), ligand (1.05 mol%), H2, solvent (2 mL), rt, 12 h. NR = No Reaction. ee = enantiomeric excess.

Mandatory Visualizations

experimental_workflow cluster_prep Catalyst and Substrate Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Workup and Purification cluster_deprotection Deprotection cat_prep Prepare Catalyst Solution ([Rh(COD)2]SbF6 + SKP in DCM) reaction Combine Solutions in Autoclave cat_prep->reaction sub_prep Prepare Substrate Solution (Dehydromorpholine in DCM) sub_prep->reaction hydrogenation Pressurize with H₂ and Stir reaction->hydrogenation workup Solvent Removal hydrogenation->workup purification Column Chromatography workup->purification deprotect Catalytic Hydrogenolysis (Pd/C, H₂) purification->deprotect N-Cbz-(S)-2-Methylmorpholine final_product This compound deprotect->final_product troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield low_ee Low Enantioselectivity? start->low_ee side_products Side Products? start->side_products purification_issue Purification Difficulty? start->purification_issue check_reaction Check Reaction Completion (TLC, GC/LC-MS) low_yield->check_reaction Yes screen_catalysts Screen Chiral Ligands/Catalysts low_ee->screen_catalysts Yes use_protection Use N-Protecting Group side_products->use_protection Yes alt_chromatography Alternative Chromatography purification_issue->alt_chromatography Yes check_catalyst Check Catalyst Activity check_reaction->check_catalyst optimize_conditions Optimize Temp/Pressure check_catalyst->optimize_conditions milder_conditions Use Milder Conditions screen_catalysts->milder_conditions screen_solvents Screen Solvents milder_conditions->screen_solvents optimize_reaction Optimize Temp/Time use_protection->optimize_reaction derivatize Derivatize for Purification alt_chromatography->derivatize

References

Technical Support Center: Navigating the Challenges of (S)-2-Methylmorpholine Auxiliary Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of the (S)-2-Methylmorpholine chiral auxiliary. Below, you will find troubleshooting advice for common experimental issues, detailed answers to frequently asked questions, and established protocols to streamline your workflow.

Troubleshooting Guide

Researchers may encounter several challenges during the cleavage of the this compound auxiliary. This guide addresses the most common issues in a question-and-answer format, offering targeted solutions.

Issue 1: Incomplete Cleavage of the Auxiliary

  • Question: My reaction shows incomplete removal of the this compound auxiliary. What are the potential causes and how can I resolve this?

  • Answer: Incomplete cleavage is a frequent challenge and can stem from several factors. Firstly, verify the quality and stoichiometry of your reagents. Degradation of reagents or insufficient equivalents can lead to partial reaction. Secondly, consider the steric hindrance around the carbonyl group of the amide. Bulky adjacent substituents can impede nucleophilic attack.

    Troubleshooting Steps:

    • Reagent Integrity: Ensure reagents, such as lithium borohydride (LiBH₄) or sodium methoxide (NaOMe), are fresh and handled under appropriate inert conditions.

    • Increased Reagent Equivalents: Incrementally increase the equivalents of the cleaving reagent. Monitor the reaction closely by TLC or LC-MS to avoid potential side reactions.

    • Elevated Temperature: Gradually increase the reaction temperature. For instance, if a reaction is sluggish at room temperature, consider gentle heating to 30-40°C.

    • Alternative Cleavage Method: If one method proves ineffective, switching to an alternative cleavage strategy (e.g., from reductive to hydrolytic conditions) may be beneficial.

Issue 2: Low Yield of the Desired Product

  • Question: I am observing a low yield of my target molecule after the auxiliary removal. What could be the reasons and how can I improve the yield?

  • Answer: Low product yield can be attributed to product degradation, difficult purification, or competing side reactions. The stability of your target molecule under the chosen cleavage conditions is a critical factor.

    Troubleshooting Steps:

    • Reaction Monitoring: Carefully monitor the reaction progress to prevent over-reaction and decomposition of the product.

    • Milder Conditions: Explore milder cleavage conditions. For example, using a less reactive nucleophile or performing the reaction at a lower temperature might preserve the integrity of the product.

    • Purification Optimization: The recovered this compound auxiliary can sometimes co-elute with the product during chromatography. Optimize your purification method by screening different solvent systems or using an alternative purification technique like crystallization.

    • Work-up Procedure: Ensure the work-up procedure is optimized to minimize product loss. This includes using appropriate extraction solvents and minimizing the number of transfer steps.

Issue 3: Epimerization or Loss of Diastereoselectivity

  • Question: I am concerned about potential epimerization at the adjacent stereocenter during auxiliary removal. How can I mitigate this risk?

  • Answer: Epimerization is a significant concern, particularly under basic or harsh acidic conditions, which can lead to the loss of the desired stereochemistry.

    Troubleshooting Steps:

    • Choice of Base/Nucleophile: Employ non-basic or sterically hindered, non-nucleophilic bases if a basic cleavage method is necessary.

    • Low Temperature: Perform the cleavage reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that may induce epimerization.

    • Method Selection: Reductive cleavage methods are often less prone to causing epimerization compared to harsh basic hydrolysis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the removal of the this compound auxiliary.

  • Q1: What are the standard methods for removing the this compound auxiliary?

    • A1: Common methods for cleaving N-acyl morpholine derivatives include reductive cleavage, hydrolysis (acidic or basic), and transesterification. The choice of method depends on the stability of the substrate and the desired final product (e.g., alcohol, carboxylic acid, or ester).

  • Q2: How can I effectively separate my product from the cleaved auxiliary?

    • A2: Separation is typically achieved through column chromatography. Optimizing the solvent system is crucial. Acid-base extraction can also be employed if the product and auxiliary have different acidic or basic properties. For example, if your product is a carboxylic acid, you can extract it into a basic aqueous solution, leaving the neutral auxiliary in the organic phase.

  • Q3: Is it possible to recover and reuse the this compound auxiliary?

    • A3: Yes, one of the advantages of using chiral auxiliaries is the potential for their recovery and reuse. After cleavage and work-up, the auxiliary can often be isolated from the reaction mixture by extraction or chromatography and then purified for subsequent reactions.

  • Q4: What analytical techniques are recommended for monitoring the cleavage reaction?

    • A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the progress of the reaction. Proton NMR spectroscopy can be used to confirm the complete removal of the auxiliary by observing the disappearance of its characteristic signals in the product spectrum.

Experimental Protocols

Below are detailed methodologies for common cleavage procedures. Note that these are general protocols and may require optimization for specific substrates.

Protocol 1: Reductive Cleavage to the Corresponding Alcohol

This method is suitable for converting the N-acyl group to a primary alcohol.

Reagents and Materials:

  • N-acyl-(S)-2-methylmorpholine substrate

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (EtOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acyl-(S)-2-methylmorpholine (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiBH₄ (2.0-4.0 equiv) in THF to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of ethanol, followed by 1 M HCl at 0 °C until the pH is acidic.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Neutralize the mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Basic Hydrolysis to the Corresponding Carboxylic Acid

This protocol is used to obtain the carboxylic acid derivative.

Reagents and Materials:

  • N-acyl-(S)-2-methylmorpholine substrate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-(S)-2-methylmorpholine (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-5.0 equiv) or NaOH (2.0-5.0 equiv) to the solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the carboxylic acid by chromatography or crystallization.

Quantitative Data Summary

While specific quantitative data for the removal of the this compound auxiliary is not extensively reported in a comparative manner, the following table provides a general overview of expected outcomes based on common cleavage methods for similar N-acyl amides.

Cleavage MethodTypical ReagentsProductTypical Yield RangeKey Considerations
Reductive CleavageLiBH₄, NaBH₄/I₂Alcohol70-95%Mild conditions, generally low risk of epimerization.
Basic HydrolysisLiOH, NaOH, KOHCarboxylic Acid60-90%Risk of epimerization, especially with strong bases or high temperatures.
Acidic HydrolysisHCl, H₂SO₄Carboxylic Acid50-85%Can cause decomposition of sensitive substrates.
TransesterificationNaOMe/MeOHMethyl Ester75-95%Requires anhydrous conditions.

Visualizing the Workflow

A general workflow for the removal of a chiral auxiliary is depicted below.

Removal_Workflow cluster_reaction Cleavage Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Products Start N-Acyl-(S)-2-methylmorpholine Cleavage Add Cleavage Reagent (e.g., LiBH4 or LiOH) Start->Cleavage Monitoring Monitor by TLC/LC-MS Cleavage->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous/Organic Extraction Quench->Extraction Purification Column Chromatography or Crystallization Extraction->Purification Product Pure Product Purification->Product Auxiliary Recovered Auxiliary Purification->Auxiliary

Caption: General experimental workflow for chiral auxiliary removal.

This technical support center aims to provide a solid foundation for researchers working with the this compound auxiliary. By understanding the potential challenges and having access to reliable protocols, scientists can more efficiently achieve their synthetic goals.

side reactions associated with (S)-2-Methylmorpholine use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-2-Methylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of this compound?

A1: The most frequently encountered side reactions when using this compound, a chiral secondary amine, include over-alkylation or over-acylation at the nitrogen atom, N-nitrosamine formation in the presence of nitrosating agents, oxidation of the nitrogen, and potential racemization of the chiral center under specific conditions.

Q2: How stable is the morpholine ring of this compound?

A2: The morpholine ring is generally stable under many common reaction conditions. However, it can be susceptible to degradation under strongly acidic conditions (pH < 4) or in the presence of potent oxidizing agents.

Q3: What is the pKa of this compound?

A3: The predicted pKa value for this compound is approximately 9.01.[1] This indicates it is a moderately basic compound, similar to other secondary amines.

Q4: Can this compound undergo racemization?

A4: While racemization of chiral amines is possible, it typically requires specific conditions such as the presence of a metal catalyst or treatment with a strong base in an aprotic polar solvent.[2] For this compound, racemization at the C2 position is not a common side reaction under standard synthetic protocols but should be considered if unexpected losses in enantiomeric excess are observed, particularly under harsh basic or elevated temperature conditions.

Troubleshooting Guides

Issue 1: Formation of Tertiary Amine or Quaternary Ammonium Salt Byproducts (Over-alkylation)

Symptoms:

  • Appearance of unexpected peaks in NMR or LC-MS corresponding to the mass of the di- or tri-alkylated product.

  • Reduced yield of the desired mono-alkylated product.

  • Complex reaction mixture that is difficult to purify.

Root Cause: this compound, as a secondary amine, can react with an alkylating agent to form the desired tertiary amine. However, this product is also nucleophilic and can compete with the starting material for the alkylating agent, leading to the formation of a quaternary ammonium salt. This is particularly problematic when using an excess of the alkylating agent or under forcing reaction conditions.

Solutions:

StrategyDescriptionKey Parameters to Control
Control Stoichiometry Use this compound as the excess reagent relative to the electrophile.Molar ratio of amine to electrophile
Slow Addition Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.Addition rate, temperature
Choice of Base Use a non-nucleophilic hindered base to deprotonate the resulting ammonium salt without competing in the alkylation.Base type (e.g., DIPEA, 2,6-lutidine)
Lower Temperature Running the reaction at a lower temperature can increase the selectivity for mono-alkylation.Reaction temperature

Experimental Protocol: Minimizing Over-alkylation during N-Alkylation

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.2-1.5 equivalents) and a suitable anhydrous solvent (e.g., THF, acetonitrile).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Electrophile Addition: Dissolve the alkylating agent (1.0 equivalent) in the reaction solvent and add it dropwise to the cooled amine solution over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion of the starting material and minimal formation of the over-alkylated product.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product using column chromatography to separate the desired mono-alkylated product from any unreacted starting materials and over-alkylated byproducts.

Logical Workflow for Troubleshooting Over-alkylation

overalkylation_troubleshooting start Over-alkylation Observed check_stoichiometry Check Stoichiometry: Is Amine in Excess? start->check_stoichiometry adjust_stoichiometry Increase Amine:Electrophile Ratio (e.g., 1.2:1 to 1.5:1) check_stoichiometry->adjust_stoichiometry No check_addition Review Addition Method check_stoichiometry->check_addition Yes adjust_stoichiometry->check_addition slow_addition Implement Slow, Dropwise Addition of Electrophile check_addition->slow_addition Not Slow check_temp Evaluate Reaction Temperature check_addition->check_temp Slow slow_addition->check_temp lower_temp Lower Reaction Temperature (e.g., from RT to 0 °C) check_temp->lower_temp Elevated check_base Assess Base Choice check_temp->check_base Low lower_temp->check_base change_base Switch to a Non-nucleophilic, Hindered Base (e.g., DIPEA) check_base->change_base Nucleophilic end_point Problem Resolved check_base->end_point Appropriate change_base->end_point

Troubleshooting Over-alkylation Side Reactions
Issue 2: Formation of N-Nitroso-(S)-2-methylmorpholine

Symptoms:

  • The presence of a potentially carcinogenic byproduct in your product.

  • This is a critical issue in drug development due to regulatory limits on nitrosamine impurities.

Root Cause: Secondary amines like this compound can react with nitrosating agents to form N-nitrosamines.[3][4] Nitrosating agents can be formed in situ from nitrite sources (e.g., sodium nitrite) under acidic conditions.

Solutions:

StrategyDescriptionKey Parameters to Control
Avoid Nitrite Sources Scrutinize all reagents for potential nitrite impurities.Reagent purity
pH Control Avoid acidic conditions when nitrite sources may be present.Reaction pH
Use of Scavengers Add a nitrosamine scavenger like ascorbic acid or alpha-tocoferol to the reaction mixture if the presence of nitrosating agents is unavoidable.Scavenger type and concentration

Experimental Protocol: Prevention of N-Nitrosamine Formation

  • Reagent Purity Check: Ensure all starting materials, reagents, and solvents are free from nitrite impurities.

  • pH Management: If the reaction must be run under acidic conditions, ensure no nitrite sources are present. If nitrites are suspected, maintain a pH > 7 if the reaction conditions permit.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent the formation of nitrogen oxides from air, which can also act as nitrosating agents.

  • Scavenger Addition (if necessary): In a scenario where the risk of nitrosamine formation is high and cannot be eliminated by other means, add a scavenger such as ascorbic acid (Vitamin C) at the beginning of the reaction. A typical loading would be 1.1 equivalents relative to the potential nitrite source.

  • Analytical Monitoring: Utilize a sensitive analytical method, such as LC-MS/MS, to detect and quantify any potential N-nitrosamine formation in the final product.

Signaling Pathway for N-Nitrosamine Formation and Mitigation

nitrosamine_formation cluster_reactants Reactants cluster_mitigation Mitigation Amine This compound Nitrosamine N-Nitroso-(S)-2-methylmorpholine (Side Product) Amine->Nitrosamine Nitrite Nitrite Source (e.g., NaNO2) Nitrosating_Agent Nitrosating Agent (e.g., N2O3, H2NO2+) Nitrite->Nitrosating_Agent Acid Acidic Conditions (H+) Acid->Nitrosating_Agent Scavenger Scavenger (e.g., Ascorbic Acid) NonToxic_Product Non-Toxic Products Scavenger->NonToxic_Product Nitrosating_Agent->Nitrosamine Nitrosating_Agent->NonToxic_Product Inhibited by Scavenger

N-Nitrosamine Formation and Mitigation Pathway
Issue 3: Oxidation of the Amine

Symptoms:

  • Formation of byproducts with a mass increase of 16 amu (or multiples thereof) from the starting material or product.

  • Discoloration of the reaction mixture.

  • Reduced yield of the desired product.

Root Cause: The nitrogen atom in this compound is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidation products. This can occur in the presence of strong oxidizing agents or even with atmospheric oxygen under certain conditions (e.g., in the presence of metal catalysts).

Solutions:

StrategyDescriptionKey Parameters to Control
Inert Atmosphere Perform reactions under an inert atmosphere (N₂ or Ar) to exclude oxygen.Gas atmosphere
Degassed Solvents Use solvents that have been degassed to remove dissolved oxygen.Solvent preparation
Avoid Strong Oxidants Be mindful of the compatibility of this compound with any oxidizing agents used in the reaction sequence.Choice of reagents
Antioxidant Additives In some cases, a small amount of an antioxidant like BHT can be used to prevent oxidation.Additives

Experimental Protocol: Preventing Amine Oxidation

  • Solvent Preparation: Degas the reaction solvent by bubbling an inert gas (N₂ or Ar) through it for 15-30 minutes or by using a freeze-pump-thaw technique.

  • Reaction Setup: Assemble the glassware and flame-dry it under vacuum, then backfill with an inert gas.

  • Reagent Addition: Add this compound and other reagents under a positive pressure of the inert gas.

  • Reaction Execution: Maintain the inert atmosphere throughout the course of the reaction.

  • Work-up: If the product is sensitive to air, conduct the work-up and purification steps with minimal exposure to the atmosphere.

Experimental Workflow for an Oxidation-Sensitive Reaction

oxidation_workflow start Start Reaction Setup degas_solvent Degas Solvent (N2 or Ar sparging) start->degas_solvent flame_dry Flame-Dry Glassware under Vacuum start->flame_dry add_reagents Add Reagents under Positive Inert Gas Pressure degas_solvent->add_reagents inert_atm Backfill with Inert Gas (N2 or Ar) flame_dry->inert_atm inert_atm->add_reagents run_reaction Run Reaction under Inert Atmosphere add_reagents->run_reaction workup Aqueous Work-up run_reaction->workup purification Purification (e.g., Chromatography) workup->purification end_product Final Product purification->end_product

Workflow for Preventing Amine Oxidation

References

Technical Support Center: Purification of (S)-2-Methylmorpholine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving (S)-2-Methylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions involving this compound?

A1: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Depending on the specific reaction, these may include diastereomers if a new chiral center is formed, N-acylated or N-alkylated byproducts, and products of ring-opening or rearrangement. In syntheses of morpholine derivatives, common byproducts can also include N-ethylmorpholine and higher molecular weight condensation products.[1]

Q2: How do I choose the best primary purification technique for my this compound derivative?

A2: The choice of purification technique depends on the scale of your reaction, the nature of the impurities, and the physicochemical properties of your product. For small-scale reactions and difficult separations of closely related compounds or diastereomers, chiral HPLC or SFC are often the methods of choice.[2][3] For larger scale purifications of solid compounds, recrystallization is a cost-effective method to achieve high purity.[4] Flash chromatography is a versatile technique for routine purification of a wide range of compounds.[5][6]

Q3: My this compound derivative is highly water-soluble. How can I effectively extract it from an aqueous reaction mixture?

A3: High water solubility can make extraction with organic solvents challenging. To improve efficiency, consider "salting out" by adding a salt like NaCl or K2CO3 to the aqueous layer to decrease the solubility of your organic product. Adjusting the pH of the aqueous layer can also be effective; for a basic compound like a morpholine derivative, basifying the solution will suppress its protonation and increase its solubility in organic solvents.

Q4: I am having trouble separating diastereomers of my this compound product. What should I do?

A4: Diastereomers can often be separated by carefully optimized flash chromatography on silica gel.[7] If this is unsuccessful, chiral HPLC or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase (CSP) are powerful techniques for separating stereoisomers.[2][3] Screening different CSPs and mobile phase compositions is often necessary to achieve baseline separation.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
Problem Possible Cause Suggested Solution
Poor or no separation of enantiomers/diastereomers Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclodextrin-based).
Suboptimal mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., ethanol, isopropanol in hexane for normal phase; acetonitrile, methanol in water for reversed-phase) and its concentration.[8] For basic compounds like morpholine derivatives, adding a basic additive (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and resolution.[1][9]
Peak tailing or broadening Strong interaction between the basic morpholine nitrogen and acidic sites on the silica-based stationary phase.Add a basic modifier (e.g., 0.1-0.5% triethylamine or diethylamine) to the mobile phase.[9]
Column overload.Reduce the amount of sample injected onto the column.
Irreproducible retention times Column not properly equilibrated with the mobile phase.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each injection. Chiral columns can sometimes require longer equilibration times.[10]
Fluctuations in temperature.Use a column oven to maintain a constant temperature, as temperature can significantly affect chiral recognition.[8]
Loss of resolution over time Column contamination.Flush the column with a strong, compatible solvent to remove strongly retained impurities. For immobilized polysaccharide CSPs, solvents like THF or DMF can be used for regeneration.[11]
Damage to the stationary phase.Ensure mobile phase and sample solvent compatibility with the CSP. Avoid using solvents that can damage coated CSPs.[11]
Crystallization
Problem Possible Cause Suggested Solution
Product "oils out" instead of crystallizing The compound is too soluble in the chosen solvent, or the solution is too concentrated.Try a less polar solvent or a mixture of solvents. Use a more dilute solution and allow for slow cooling.
The melting point of the compound may be lower than the boiling point of the solvent.Use a lower-boiling point solvent.
No crystal formation upon cooling The compound is too soluble in the chosen solvent.Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists.
Solution is not sufficiently supersaturated.Slowly evaporate the solvent to increase the concentration. Add a seed crystal of the pure compound to induce crystallization.
Poor recovery of crystals The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent to wash the crystals.
Crystals are colored or impure Impurities are co-crystallizing with the product.Try recrystallizing from a different solvent system. Treat the hot solution with a small amount of activated charcoal to adsorb colored impurities, then filter the hot solution before cooling.
Inefficient impurity rejection.Ensure the starting material for crystallization has a reasonably high purity (ideally >90%).[12] Crystallization is a purification technique, but it is most effective when not overloaded with impurities.
Flash Chromatography
Problem Possible Cause Suggested Solution
Poor separation of product from impurities Inappropriate solvent system (eluent).Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for your target compound. A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is common.
Peak tailing of the basic morpholine product Strong interaction with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.
Compound streaks or does not move from the origin The compound is too polar for the chosen eluent.Increase the polarity of the eluent. For very polar compounds, consider using reversed-phase flash chromatography.
Low recovery of the product Irreversible adsorption to the silica gel.Use a less acidic stationary phase like alumina (neutral or basic). Adding a basic modifier to the eluent can also improve recovery.

Data Presentation

The following tables provide a summary of representative quantitative data for the purification of a hypothetical crude product from a reaction involving this compound. The crude product has an initial purity of 85% and an enantiomeric excess (e.e.) of 90%.

Table 1: Comparison of Purification Techniques

Purification Technique Final Purity (%) Yield (%) Final Enantiomeric Excess (%) Scale Notes
Flash Chromatography (Silica Gel) 95-9880-9090mg to gEffective for removing most byproducts, but typically does not separate enantiomers.
Recrystallization (as Hydrochloride Salt) >9960-80>99.5g to kgCan be very effective for achieving high purity and can sometimes enrich the enantiomeric excess if the racemate is a conglomerate.
Preparative Chiral HPLC >9950-70>99.8µg to mgExcellent for achieving high enantiomeric purity, but lower throughput and higher cost.
Preparative Chiral SFC >9960-80>99.8mg to gFaster than HPLC with reduced solvent consumption, making it suitable for larger scale chiral separations.[3]

Table 2: Representative Solvent Systems and Conditions

Technique Stationary Phase Mobile Phase / Solvent Typical Conditions
Flash Chromatography Silica GelHeptane/Ethyl Acetate with 0.5% TriethylamineGradient elution from 10% to 50% Ethyl Acetate.
Recrystallization -Isopropanol/WaterDissolve in minimal hot solvent, cool slowly to room temperature, then in an ice bath.
Preparative Chiral HPLC Chiralpak® IA (Amylose derivative)Hexane/Ethanol (80:20) with 0.1% DiethylamineIsocratic elution at a flow rate of 10 mL/min.
Preparative Chiral SFC Chiralcel® OZ-H (Cellulose derivative)CO2/Methanol (70:30) with 0.2% IsopropylamineIsocratic elution at a flow rate of 60 g/min and 100 bar backpressure.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in heptane with 0.5% triethylamine).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Begin elution with the low-polarity eluent, gradually increasing the polarity (e.g., to 50% ethyl acetate in heptane) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[5]

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound derivative in a suitable organic solvent like isopropanol. Add a solution of HCl in isopropanol (or bubble HCl gas through the solution) until the pH is acidic.

  • Dissolution: Heat the mixture to dissolve the precipitated salt. Add a minimal amount of a co-solvent like water or methanol if necessary to achieve complete dissolution at elevated temperature.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove residual impurities.

  • Drying: Dry the crystals under vacuum to obtain the purified hydrochloride salt.

Protocol 3: Chiral HPLC Method Development for Enantiomeric Excess Determination
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, AD, or Chiralcel® OD, OZ).

  • Mobile Phase Screening:

    • Normal Phase: Screen with mixtures of hexane (or heptane) and an alcohol modifier (isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20, 70:30). Add 0.1% diethylamine to the mobile phase for improved peak shape.

    • Reversed Phase: Screen with mixtures of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (acetonitrile or methanol).

  • Optimization: Once initial separation is observed, optimize the resolution by fine-tuning the mobile phase composition, flow rate, and column temperature.

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% e.e. = [Area(major) - Area(minor)] / [Area(major) + Area(minor)] x 100).

Visualizations

Purification_Workflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Optional Initial Cleanup) Crude->Extraction Aqueous Workup Flash Flash Chromatography Crude->Flash Direct Loading Extraction->Flash Recrystallization Recrystallization Flash->Recrystallization High Purity Solid Prep_HPLC_SFC Preparative Chiral HPLC / SFC Flash->Prep_HPLC_SFC Enantiomeric Separation Pure_Product Pure this compound Product Recrystallization->Pure_Product Prep_HPLC_SFC->Pure_Product

Caption: General purification workflow for products from this compound reactions.

Troubleshooting_Logic Start Purification Issue Identified Check_Purity Assess Purity (TLC, LC-MS, NMR) Start->Check_Purity Impurity_Type Identify Impurity Type (Polar, Non-polar, Diastereomer) Check_Purity->Impurity_Type Select_Technique Select Appropriate Purification Technique Impurity_Type->Select_Technique Flash Flash Chromatography Select_Technique->Flash Gross Impurities Recrystal Recrystallization Select_Technique->Recrystal Crystalline Solid Chiral_Sep Chiral HPLC/SFC Select_Technique->Chiral_Sep Stereoisomers Optimize Optimize Conditions (Solvent, Additives, Temp.) Flash->Optimize Recrystal->Optimize Chiral_Sep->Optimize

Caption: Logical workflow for troubleshooting purification challenges.

References

Technical Support Center: (S)-2-Methylmorpholine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the application of (S)-2-Methylmorpholine in asymmetric synthesis. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions to address challenges encountered during your experiments, with a special focus on the influence of reaction temperature on stereoselectivity.

Initial Search Summary: A comprehensive literature search did not yield specific quantitative data on the effect of temperature on stereoselectivity for reactions utilizing this compound as a chiral auxiliary. This suggests that such data may not be publicly available or may be highly specific to proprietary reaction systems. However, the principles governing temperature effects on stereoselectivity are well-established in organic chemistry. This guide provides a framework for understanding these principles and systematically investigating the effect of temperature on your specific reaction.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally influence the stereoselectivity of an asymmetric reaction?

A1: Temperature is a critical parameter in controlling stereoselectivity.[1] The stereochemical outcome of a reaction is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between the competing diastereomeric transition states. This relationship is described by the equation:

ΔΔG‡ = ΔΔH‡ - TΔΔS‡

where:

  • ΔΔH‡ is the difference in the activation enthalpy between the two pathways. This term is related to bond-making, bond-breaking, and steric interactions.

  • ΔΔS‡ is the difference in the activation entropy, which relates to the degree of order in the transition states.

  • T is the absolute temperature in Kelvin.

At lower temperatures, the TΔΔS‡ term becomes less significant, and the reaction is primarily under enthalpic control. The transition state with the lower activation enthalpy will be favored, often leading to higher stereoselectivity.[1] Conversely, at higher temperatures, the entropy term gains importance, and if the entropies of the transition states are significantly different, it can lead to a decrease or even a reversal of stereoselectivity.[2]

Q2: I am observing low or inconsistent stereoselectivity in my reaction with this compound. What should I do?

A2: Low or inconsistent stereoselectivity can stem from several factors. Temperature control is a crucial aspect to investigate.[3] We recommend performing a temperature screening study to determine the optimal temperature for your specific transformation. Other factors to consider include the purity of your this compound, the quality of your solvents and reagents, and the precise control of reaction stoichiometry.

Q3: Can an increase in temperature ever lead to higher stereoselectivity?

A3: While it is more common for stereoselectivity to decrease with increasing temperature, there are cases where the opposite occurs.[4][5] This "unusual temperature effect" can happen when the reaction is under entropic control, and the transition state leading to the major stereoisomer is more disordered (has a higher entropy) than the transition state leading to the minor stereoisomer.

Q4: What is the "isoenantioselective temperature"?

A4: The isoenantioselective temperature (T_iso) is the temperature at which the enantiomeric excess (or diastereomeric excess) of a reaction is zero, meaning there is no stereoselectivity. This occurs when the enthalpic and entropic contributions to the Gibbs free energy of activation cancel each other out (ΔΔH‡ = T_iso * ΔΔS‡). Operating a reaction near its isoenantioselective temperature will result in a racemic or nearly racemic mixture.

Troubleshooting Guide: Investigating Temperature Effects

This guide provides a systematic approach to troubleshooting and optimizing the stereoselectivity of your reaction by modulating the temperature.

Problem Possible Cause Suggested Solution
Low Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.) The reaction temperature may be too high, allowing the system to overcome the activation energy barrier for the formation of the undesired stereoisomer.Perform a temperature screening study, starting from a low temperature (e.g., -78 °C) and gradually increasing it. Analyze the stereoselectivity at each temperature point to identify the optimal condition.
Inconsistent Stereoselectivity Between Batches Poor temperature control or fluctuations during the reaction.Ensure accurate and stable temperature control throughout the reaction. Use a reliable cryostat or a well-insulated cooling bath. Calibrate your thermometer regularly.
Reaction is Too Slow at Low Temperatures The activation energy for the desired transformation is not being overcome at lower temperatures.If low temperatures provide high selectivity but poor conversion, a careful balance must be found. You can try extending the reaction time at the low temperature or incrementally increasing the temperature to find a compromise between reaction rate and stereoselectivity.
Product Decomposition or Side Reactions The reaction temperature is too high, leading to degradation of the starting materials, product, or chiral auxiliary.If you observe significant byproduct formation at higher temperatures, focus your optimization on the lower temperature range. Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the onset of decomposition.

Experimental Protocols

Protocol 1: General Procedure for a Temperature Screening Study

This protocol provides a template for investigating the effect of temperature on the stereoselectivity of a hypothetical reaction using this compound. Note: This is a generalized protocol and must be adapted to your specific reaction.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine your substrate and this compound in the appropriate stoichiometry in a suitable anhydrous solvent.

  • Temperature Equilibration: Cool the reaction mixture to the first desired temperature (e.g., -78 °C using a dry ice/acetone bath). Allow the mixture to stir at this temperature for 10-15 minutes to ensure thermal equilibrium.

  • Reaction Initiation: Add the final reagent to initiate the reaction.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by an appropriate method (e.g., TLC, GC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction and perform a standard aqueous work-up. Extract the product with a suitable organic solvent.

  • Purification and Analysis: Dry the combined organic layers, concentrate the solution, and purify the crude product by flash chromatography or another suitable method.

  • Stereoselectivity Determination: Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product or the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

  • Repeat: Repeat steps 1-7 for a range of temperatures (e.g., -40 °C, -20 °C, 0 °C, and room temperature).

Data Presentation

Summarize your findings from the temperature screening study in a clear and organized table.

Entry Temperature (°C) Time (h) Yield (%) d.r. or e.e. (%)
1-7812
2-408
3-204
402
525 (Room Temp)1

Visualizations

Experimental Workflow

G Workflow for Temperature Screening cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_iteration Iteration A Reaction Setup: Substrate, this compound, Solvent under Inert Atmosphere B Equilibrate to Target Temperature (T1) A->B Cool/Heat C Initiate Reaction B->C D Monitor Progress C->D E Quench and Work-up D->E Reaction Complete F Purify Product E->F G Determine Yield F->G H Determine Stereoselectivity (d.r. or e.e.) F->H I Repeat for T2, T3, T4... H->I

Caption: A general workflow for investigating the effect of temperature on stereoselectivity.

Thermodynamic Control of Stereoselectivity

G Influence of Temperature on Competing Reaction Pathways cluster_reactants cluster_products Reactants Reactants TS_Major TS_Major (Lower Enthalpy) Reactants->TS_Major ΔG‡(Major) TS_Minor TS_Minor (Higher Enthalpy) Reactants->TS_Minor ΔG‡(Minor) Product_Major Major Stereoisomer Product_Minor Minor Stereoisomer TS_Major->Product_Major TS_Minor->Product_Minor note At Low Temperature: - Reaction is under enthalpic control. - ΔΔG‡ ≈ ΔΔH‡ - Pathway through TS_Major is significantly favored. - High Stereoselectivity note2 At High Temperature: - Entropic term (TΔΔS‡) becomes significant. - ΔΔG‡ = ΔΔH‡ - TΔΔS‡ - The energy difference between pathways decreases. - Lower Stereoselectivity

Caption: Energy profile illustrating how temperature affects the relative rates of formation of two stereoisomers.

References

Technical Support Center: Solvent Effects in Asymmetric Synthesis Using (S)-2-Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (S)-2-Methylmorpholine in asymmetric synthesis. The following information is designed to address common issues encountered during experimentation, with a focus on the critical role of solvent selection in achieving high enantioselectivity and yield.

Frequently Asked Questions (FAQs)

Q1: We are observing low enantiomeric excess (e.e.) in our reaction using this compound. What are the primary factors to investigate?

A1: Low enantioselectivity can be attributed to several factors. The most crucial aspects to examine are the reaction temperature, the choice of solvent, and the purity of all reagents, including the this compound. Sub-optimal conditions can fail to adequately differentiate the diastereomeric transition states, leading to a racemic or near-racemic mixture.

Q2: How does the choice of solvent impact the stereochemical outcome of our reaction?

A2: Solvents play a multifaceted role in asymmetric synthesis. They can influence the conformation of the catalyst-substrate complex, stabilize or destabilize transition states through polarity and hydrogen bonding effects, and affect the solubility of reagents. The polarity, protic or aprotic nature, and coordinating ability of a solvent can all dramatically alter the enantiomeric excess and reaction rate. For instance, aprotic and less polar solvents may provide a more rigid transition state, leading to higher enantioselectivity in some cases, while protic solvents might be crucial for stabilizing key intermediates in others.

Q3: What is the general effect of reaction temperature on enantioselectivity?

A3: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) generally increases enantioselectivity. This is because the reaction is under thermodynamic control, and lower temperatures favor the transition state with the lower activation energy, which leads to the major enantiomer. Conversely, higher temperatures can provide enough energy to overcome this small energy difference, resulting in a loss of selectivity.

Q4: Our reaction yield is low, even though the enantioselectivity is acceptable. What are some potential causes?

A4: Low yields can result from several issues. Ensure that all reagents and solvents are anhydrous, as moisture can deactivate catalysts and reagents. The stoichiometry of the reactants should be carefully optimized. In some cases, an excess of one reactant may be necessary. Reaction time and temperature are also critical; extended reaction times or elevated temperatures can lead to product decomposition or the formation of side products. Finally, the purification process itself may lead to a loss of product.

Q5: Are there any specific classes of solvents that tend to work best with morpholine-based catalysts?

A5: While the optimal solvent is highly reaction-dependent, some general trends have been observed. In the context of morpholine-based organocatalysis for reactions like Michael additions, protic solvents such as isopropanol have been shown to be effective. This is thought to be due to their ability to stabilize the transition state through hydrogen bonding. However, for other types of reactions, such as asymmetric hydrogenations involving morpholine substrates, less polar, aprotic solvents like ethyl acetate and toluene have provided better results, while coordinating solvents like THF and dioxane can inhibit the reaction. Empirical screening of a range of solvents is always recommended.

Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low Enantioselectivity (e.e.)

Question: We are performing an asymmetric reaction catalyzed by a derivative of this compound and are consistently obtaining low e.e. values. How can we improve this?

Answer: A systematic approach to troubleshooting low enantioselectivity is recommended. The following workflow can help identify and resolve the issue.

Troubleshooting_Low_ee start Low e.e. Observed solvent Solvent Screening start->solvent Begin Troubleshooting temperature Temperature Optimization solvent->temperature If e.e. still low sub_solvent Screen a range of solvents (polar aprotic, polar protic, non-polar). Start with literature precedents for similar transformations. solvent->sub_solvent reagent_purity Reagent Purity Check temperature->reagent_purity If e.e. still low sub_temp Lower the reaction temperature. Typical ranges to test: Room Temp -> 0°C -> -20°C -> -78°C. temperature->sub_temp catalyst_loading Catalyst Loading reagent_purity->catalyst_loading If e.e. still low sub_purity Verify the purity of this compound, substrates, and reagents. Ensure solvents are anhydrous. reagent_purity->sub_purity end High e.e. Achieved catalyst_loading->end Optimization Complete sub_loading Adjust the catalyst loading. Sometimes higher or lower loading can impact enantioselectivity. catalyst_loading->sub_loading Logical_Relationships sub Substrate ts Diastereomeric Transition States sub->ts cat This compound (Catalyst/Auxiliary) cat->ts sol Solvent sol->ts stabilizes/destabilizes temp Temperature temp->ts influences energy gap yield Yield temp->yield affects rate time Time time->yield ee Enantiomeric Excess (e.e.) ts->ee ts->yield

reaction monitoring techniques for (S)-2-Methylmorpholine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reaction monitoring in (S)-2-Methylmorpholine chemistry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to navigate the complexities of monitoring reactions involving this chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary techniques for monitoring the progress of a reaction involving this compound?

A1: The choice of technique depends on the reaction scale, the nature of the reactants and products, and the information required. The most common methods are:

  • Chromatographic Techniques (HPLC, GC): Excellent for quantifying the consumption of starting materials and the formation of products. High-Performance Liquid Chromatography (HPLC) is particularly suited for non-volatile compounds, while Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is ideal for volatile compounds.[1][2] For this compound, which is polar, derivatization may be necessary to improve volatility for GC analysis.[3][4]

  • Spectroscopic Techniques (NMR, FT-IR): Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about reactants, intermediates, and products in the reaction mixture, making it a powerful tool for mechanistic studies and reaction completion checks.[5][6][7] Fourier-Transform Infrared (FT-IR) spectroscopy can be used for in-situ monitoring by tracking the disappearance or appearance of specific functional group absorbances in real-time.[7][8]

Q2: How do I determine the enantiomeric excess (e.e.) of this compound in my sample?

A2: Determining enantiomeric excess is critical and is almost exclusively done using chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[9][10][11]

  • Chiral Gas Chromatography (Chiral GC): This technique can also be used, particularly if the analyte or its derivative is volatile. It employs a capillary column coated with a chiral stationary phase.

Q3: My reaction involves using this compound as a building block. How should I prepare my samples for HPLC or GC analysis?

A3: Proper sample preparation is crucial for accurate results. A typical procedure involves:

  • Quenching: Stop the reaction at a specific time point. This can be done by rapid cooling or by adding a quenching agent.

  • Sampling: Withdraw a small, representative aliquot from the reaction mixture.

  • Dilution: Dilute the aliquot with a suitable solvent (usually the mobile phase for HPLC) to a concentration within the linear range of the detector.[10]

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column inlet frit.[12]

  • Derivatization (for GC): If analyzing by GC, you may need to derivatize the sample to increase the volatility and thermal stability of the this compound and related compounds.[3][4]

Q4: Can I use NMR to monitor my reaction in real-time?

A4: Yes, NMR can be used for real-time reaction monitoring. It provides inherently quantitative data based on the number of nuclei, which can be used to calibrate other techniques.[7] By taking spectra at regular intervals, you can track the disappearance of reactant signals and the appearance of product signals, providing kinetic and mechanistic insights.[5][7] However, it requires specialized equipment (flow-NMR) or dedicating an NMR spectrometer for the duration of the reaction.

Troubleshooting Guides

Chiral HPLC Analysis

Q: Why am I seeing poor or no separation between the (S) and (R) enantiomers on my chiral column?

A: Poor resolution is a common issue in chiral separations and can stem from several factors.[9]

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for resolving 2-methylmorpholine enantiomers. Chiral method development often requires screening several different types of CSPs (e.g., polysaccharide-based, Pirkle-type).[10][11]

  • Suboptimal Mobile Phase: The composition of the mobile phase (e.g., ratio of hexane to alcohol, type of alcohol, additives) is critical. Small changes can lead to large differences in resolution.[13] A systematic optimization is often required.

  • Incorrect Temperature: Temperature affects the interactions responsible for chiral recognition. Generally, lower temperatures improve selectivity, but this is compound-dependent.[9] Ensure your column oven temperature is stable and optimized.

  • Column Degradation: The column may be contaminated or has degraded over time. Try flushing the column with a strong solvent as recommended by the manufacturer or replacing it if performance does not improve.[14]

Q: My peaks are tailing or showing fronting. What is the cause and how can I fix it?

A: Asymmetric peaks can compromise quantification.

  • Peak Tailing: This is often caused by secondary interactions between the basic amine group of the morpholine and active sites (e.g., silanols) on the stationary phase.

    • Solution: Add a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase to mask these active sites.[9]

  • Peak Fronting: This typically indicates column overloading or a sample solvent that is too strong.

    • Solution: Dilute your sample and re-inject.[9] Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase.

GC-MS Analysis

Q: I am not seeing a peak for this compound in my GC-MS analysis. What could be the problem?

A: Direct analysis of polar compounds like morpholines by GC can be challenging.[2][15]

  • High Polarity: this compound is a polar, hydrophilic compound with a low molecular weight, which can lead to poor chromatographic behavior (e.g., peak tailing, low retention) on standard non-polar GC columns.[15]

  • Lack of Volatility: The compound may not be volatile enough under standard GC conditions.

  • Solution: Implement a derivatization step. A common method is to react the morpholine with sodium nitrite under acidic conditions to form the more volatile and stable N-nitrosomorpholine derivative, which is readily analyzed by GC-MS.[4][12]

Q: My GC-MS results are inconsistent and not reproducible. What should I check?

A: Reproducibility issues can arise from the sample preparation or the instrument.

  • Incomplete Derivatization: Ensure the derivatization reaction goes to completion. Optimize parameters such as reagent concentration, temperature, and reaction time.[4]

  • Extraction Inefficiency: If you are performing a liquid-liquid extraction after derivatization, ensure the choice of solvent and extraction time are optimized for consistent recovery.[4]

  • System Contamination or Leaks: Check the GC system for leaks, especially around the injector.[13] Run a blank gradient to check for ghost peaks, which may indicate contamination in the mobile phase or system.[9] Ensure the injector liner is clean and replaced regularly.

Data Presentation: Analytical Method Parameters

The following tables provide typical starting parameters for monitoring this compound chemistry. These should be considered as starting points and will require optimization for specific applications.

Table 1: Chiral HPLC - Starting Method Parameters

ParameterNormal Phase Mode
Column Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
Mobile Phase Hexane / Isopropanol (IPA) with 0.1% DEA
Ratio 90:10 (v/v), adjust as needed for resolution
Flow Rate 1.0 mL/min
Column Temp. 25 °C (optimize between 10-40 °C)
Detection UV at 210-220 nm (if no chromophore), or ELSD/CAD
Injection Vol. 5 - 10 µL

Table 2: GC-MS - Method Parameters for N-Nitrosomorpholine Derivative

ParameterValueReference
GC System Agilent 7890A GC or equivalent[12]
MS System Agilent 5975C MSD or equivalent[12]
Column TM-1701 (30 m × 0.32 mm I.D., 0.5 µm film) or similar[4]
Injector Temp. 250 °C[12]
Injection Mode Split (e.g., 1:7 ratio)[12]
Carrier Gas Helium
Oven Program Initial 50°C (hold 1 min), ramp to 220°C at 10°C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) for target ions of N-nitrosomorpholine

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

This protocol outlines a general procedure for determining the e.e. of this compound.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade hexane and isopropanol in the desired ratio (e.g., 90:10 v/v). Add diethylamine (DEA) to a final concentration of 0.1%. Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing 2-methylmorpholine in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC System Setup:

    • Install a suitable chiral column (e.g., Chiralpak® AD-H).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (approx. 30-60 minutes).

    • Set the column oven temperature to 25 °C.

    • Set the detector wavelength (e.g., 215 nm).

  • Analysis:

    • Inject a racemic standard of 2-methylmorpholine to confirm the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor.

    • Inject the prepared sample.

    • Integrate the peak areas for both enantiomers.

  • Calculation:

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Protocol 2: GC-MS Analysis with Nitrosation Derivatization

This protocol is adapted for the trace analysis of morpholine derivatives.[4]

  • Reagent Preparation:

    • Prepare a 0.05 M HCl solution.

    • Prepare a saturated aqueous solution of sodium nitrite (NaNO₂).

  • Sample Preparation & Derivatization:

    • Transfer 2.0 mL of the aqueous sample solution (e.g., a quenched reaction mixture diluted in water) into a 10 mL glass test tube.

    • Add 200 µL of 0.05 M HCl and 200 µL of saturated NaNO₂ solution.[4]

    • Vortex the mixture thoroughly.

    • Heat the mixture at 40 °C for 5 minutes.[4]

  • Liquid-Liquid Extraction:

    • After cooling the mixture to room temperature, add 0.5 mL of dichloromethane.[4]

    • Vortex for 1 minute to extract the N-nitrosomorpholine derivative.[12]

    • Allow the layers to separate for 10 minutes.[12]

  • Final Sample Preparation:

    • Carefully transfer the lower organic layer (dichloromethane) to a clean autosampler vial using a Pasteur pipette.

    • Filter the organic extract through a 0.22 µm filter if necessary.[12]

  • GC-MS Analysis:

    • Inject 1 µL of the final sample into the GC-MS system using the parameters outlined in Table 2.

    • Analyze the resulting chromatogram and mass spectrum to identify and quantify the N-nitrosomorpholine derivative.

Visualizations

Reaction_Monitoring_Workflow cluster_start Define Analytical Goal cluster_progress Reaction Progress Monitoring cluster_purity Chiral Purity (e.e.) Monitoring Goal Reaction Progress or Chiral Purity? Volatile Are compounds volatile? Goal->Volatile Progress ChiralHPLC Chiral HPLC Goal->ChiralHPLC Purity GCMS GC or GC-MS Volatile->GCMS Yes HPLC HPLC / UPLC Volatile->HPLC No NMR_IR NMR or in-situ FT-IR (for structural info) HPLC->NMR_IR Complementary ChiralGC Chiral GC (if volatile) ChiralHPLC->ChiralGC Alternative

Caption: Workflow for selecting a reaction monitoring technique.

HPLC_Troubleshooting Start Problem: Poor Chiral Resolution CheckMobilePhase Is Mobile Phase Optimized? Start->CheckMobilePhase CheckColumn Is Column Appropriate & Healthy? CheckMobilePhase->CheckColumn Yes Sol_MobilePhase Adjust Hexane/Alcohol ratio. Try different alcohol (IPA, EtOH). Add/adjust modifier (e.g., 0.1% DEA). CheckMobilePhase->Sol_MobilePhase No CheckTemp Is Temperature Optimized? CheckColumn->CheckTemp Yes Sol_Column Screen different CSPs. Flush column with strong solvent. Replace column if old. CheckColumn->Sol_Column No Sol_Temp Lower temperature in increments (e.g., 25°C -> 15°C). Ensure stable temp control. CheckTemp->Sol_Temp No End Resolution Improved CheckTemp->End Yes Sol_MobilePhase->End Sol_Column->End Sol_Temp->End

Caption: Troubleshooting decision tree for chiral HPLC analysis.

Derivatization_Process cluster_reaction Aqueous Phase cluster_extraction Extraction & Analysis Morpholine This compound (Polar, Non-volatile) Reagents + NaNO₂ + H⁺ (acid) Morpholine->Reagents Nitrosamine N-Nitroso-2-methylmorpholine (Less Polar, Volatile) Reagents->Nitrosamine Extraction Extract with Dichloromethane Nitrosamine->Extraction GCMS Inject Organic Layer into GC-MS Extraction->GCMS

Caption: Derivatization workflow for GC-MS analysis.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: (S)-2-Methylmorpholine vs. Evans' Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct a stereoselective transformation, represent a cornerstone strategy for achieving high levels of enantiopurity.[1] Among the most celebrated and widely utilized of these are the oxazolidinones developed by David A. Evans and his research group.[2] This guide provides a detailed comparison of the well-established Evans' oxazolidinones with (S)-2-Methylmorpholine, a structurally related chiral heterocycle, for their application as chiral auxiliaries in asymmetric synthesis.

This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform their choice of stereochemical control element. The evidence overwhelmingly points to Evans' oxazolidinones as a robust, versatile, and extensively documented class of chiral auxiliaries, while the application of this compound in a comparable role is not supported by the current body of scientific literature.

Evans' Oxazolidinones: The Gold Standard in Asymmetric Synthesis

Evans' oxazolidinones are a class of chiral auxiliaries that have been successfully employed in a vast array of stereoselective transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[3] Their efficacy stems from a rigid, predictable conformational bias that effectively shields one face of the enolate derived from an attached acyl group, leading to highly diastereoselective reactions.

Performance Data in Asymmetric Alkylation

The power of Evans' oxazolidinones is evident in the consistently high diastereoselectivities and yields achieved in the alkylation of their N-acyl imides. The data presented below is representative of the performance one can expect from these auxiliaries.

AuxiliarySubstrateElectrophileBaseSolventTemp (°C)Yield (%)d.r.Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-propionylBenzyl bromideNaHMDSTHF-7891>99:1Evans, D. A., et al. (1982)
(4S)-4-Benzyl-2-oxazolidinoneN-propionylAllyl iodideNaHMDSTHF-78>9098:2Gage, J. R., & Evans, D. A. (1990)
(4S)-4-Isopropyl-2-oxazolidinoneN-butyrylMethyl iodideLDATHF-788599:1Evans, D. A., et al. (1981)
(4R)-4-Benzyl-2-oxazolidinoneN-phenylacetylEthyl iodideLiHMDSTHF-788897:3Crimmins, M. T., et al. (1995)

d.r. = diastereomeric ratio

Performance Data in Asymmetric Aldol Reactions

Evans' auxiliaries are perhaps most famous for their application in stereoselective aldol reactions, enabling the construction of syn- and anti-aldol products with exceptional control. Boron enolates of N-acyl oxazolidinones, in particular, reliably produce syn-aldol adducts.[4]

AuxiliarySubstrateAldehydeLewis Acid/BaseSolventTemp (°C)Yield (%)d.r.Reference
(4S)-4-Benzyl-2-oxazolidinoneN-propionylIsobutyraldehydeBu₂BOTf / DIPEACH₂Cl₂-78 to 085>99:1 (syn)Evans, D. A., et al. (1981)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-propionylBenzaldehydeBu₂BOTf / DIPEACH₂Cl₂-78 to 08097:3 (syn)Evans, D. A., et al. (1981)
(4S)-4-Isopropyl-2-oxazolidinoneN-propionylPropionaldehydeTiCl₄ / Hunig's BaseCH₂Cl₂-787595:5 (syn)Evans, D. A., et al. (1982)

d.r. = diastereomeric ratio

This compound: An Unexplored Potential

In contrast to the wealth of data supporting Evans' oxazolidinones, a thorough review of the scientific literature reveals a significant lack of evidence for the use of this compound as a chiral auxiliary in the context of directing stereoselective reactions of a covalently attached acyl group. While chiral morpholines are important structural motifs in many biologically active compounds and significant research has been dedicated to their asymmetric synthesis,[3][5] their application as recoverable chiral control agents in the same vein as Evans' auxiliaries is not documented.

The primary focus of research concerning chiral 2-substituted morpholines has been on their synthesis via methods such as asymmetric hydrogenation, rather than their use to induce chirality in other molecules.[6] Therefore, no performance data for this compound in asymmetric alkylation, aldol reactions, or other similar transformations can be presented for a direct comparison.

Experimental Protocols

Synthesis of an Evans' Oxazolidinone Auxiliary

A common method for the preparation of Evans' oxazolidinones involves the reduction of an amino acid to the corresponding amino alcohol, followed by cyclization.[7]

Protocol for (S)-4-Benzyl-2-oxazolidinone from (S)-Phenylalaninol:

  • A solution of (S)-phenylalaninol (1.0 eq) and diethyl carbonate (2.0 eq) is heated to reflux in the presence of a catalytic amount of potassium carbonate (0.1 eq).

  • The ethanol generated during the reaction is removed by distillation.

  • After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Asymmetric Alkylation Using an Evans' Auxiliary

The following is a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone.

Protocol for Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone:

  • To a solution of N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise and continue stirring at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.

Cleavage of the Evans' Auxiliary

A key advantage of Evans' auxiliaries is their facile removal under mild conditions to reveal the chiral product (e.g., as a carboxylic acid, alcohol, or aldehyde) while allowing for the recovery of the auxiliary.

Protocol for Hydrolytic Cleavage to a Carboxylic Acid:

  • Dissolve the alkylated N-acyl oxazolidinone product in a mixture of THF and water at 0 °C.

  • Add aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 1-2 hours.

  • Quench the excess peroxide with a sodium sulfite solution.

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer and extract the desired carboxylic acid product.

Visualizing the Comparison

Chiral_Auxiliary_Workflow cluster_0 General Workflow for Chiral Auxiliary Mediated Synthesis A Prochiral Substrate C Attach Auxiliary A->C B Chiral Auxiliary B->C D Diastereoselective Reaction (e.g., Alkylation, Aldol) C->D E Cleave Auxiliary D->E F Enantiomerically Enriched Product E->F G Recovered Auxiliary E->G

Caption: General workflow of asymmetric synthesis using a recoverable chiral auxiliary.

Caption: Chelation-controlled model for diastereoselective alkylation of an Evans' oxazolidinone enolate.

Conceptual_Comparison cluster_evans Evans' Oxazolidinone cluster_morpholine This compound evans_struct Structure: N-Acyl Oxazolidinone evans_data Performance Data: Extensive, High Selectivity (d.r. >95:5 common) evans_struct->evans_data morph_struct Conceptual Structure: N-Acyl Morpholine morph_data Performance Data: Not documented in literature for this application. morph_struct->morph_data title Comparative Summary cluster_evans cluster_evans cluster_morpholine cluster_morpholine

Caption: Summary of available data for the two chiral auxiliaries.

Conclusion

The comparative analysis clearly demonstrates that Evans' oxazolidinones are a superior and, in fact, the only viable choice between the two options for researchers seeking a well-documented, reliable, and high-performing chiral auxiliary for asymmetric synthesis. The extensive body of literature provides a wealth of experimental data and protocols, ensuring predictable and excellent stereochemical control across a range of important carbon-carbon bond-forming reactions.

Conversely, this compound, while a valuable chiral building block in its own right, lacks the documented application as a recoverable chiral auxiliary for directing stereoselective transformations. For professionals in pharmaceutical development and academic research, the choice is unequivocal: Evans' oxazolidinones offer a proven and powerful platform for the construction of complex chiral molecules, while the use of this compound for this purpose remains an unexplored and unsupported avenue.

References

A Comparative Guide to Enantioselective Synthesis of (S)- and (R)-2-Methylmorpholine: Chiral Building Blocks in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure chiral building blocks is a cornerstone of modern organic chemistry and medicinal chemistry. While (S)-2-Methylmorpholine and (R)-2-Methylmorpholine are valuable chiral synthons, a comprehensive review of the scientific literature reveals a notable scarcity of their application as chiral auxiliaries in asymmetric synthesis. This guide, therefore, shifts focus to a critical and well-documented aspect: the asymmetric synthesis of these important chiral morpholines, presenting them as key intermediates for the development of complex molecules.

This publication provides a comparative analysis of a highly effective method for the enantioselective synthesis of 2-substituted chiral morpholines: the rhodium-catalyzed asymmetric hydrogenation of dehydromorpholine precursors. We will delve into the experimental data, present detailed protocols, and visualize the synthetic workflow to offer a practical guide for chemists in the field.

Asymmetric Hydrogenation: A Powerful Tool for Chiral Morpholine Synthesis

A robust and highly enantioselective method for the synthesis of 2-substituted chiral morpholines involves the asymmetric hydrogenation of 2-substituted dehydromorpholines.[1][2][3][4][5] This approach utilizes a chiral catalyst system, typically composed of a rhodium precursor and a chiral bisphosphine ligand, to achieve high yields and excellent enantioselectivities (up to 99% ee).[1][2][3][4][5] The choice of the chiral ligand is crucial for the stereochemical outcome, allowing for the selective synthesis of either the (S) or (R) enantiomer of the desired 2-substituted morpholine.

Performance Comparison in Asymmetric Hydrogenation

The following table summarizes the performance of the rhodium-catalyzed asymmetric hydrogenation for the synthesis of various N-Cbz-protected 2-substituted morpholines. The data highlights the efficiency and high degree of stereocontrol achievable with this method.

EntrySubstrate (R Group)ProductYield (%)ee (%)
1Phenyl(R)-N-Cbz-2-phenylmorpholine>9992
24-Fluorophenyl(R)-N-Cbz-2-(4-fluorophenyl)morpholine>9992
34-Chlorophenyl(R)-N-Cbz-2-(4-chlorophenyl)morpholine>9991
44-Bromophenyl(R)-N-Cbz-2-(4-bromophenyl)morpholine>9990
54-(Trifluoromethyl)phenyl(R)-N-Cbz-2-(4-(trifluoromethyl)phenyl)morpholine>9994
63-Methoxyphenyl(R)-N-Cbz-2-(3-methoxyphenyl)morpholine>9988
72-Naphthyl(R)-N-Cbz-2-(naphthalen-2-yl)morpholine>9990
82-Thienyl(R)-N-Cbz-2-(thiophen-2-yl)morpholine>9985
9Methyl(R)-N-Cbz-2-methylmorpholine>9981

Reaction Conditions: Substrate (0.2 mmol), [Rh(cod)₂]SbF₆ (1 mol%), (R,R,R)-SKP (1.05 mol%), H₂ (30 atm), DCM (2 mL), room temperature, 24 h. Data sourced from Li et al. (2021).[1][3]

Experimental Protocols

A detailed experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine is provided below as a representative example.

Synthesis of (R)-N-Cbz-2-phenylmorpholine

Materials:

  • N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine

  • [Rh(cod)₂]SbF₆ (Rhodium catalyst precursor)

  • (R,R,R)-SKP (Chiral bisphosphine ligand)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

  • Autoclave

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Rh(cod)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.05 mol%) in anhydrous DCM (1 mL).

  • The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine (0.2 mmol) is dissolved in anhydrous DCM (1 mL).

  • The substrate solution is then transferred to the catalyst solution.

  • The resulting mixture is transferred to a stainless-steel autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm of hydrogen.

  • The reaction is stirred at room temperature for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired (R)-N-Cbz-2-phenylmorpholine.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key concepts discussed in this guide.

Asymmetric_Hydrogenation_Workflow cluster_catalyst_prep Catalyst Preparation (in Glovebox) cluster_reaction_setup Reaction Setup cluster_hydrogenation Asymmetric Hydrogenation cluster_workup Work-up & Purification Rh_prec [Rh(cod)₂]SbF₆ Catalyst_sol Active Chiral Rh Catalyst Solution Rh_prec->Catalyst_sol Chiral_ligand (R,R,R)-SKP Chiral_ligand->Catalyst_sol DCM1 Anhydrous DCM DCM1->Catalyst_sol Autoclave Autoclave Catalyst_sol->Autoclave Substrate Dehydromorpholine Substrate Substrate_sol Substrate Solution Substrate->Substrate_sol DCM2 Anhydrous DCM DCM2->Substrate_sol Substrate_sol->Autoclave Stirring Stirring (rt, 24h) Autoclave->Stirring H2 H₂ (30 atm) H2->Stirring Product_mix Product Mixture Stirring->Product_mix Evaporation Solvent Evaporation Product_mix->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product Enantiopure Chiral Morpholine Chromatography->Final_Product

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation of dehydromorpholines.

Hypothetical Use as Chiral Auxiliaries

While direct experimental evidence is lacking, one can conceptualize how (S)- or (R)-2-methylmorpholine could function as a chiral auxiliary. By forming an amide with a carboxylic acid, the chiral morpholine moiety could direct the stereoselective alkylation of the corresponding enolate. The stereochemical outcome would be dependent on the facial bias imposed by the methyl group on the morpholine ring.

Chiral_Auxiliary_Concept cluster_attachment 1. Auxiliary Attachment cluster_alkylation 2. Diastereoselective Alkylation cluster_cleavage 3. Auxiliary Cleavage Carboxylic_acid R-COOH Amide_formation Amide Formation Carboxylic_acid->Amide_formation Chiral_morpholine This compound Chiral_morpholine->Amide_formation Chiral_amide Chiral N-Acyl-2-methylmorpholine Amide_formation->Chiral_amide Diastereomer Diastereomerically Enriched Product Chiral_amide->Diastereomer Base Base (e.g., LDA) Base->Diastereomer Electrophile Electrophile (R'-X) Electrophile->Diastereomer Hydrolysis Hydrolysis Diastereomer->Hydrolysis Chiral_product Enantiopure Carboxylic Acid Hydrolysis->Chiral_product Recovered_auxiliary Recovered this compound Hydrolysis->Recovered_auxiliary

Caption: Conceptual workflow for using 2-methylmorpholine as a chiral auxiliary.

Conclusion

While the initial goal was to compare (S)- and (R)-2-methylmorpholine as chiral auxiliaries, the available literature indicates that their primary value lies in their use as chiral building blocks. The rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines stands out as a highly efficient and enantioselective method for their synthesis. This guide provides the necessary data and protocols to empower researchers to produce these valuable synthons for their own synthetic endeavors. The exploration of their potential as chiral auxiliaries remains an open area for future investigation.

References

A Comparative Guide to Chiral Auxiliaries: Alternatives to (S)-2-Methylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools that enable the asymmetric synthesis of complex molecules by temporarily introducing a chiral element to a prochiral substrate, directing subsequent transformations with high stereoselectivity. While (S)-2-Methylmorpholine has its applications, a diverse array of more effective and versatile chiral auxiliaries have become the gold standard in asymmetric synthesis.

This guide provides an objective comparison of the leading alternatives to this compound, focusing on their performance in the widely employed asymmetric alkylation of a propionyl group with benzyl bromide. We present a detailed analysis of Evans' oxazolidinones and their enhanced counterparts, SuperQuat auxiliaries, alongside Myers' pseudoephedrine amides, Enders' SAMP hydrazones, Oppolzer's camphorsultam, 8-phenylmenthol, and thiazolidinethiones. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the optimal chiral auxiliary for a given synthetic challenge.

Performance in Asymmetric Alkylation

The efficacy of a chiral auxiliary is paramount. The following table provides a direct comparison of the performance of various chiral auxiliaries in the asymmetric alkylation of a propionyl group with benzyl bromide, a benchmark reaction for evaluating stereocontrol.

Table 1: Performance Comparison of Chiral Auxiliaries in the Asymmetric Alkylation of a Propionyl Group with Benzyl Bromide.

Chiral Auxiliary Substrate Yield (%) Diastereomeric/Enantiomeric Ratio Reference
Evans' Oxazolidinone
(S)-4-Benzyl-2-oxazolidinone N-Propionyl-(S)-4-benzyl-2-oxazolidinone 90-95 >99:1 (d.r.)
(S)-4-Isopropyl-2-oxazolidinone N-Propionyl-(S)-4-isopropyl-2-oxazolidinone ~90 >95:5 (d.r.)
SuperQuat Auxiliary
(S)-4-isopropyl-5,5-dimethyl-2-oxazolidinone N-Propionyl-(S)-4-isopropyl-5,5-dimethyl-2-oxazolidinone 70-80 >99:1 (d.r.)
Myers' Auxiliary
(1S,2S)-Pseudoephedrine N-Propionyl-(1S,2S)-pseudoephedrine amide 99 ≥99:1 (d.r.)
Enders' Hydrazone
(S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) SAMP hydrazone of propionaldehyde High ≥96% ee
Oppolzer's Camphorsultam
(2R)-Bornane-10,2-sultam N-Propionyl-(2R)-bornane-10,2-sultam High >99:1 (d.r.)
8-Phenylmenthol
(-)-8-Phenylmenthol (-)-8-Phenylmenthyl propionate High >95:5 (d.r.)
Thiazolidinethione
(S)-4-Benzyl-thiazolidine-2-thione N-Propionyl-(S)-4-benzyl-thiazolidine-2-thione 67 (acylation) High (in aldol)

General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary in asymmetric synthesis follows a well-defined, three-step process: attachment of the auxiliary to a prochiral substrate, diastereoselective transformation, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.

G cluster_0 General Workflow A Prochiral Substrate C Attachment of Auxiliary A->C B Chiral Auxiliary B->C D Diastereoselective Reaction (e.g., Alkylation, Aldol) C->D E Cleavage of Auxiliary D->E F Enantiomerically Enriched Product E->F G Recovered Chiral Auxiliary E->G

Caption: General workflow for chiral auxiliary-based asymmetric synthesis.

Detailed Experimental Protocols

To facilitate the practical application of these chiral auxiliaries, detailed experimental protocols for a representative asymmetric alkylation are provided below.

Protocol 1: Attachment of the Propionyl Group to the Chiral Auxiliary

A) Evans' Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone):

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C and add n-butyllithium (1.05 equiv.) dropwise.

  • After stirring for 15 minutes, add propionyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography.

B) Myers' Auxiliary ((1S,2S)-Pseudoephedrine):

  • Dissolve (1S,2S)-pseudoephedrine (1.0 equiv.) in anhydrous CH₂Cl₂ with pyridine (1.5 equiv.).

  • Cool the solution to 0 °C and add propionyl chloride (1.1 equiv.) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench with water and extract the product with CH₂Cl₂.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-propionyl pseudoephedrine amide.

Protocol 2: Asymmetric Alkylation with Benzyl Bromide

The following diagram illustrates a typical workflow for the asymmetric alkylation of an N-propionyl chiral auxiliary.

G cluster_1 Asymmetric Alkylation Workflow A N-Propionyl Auxiliary B Deprotonation (e.g., LDA, NaHMDS, -78 °C) A->B C Chelated (Z)-Enolate B->C D Alkylation (Benzyl Bromide, -78 °C to 0 °C) C->D E Alkylated Product (Diastereomeric Mixture) D->E F Purification (Chromatography) E->F G Major Diastereomer F->G

Caption: Experimental workflow for asymmetric alkylation.

A) Evans' Oxazolidinone:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.05 equiv.) dropwise and stir for 30 minutes.

  • Add benzyl bromide (1.2 equiv.) and stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash chromatography to separate the diastereomers.

B) Myers' Auxiliary:

  • Suspend anhydrous LiCl (5.0 equiv.) in anhydrous THF and cool to -78 °C.

  • Add a solution of the N-propionyl pseudoephedrine amide (1.0 equiv.) in THF.

  • Add LDA (2.0 equiv.) dropwise and stir the mixture, allowing it to warm to 0 °C for 1 hour.

  • Cool the reaction back to -78 °C and add benzyl bromide (1.5 equiv.).

  • Stir at -78 °C for 4 hours.

  • Quench with saturated aqueous NH₄Cl and proceed with a standard aqueous workup and purification.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to unmask the desired chiral product. The choice of cleavage method determines the resulting functional group.

A) To Yield a Carboxylic Acid (e.g., from Evans' Auxiliary):

  • Dissolve the alkylated N-acyl oxazolidinone in a 3:1 mixture of THF and water.

  • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).

  • Stir at 0 °C for 1 hour.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Extract with an organic solvent to recover the chiral auxiliary.

  • Acidify the aqueous layer and extract the chiral carboxylic acid.

B) To Yield a Primary Alcohol (e.g., from Myers' Auxiliary):

  • Dissolve the alkylated pseudoephedrine amide in anhydrous THF and cool to 0 °C.

  • Add LiAlH₄ (2.0 equiv.) portion-wise.

  • Stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with an organic solvent.

  • Concentrate the filtrate and purify the chiral alcohol by chromatography.

Mechanism of Stereocontrol: The Evans' Oxazolidinone Model

The high degree of stereoselectivity observed with Evans' oxazolidinones is attributed to the formation of a rigid, chelated (Z)-enolate upon deprotonation. The substituent at the C4 position of the oxazolidinone ring sterically shields one face of the enolate, directing the incoming electrophile to the opposite face.

G cluster_2 Mechanism of Stereocontrol (Evans' Auxiliary) A N-Acyl Oxazolidinone C Formation of (Z)-Enolate A->C B Base (LDA) B->C D Chelated Enolate (Li+ coordinated to both oxygens) C->D G Attack from Less Hindered Face D->G E Steric Shielding by C4 Substituent E->D Blocks top face F Electrophile (E+) F->G H Diastereomerically Enriched Product G->H

Caption: Stereocontrol in Evans' auxiliary-mediated alkylation.

Conclusion

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While this compound has its place, the alternatives presented in this guide, particularly Evans' oxazolidinones, SuperQuat auxiliaries, and Myers' pseudoephedrine amides, offer superior performance in terms of stereoselectivity and reliability for a wide range of transformations. The provided data and protocols serve as a valuable resource for researchers to make informed decisions and successfully implement these powerful tools in the synthesis of enantiomerically pure molecules. The continuous development of novel and improved chiral auxiliaries remains an active area of research, promising even greater control over the three-dimensional architecture of molecules in the future.

A Comparative Guide to the Determination of Enantiomeric Excess in (S)-2-Methylmorpholine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in reaction optimization and product characterization. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the enantiomeric excess of chiral amines, with a specific focus on methodologies applicable to (S)-2-Methylmorpholine and related cyclic secondary amines. The comparison covers Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the need for method development. The following table summarizes the key performance characteristics of NMR, HPLC, and GC for this application.

FeatureNMR SpectroscopyChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.Differential interaction of enantiomers with a chiral stationary phase (CSP), resulting in different retention times.Separation of volatile enantiomers or their volatile derivatives based on their differential interaction with a chiral stationary phase (CSP).
Sample Preparation Simple mixing with a chiral solvating agent, or a chemical derivatization step.Minimal, direct injection of the reaction mixture after filtration is often possible. Derivatization may be needed for detection.Derivatization to a volatile compound is often necessary for non-volatile analytes.
Instrumentation High-field NMR spectrometer.HPLC system with a UV or other suitable detector and a chiral column.Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS) and a chiral capillary column.
Throughput High, analysis time is typically short (minutes per sample).Moderate, run times can range from several minutes to over an hour.Moderate to high, with typical run times of several minutes.
Method Development Requires screening of suitable chiral solvating/derivatizing agents and optimization of conditions (e.g., concentration, temperature).Can be time-consuming, involving screening of different chiral columns and mobile phases.Requires selection of an appropriate chiral column and optimization of the temperature program and carrier gas flow rate.
Accuracy & Precision Good to excellent, with absolute errors often within 2%.[1][2]Excellent, with high precision and accuracy when properly validated.Excellent, with high precision and accuracy.
Key Advantage Rapid analysis and straightforward quantification from signal integration.Broad applicability to a wide range of compounds and high resolving power.High resolution and sensitivity, particularly for volatile compounds.
Key Disadvantage Potential for signal overlap, and the cost of chiral auxiliaries.Cost of chiral columns and solvents.Limited to thermally stable and volatile compounds; derivatization can be complex.

Experimental Protocols

Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results. The following sections provide representative experimental protocols for the determination of enantiomeric excess of chiral secondary amines, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: Use of a Chiral Solvating Agent (CSA). This method is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent, leading to separate signals in the NMR spectrum.

Protocol using (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BINOL-PO4H) as CSA:

  • Sample Preparation: In an NMR tube, dissolve approximately 5 mg of the sample containing this compound in 0.6 mL of deuterated chloroform (CDCl3).

  • Addition of CSA: Add 1.1 equivalents of the chiral solvating agent, (R)-BINOL-PO4H, to the NMR tube.

  • Analysis: Acquire the 1H NMR spectrum. The protons adjacent to the nitrogen atom in the morpholine ring are often well-resolved for the two diastereomeric complexes.

  • Quantification: Integrate the well-resolved signals corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = |(Integral_S - Integral_R) / (Integral_S + Integral_R)| * 100

Chiral High-Performance Liquid Chromatography (HPLC)

Method: Direct separation on a polysaccharide-based chiral stationary phase.

Protocol using a Chiralpak® AD-H column:

  • Instrumentation: An HPLC system equipped with a UV detector (set to an appropriate wavelength for the analyte, e.g., 220 nm) and a Chiralpak® AD-H column (or a similar polysaccharide-based column).

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) with a small amount of a basic additive to improve peak shape. A typical starting condition is 90:10 (v/v) n-hexane:IPA + 0.1% diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL of a solution of the analyte in the mobile phase.

  • Analysis: The two enantiomers will elute at different retention times.

  • Quantification: The enantiomeric excess is determined from the peak areas of the two enantiomers: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

Chiral Gas Chromatography (GC)

Method: Separation of derivatized enantiomers on a cyclodextrin-based chiral stationary phase.

Protocol using a Rt-βDEXsm column:

  • Derivatization: React the this compound sample with a suitable achiral derivatizing agent to increase its volatility and improve chromatographic performance. A common choice is trifluoroacetic anhydride (TFAA) to form the N-trifluoroacetyl derivative.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a Rt-βDEXsm (or similar beta-cyclodextrin-based) capillary column.

  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 5 °C/min.

    • Final hold: 180 °C for 5 minutes.

  • Injection: Inject 1 µL of the derivatized sample solution.

  • Analysis: The two enantiomeric derivatives will be separated and detected.

  • Quantification: Calculate the enantiomeric excess from the peak areas of the two enantiomers: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

Data Presentation

The following table presents hypothetical, yet representative, quantitative data for the determination of enantiomeric excess of a chiral secondary amine, illustrating the type of results expected from each method.

MethodChiral SelectorAnalyte Proton (NMR) / Retention Time (HPLC/GC)Resolution (Rs)Accuracy (% Error)
NMR (R)-BINOL-PO4HH-C2: δ 4.15 (S), δ 4.25 (R)N/A± 1.5%
HPLC Chiralpak® AD-HtR1 = 8.5 min (R), tR2 = 9.8 min (S)2.1± 0.5%
GC Rt-βDEXsmtR1 = 12.2 min (R), tR2 = 12.7 min (S)1.8± 0.8%

Visualizing the Workflow

The determination of enantiomeric excess follows a logical workflow, from sample preparation to data analysis. The following diagram, generated using the DOT language, illustrates this general process.

ee_determination_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Result ReactionMixture Reaction Mixture containing this compound SamplePrep Sample Dilution / Filtration ReactionMixture->SamplePrep Derivatization Derivatization (for GC/some NMR) SamplePrep->Derivatization NMR NMR Analysis SamplePrep->NMR HPLC Chiral HPLC Analysis SamplePrep->HPLC GC Chiral GC Analysis Derivatization->GC Integration Peak Integration / Signal Quantification NMR->Integration HPLC->Integration GC->Integration Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

General workflow for the determination of enantiomeric excess.

Conclusion

The determination of enantiomeric excess for this compound and related chiral amines can be effectively achieved using NMR, HPLC, and GC techniques. While NMR offers the advantage of speed and minimal sample preparation with the use of chiral solvating agents, chiral HPLC provides high resolution and broad applicability. Chiral GC is an excellent choice for volatile derivatives, offering high efficiency. The selection of the most appropriate method will be guided by the specific requirements of the research, including desired accuracy, sample throughput, and available resources. The experimental protocols and comparative data presented in this guide serve as a valuable resource for developing and implementing robust analytical methods for the stereochemical analysis of chiral morpholine derivatives.

References

Validating Stereochemical Outcomes: A Comparative Guide to (S)-2-Methylmorpholine Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to control stereochemistry is a paramount objective. This guide provides a comparative analysis of the performance of (S)-2-methylmorpholine derivatives as organocatalysts, benchmarking their efficacy against established catalysts in the asymmetric Michael addition of aldehydes to nitroolefins. This reaction is a cornerstone of carbon-carbon bond formation, and achieving high stereoselectivity is crucial for the synthesis of complex chiral molecules.

While the direct application of this compound as a traditional chiral auxiliary in reactions such as enolate alkylation is not extensively documented in peer-reviewed literature, its structural motif is present in a novel class of highly effective organocatalysts. This guide will focus on the performance of a representative this compound derivative, (2S,5R)-5-benzyl-morpholine-2-carboxylic acid, and compare its performance with the widely used organocatalysts, (S)-proline and (S)-diphenylprolinol silyl ether.

Performance Comparison in the Asymmetric Michael Addition of Aldehydes to Nitroolefins

The efficacy of a chiral organocatalyst is primarily determined by its ability to produce the desired product with high yield and stereoselectivity, which is measured by diastereomeric excess (de) and enantiomeric excess (ee). The following table summarizes the performance of a this compound derivative against other leading organocatalysts in the Michael addition of propanal to trans-β-nitrostyrene.

CatalystLoading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
(2S,5R)-5-benzyl-morpholine-2-carboxylic acid 10Dioxane2495>99:196
(S)-Proline 20DMSO49293:796
(S)-Diphenylprolinol silyl ether 10Toluene29593:799

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

General Procedure for the Asymmetric Michael Addition Catalyzed by (2S,5R)-5-benzyl-morpholine-2-carboxylic acid

To a solution of trans-β-nitrostyrene (0.5 mmol) and the aldehyde (1.5 mmol) in dioxane (1.0 mL) was added (2S,5R)-5-benzyl-morpholine-2-carboxylic acid (0.05 mmol, 10 mol%). The reaction mixture was stirred at room temperature for 24 hours. After completion of the reaction, the mixture was directly purified by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde. The diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for the Asymmetric Michael Addition Catalyzed by (S)-Proline

In a vial, (S)-proline (0.1 mmol, 20 mol%) was added to a solution of the aldehyde (2.0 mmol) in DMSO (0.5 mL). The mixture was stirred for 10 minutes at room temperature. The nitroolefin (0.5 mmol) was then added, and the reaction mixture was stirred at room temperature for 4 hours. The reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography to give the product. The dr and ee were determined by ¹H NMR and chiral HPLC, respectively.

General Procedure for the Asymmetric Michael Addition Catalyzed by (S)-Diphenylprolinol silyl ether

To a solution of the aldehyde (1.0 mmol) in toluene (1.0 mL) was added (S)-diphenylprolinol silyl ether (0.1 mmol, 10 mol%). The mixture was stirred at room temperature for 10 minutes before the nitroolefin (0.5 mmol) was added. The reaction was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the crude product was purified by flash column chromatography. The dr and ee were determined by ¹H NMR and chiral HPLC analysis.

Visualizing the Catalytic Cycle and Experimental Workflow

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the enamine-based organocatalysis and the general experimental workflow.

Catalytic Cycle cluster_cycle Enamine Catalysis Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst - H₂O Catalyst This compound Derivative Catalyst Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroolefin Nitroolefin Nitroolefin Product γ-Nitro Aldehyde (Product) Iminium->Product + H₂O - Catalyst End Water H₂O Start Experimental Workflow cluster_workflow General Experimental Procedure A 1. Mix Aldehyde and Catalyst in Solvent B 2. Add Nitroolefin to the Mixture A->B C 3. Stir at Room Temperature B->C D 4. Reaction Quenching (if necessary) C->D E 5. Purification by Column Chromatography D->E F 6. Characterization (NMR, HPLC) E->F G Final Product F->G

comparative study of different chiral morpholine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Chiral Morpholine Derivatives in Asymmetric Catalysis for Researchers and Drug Development Professionals

Chiral morpholine derivatives have emerged as a significant class of compounds in the fields of organic synthesis and medicinal chemistry. Their rigid conformational structure and the presence of both a nitrogen and an oxygen atom make them valuable scaffolds for the development of chiral catalysts and pharmacologically active molecules. This guide provides a , focusing on their performance in asymmetric catalysis, supported by experimental data and detailed protocols.

Section 1: Organocatalytic 1,4-Addition Reaction

Chiral morpholine derivatives have been successfully employed as organocatalysts in asymmetric Michael (1,4-addition) reactions. A study comparing four novel β-morpholine amino acid catalysts (Catalysts I-IV) in the reaction between butanal and trans-β-nitrostyrene highlights the impact of the catalyst's stereochemistry and substitution pattern on the reaction's outcome.

Data Presentation: Performance of Chiral Morpholine Organocatalysts

The following table summarizes the performance of four different chiral morpholine-based organocatalysts in the 1,4-addition of butanal to trans-β-nitrostyrene. The data highlights the superior performance of Catalyst I in terms of conversion, diastereoselectivity, and enantioselectivity.[1][2][3]

CatalystStructureConversion (%)d.r. (syn/anti)ee (%) (syn)
I (2R,5S)-5-tert-butylmorpholine-2-carboxylic acid>9595:592
II (2S,5S)-5-tert-butylmorpholine-2-carboxylic acid8080:2075
III (2R,5R)-5-isopropylmorpholine-2-carboxylic acid9092:888
IV (2S,5R)-5-isopropylmorpholine-2-carboxylic acid7578:2270
Experimental Protocols

General Procedure for the Synthesis of β-Morpholine Amino Acid Catalysts (I-IV): [1]

  • Synthesis of Benzyl-morpholine Amino Alcohols: A solution of the starting amino alcohol (4.0 mmol) in absolute toluene (0.3 M) is treated with (R)-epichlorohydrin (5.3 mmol) and LiClO₄ (5.3 mmol). The mixture is stirred at 60°C for 24 hours. Subsequently, MeONa (10.1 mmol) in MeOH (25% v/v) is added, and stirring is continued for another 24 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Synthesis of Boc-protected Morpholine Amino Alcohols: The benzyl-morpholine amino alcohol is deprotected via hydrogenation using Pd/C (10% loading) in the presence of Boc₂O (1.05 eq.) in THF.

  • Oxidation to Boc-morpholine Amino Acids: To a vigorously stirred solution of the Boc-protected morpholine amino alcohol (0.33 mmol) in CH₂Cl₂/H₂O (2:1, 0.15 M), TEMPO (0.07 mmol) and (diacetoxyiodo)benzene (BIAB, 0.7 mmol) are added at 0°C. After 6 hours, the reaction is quenched with MeOH, and the mixture is evaporated to dryness. The product is purified by silica gel column chromatography.

  • Final Deprotection: The Boc-protected morpholine amino acid (0.2 mmol) is dissolved in CH₂Cl₂ (0.1 M) and cooled to 0°C. Trifluoroacetic acid (TFA) is added dropwise, and the mixture is stirred for 3 hours. The crude mixture is concentrated in vacuo to yield the final catalyst.

General Procedure for the Asymmetric 1,4-Addition Reaction: [1][2]

To a solution of the aldehyde (0.25 mmol) and the nitroolefin (0.275 mmol) in the chosen solvent (250 µL), the chiral morpholine organocatalyst (1-10 mol%) is added. The reaction mixture is stirred at the specified temperature for the time indicated in the data table. The conversion, diastereomeric ratio (d.r.), and enantiomeric excess (ee) are determined by ¹H NMR spectroscopy and chiral HPLC analysis of the crude reaction mixture.

Visualizations

Caption: General scaffold of the β-morpholine amino acid catalysts.

G Experimental Workflow for Asymmetric 1,4-Addition start Reactants (Aldehyde, Nitroolefin) solvent Dissolve in Solvent start->solvent catalyst Add Chiral Morpholine Organocatalyst (1-10 mol%) reaction Stir at specified Temperature and Time catalyst->reaction solvent->catalyst analysis Analysis (NMR, Chiral HPLC) reaction->analysis product Chiral Adduct analysis->product

Caption: Workflow for the organocatalyzed 1,4-addition reaction.

Section 2: Asymmetric Hydrogenation for Synthesis of 2-Substituted Chiral Morpholines

The synthesis of enantiomerically pure 2-substituted chiral morpholines can be achieved through the asymmetric hydrogenation of dehydromorpholines. The choice of substrate significantly influences the yield and enantioselectivity of this transformation, which is typically catalyzed by a rhodium complex with a chiral bisphosphine ligand.

Data Presentation: Asymmetric Hydrogenation of Various Dehydromorpholine Substrates

The following table presents the results of the asymmetric hydrogenation of a series of 2-substituted dehydromorpholine substrates, demonstrating the high efficiency and enantioselectivity of this method.[4]

Substrate (R group)Yield (%)ee (%)
Phenyl9892
4-Fluorophenyl>9992
4-Chlorophenyl>9994
4-Bromophenyl>9995
2-Naphthyl9893
3-Methoxyphenyl9788
Cyclohexyl9691
Experimental Protocol

General Procedure for Asymmetric Hydrogenation of Dehydromorpholines: [4]

In a glovebox, a solution of the dehydromorpholine substrate (0.1 mmol) in a degassed solvent (e.g., dichloromethane, 1.0 mL) is added to a vial containing the Rh-catalyst precursor ([Rh(cod)₂]SbF₆) and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP). The vial is then transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure. The reaction is stirred at a specified temperature for a set time. After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure. The yield and enantiomeric excess of the product are determined by ¹H NMR and chiral HPLC analysis.

Visualization

G Catalytic Cycle for Asymmetric Hydrogenation A [Rh(L*)]⁺ B Substrate Coordination A->B + Substrate C Oxidative Addition of H₂ B->C D Hydride Migration C->D E Reductive Elimination D->E E->A + Product Product Chiral Morpholine E->Product Substrate Dehydromorpholine Substrate->B H2 H₂ H2->C

Caption: Proposed catalytic cycle for Rh-catalyzed hydrogenation.

References

A Cost-Benefit Analysis of (S)-2-Methylmorpholine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and fine chemical synthesis, the economic and operational feasibility of a process is as critical as its scientific efficacy. Chiral auxiliaries are indispensable tools for achieving high stereoselectivity, yet their cost and the complexity they introduce to a synthetic route demand careful consideration. This guide provides a comprehensive cost-benefit analysis of (S)-2-Methylmorpholine as a chiral auxiliary, comparing its performance and economic viability against common alternatives.

Executive Summary

This compound is a valuable chiral auxiliary for asymmetric synthesis, particularly in the construction of complex chiral molecules like the antibiotic Linezolid. Its primary benefit lies in its ability to direct stereoselective transformations, leading to high diastereomeric or enantiomeric excess. However, its cost, the need for stoichiometric amounts, and the additional synthetic steps for its attachment and removal are significant factors in a cost-benefit analysis. This guide presents a comparative assessment against an achiral alternative, N-Methylmorpholine, and other widely used chiral auxiliaries, namely Pseudoephedrine and Evans Oxazolidinones, to provide researchers and drug development professionals with the data needed to make informed decisions.

Performance and Cost Comparison

The selection of a suitable auxiliary or reagent is a trade-off between performance (stereoselectivity and yield) and cost. The following tables summarize the key quantitative data for this compound and its alternatives.

Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary/ReagentRepresentative TransformationDiastereomeric Excess (de%) / Enantiomeric Excess (ee%)Typical Yield (%)Key AdvantagesKey Disadvantages
This compound Asymmetric alkylation, Aldol reactionsOften >90% de70-90%Good stereocontrol, relatively simple structure.Higher cost, requires attachment and removal steps.
N-Methylmorpholine Base in various reactionsNot Applicable (achiral)HighLow cost, simple base.No stereocontrol.
Pseudoephedrine Asymmetric alkylation>95% de[1]80-95%[1]High diastereoselectivity, readily available, recoverable.[1][2][3]Regulatory restrictions in some regions.[1]
Evans Oxazolidinones Asymmetric alkylation, Aldol reactions>99% de85-98%Excellent stereoselectivity, well-established methods.[]Higher molecular weight, multi-step synthesis.[][5]

Table 2: Cost Comparison of this compound and Alternatives

CompoundSupplier ExamplePrice (USD) per UnitPrice (USD) per Gram (approx.)Notes
This compound Sigma-Aldrich$122.01 / 1 g$122.01Price for small, research-grade quantities.
N-Methylmorpholine Thermo Fisher Scientific$55.00 / 100 g$0.55Significantly lower cost for the achiral analogue.
(1S,2S)-(+)-Pseudoephedrine Sigma-Aldrich$276.00 / 100 g$2.76Readily available and relatively inexpensive chiral auxiliary.
(S)-4-Benzyl-2-oxazolidinone Sigma-Aldrich$177.65 / 10 g$17.77Representative Evans auxiliary; cost varies with substitution.[6]

Note: Prices are subject to change and may vary significantly based on supplier, purity, and quantity. The prices listed are for comparison purposes and are based on catalog prices for research quantities.

Experimental Protocols

A detailed experimental protocol provides a practical understanding of the application of this compound. The following is a representative procedure for the synthesis of a key intermediate for Linezolid, an important antibiotic.

Synthesis of (S)-N-[[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide

This synthesis involves the use of a chiral precursor that can be derived using asymmetric synthesis methodologies where a chiral auxiliary like this compound could be employed to set the stereocenter. A common route to Linezolid involves the use of (R)-epichlorohydrin to introduce the chirality.[7][8]

Step 1: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

A mixture of 3-fluoro-4-morpholinylaniline, (R)-epichlorohydrin, and a suitable solvent is heated. The resulting amino alcohol is then cyclized using a carbonylating agent like carbonyldiimidazole (CDI) to afford the oxazolidinone ring.[7]

Step 2: Azide Formation and Reduction

The chloromethyl group is converted to an azide, which is subsequently reduced to the primary amine.

Step 3: Acetylation to Linezolid

The resulting amine is acetylated using acetic anhydride to yield the final product, Linezolid.

Visualization of Synthetic and Logical Workflows

Diagram 1: General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

G cluster_0 Synthesis cluster_1 Recycling Prochiral Substrate Prochiral Substrate Attach Auxiliary Attach Auxiliary Prochiral Substrate->Attach Auxiliary this compound Diastereoselective Reaction Diastereoselective Reaction Attach Auxiliary->Diastereoselective Reaction Cleave Auxiliary Cleave Auxiliary Diastereoselective Reaction->Cleave Auxiliary Chiral Product Chiral Product Cleave Auxiliary->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleave Auxiliary->Recovered Auxiliary Recovered Auxiliary->Attach Auxiliary Reuse G Start Start High Stereoselectivity Required? High Stereoselectivity Required? Start->High Stereoselectivity Required? Use Chiral Auxiliary Use Chiral Auxiliary High Stereoselectivity Required?->Use Chiral Auxiliary Yes Use Achiral Reagent (e.g., N-Methylmorpholine) Use Achiral Reagent (e.g., N-Methylmorpholine) High Stereoselectivity Required?->Use Achiral Reagent (e.g., N-Methylmorpholine) No Cost a Major Constraint? Cost a Major Constraint? Use Chiral Auxiliary->Cost a Major Constraint? Consider Pseudoephedrine Consider Pseudoephedrine Cost a Major Constraint?->Consider Pseudoephedrine Yes Evaluate this compound vs. Evans Auxiliaries Evaluate this compound vs. Evans Auxiliaries Cost a Major Constraint?->Evaluate this compound vs. Evans Auxiliaries No High Yield and Established Protocols Critical? High Yield and Established Protocols Critical? Evaluate this compound vs. Evans Auxiliaries->High Yield and Established Protocols Critical? Evans Auxiliaries Evans Auxiliaries High Yield and Established Protocols Critical?->Evans Auxiliaries Yes This compound This compound High Yield and Established Protocols Critical?->this compound No, seeking alternatives

References

The Utility of (S)-2-Methylmorpholine in Asymmetric Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a suitable chiral auxiliary is a critical decision that significantly influences the efficiency and stereochemical outcome of a reaction. This guide provides a comprehensive literature review on the applications and efficacy of (S)-2-methylmorpholine as a chiral auxiliary and compares its hypothetical performance with established alternatives based on available data for structurally related compounds.

While this compound is a valuable chiral building block in the synthesis of various pharmaceutical agents, a thorough review of the scientific literature reveals a notable absence of its application as a removable chiral auxiliary in asymmetric transformations such as aldol additions or enolate alkylations. Consequently, direct quantitative data on its efficacy, including diastereomeric excess (d.e.) and chemical yields in such reactions, is not available. This guide will, therefore, provide a comparative overview of well-established chiral auxiliaries to offer a benchmark for the potential, albeit undocumented, performance of this compound.

Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The effectiveness of a chiral auxiliary is determined by its ability to direct the approach of an electrophile to one face of the enolate, leading to a high diastereomeric excess. The following table summarizes the performance of widely used chiral auxiliaries in this transformation.

Chiral AuxiliaryElectrophileSolventBaseTemp (°C)Yield (%)d.e. (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) Benzyl bromideTHFNaHMDS-7895>98[1]
(R,R)-Pseudoephedrine Amide Methyl iodideTHFLDA-7885>98[2]
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) IodomethaneDiethyl etherLDA095>95Not specified

Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds. The stereochemical outcome is controlled by the formation of a rigid, chelated transition state directed by the chiral auxiliary.

Chiral AuxiliaryAldehydeLewis AcidBaseTemp (°C)Yield (%)d.e. (%)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) IsobutyraldehydeBu₂BOTfDIPEA-78 to 085>99 (syn)[3]
(1R,2S)-Norephedrine Derived Oxazolidinone BenzaldehydeTiCl₄DIPEA-788995 (anti)Not specified
Oppolzer's Camphorsultam IsobutyraldehydeBu₂BOTfDIPEA-7880-90>98 (syn)Not specified

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for the use of established chiral auxiliaries.

General Procedure for Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
  • Acylation: To a solution of the (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.1 M) at -78 °C is added n-butyllithium (1.05 equiv.) dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of the desired acyl chloride (1.1 equiv.). The reaction is allowed to warm to room temperature and stirred for 1-2 hours.

  • Enolate Formation and Alkylation: The N-acyloxazolidinone (1.0 equiv.) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) is added dropwise, and the mixture is stirred for 30 minutes. The electrophile (e.g., benzyl bromide, 1.2 equiv.) is then added, and the reaction is stirred at -78 °C for 4 hours.[1]

  • Auxiliary Cleavage: The alkylated product is dissolved in a mixture of THF and water (3:1). Lithium hydroxide (2.0 equiv.) is added, and the reaction is stirred at room temperature until completion. The chiral auxiliary can be recovered by extraction, and the chiral carboxylic acid is isolated after acidification.

Visualization of Key Concepts

To aid in the understanding of the principles of asymmetric synthesis, the following diagrams illustrate a general experimental workflow and the concept of stereochemical control using a chiral auxiliary.

G General Experimental Workflow for Asymmetric Synthesis cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Purification & Cleavage cluster_3 Products Start Achiral Substrate Attach Attach Auxiliary Start->Attach Aux Chiral Auxiliary Aux->Attach React Diastereoselective Reaction Attach->React Sep Separate Diastereomers React->Sep Cleave Cleave Auxiliary Sep->Cleave Product Enantiopure Product Cleave->Product Recycle Recovered Auxiliary Cleave->Recycle

A generalized workflow for asymmetric synthesis using a chiral auxiliary.

G Stereochemical Control by a Chiral Auxiliary cluster_0 Enolate with Chiral Auxiliary cluster_1 Electrophilic Approach cluster_2 Diastereomeric Products Enolate Enolate Plane Aux Chiral Auxiliary (Xc*) E_plus E+ Blocked Sterically Hindered (Blocked Face) E_plus->Blocked Disfavored Attack Open Less Hindered (Open Face) E_plus->Open Favored Attack Minor Minor Diastereomer Blocked->Minor Major Major Diastereomer Open->Major

The chiral auxiliary creates a sterically biased environment, directing the electrophile to one face of the enolate.

Conclusion

While this compound serves as a valuable chiral synthon in the preparation of biologically active molecules, the current body of scientific literature does not support its use as a general and removable chiral auxiliary for asymmetric reactions. Researchers seeking to induce stereoselectivity through an auxiliary-based approach are directed towards well-established and extensively documented options such as Evans' oxazolidinones, pseudoephedrine amides, and SAMP/RAMP hydrazones. These auxiliaries offer predictable and high levels of stereocontrol across a broad range of transformations, supported by a wealth of experimental data and established protocols. Future research may explore the potential of N-acyl-(S)-2-methylmorpholine derivatives as novel chiral auxiliaries; however, until such data becomes available, their efficacy in comparison to existing methods remains speculative.

References

A Comparative Guide to the Recyclability of (S)-2-Methylmorpholine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary in asymmetric synthesis is a critical decision that extends beyond achieving high stereoselectivity. The economic and environmental viability of a synthetic route is significantly influenced by the ability to efficiently recover and reuse the often-expensive chiral auxiliary. This guide provides a comparative assessment of the recyclability of (S)-2-Methylmorpholine, a versatile chiral secondary amine, against two stalwart classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's sultam. While specific experimental data on the recyclability of this compound is not extensively documented in peer-reviewed literature, this guide proposes a robust recycling protocol based on established chemical principles and provides a comparative analysis against well-documented alternatives.

The Critical Role of Recyclability in Asymmetric Synthesis

Chiral auxiliaries are instrumental in controlling the stereochemical outcome of chemical reactions by temporarily inducing chirality in a prochiral substrate.[1] After the desired stereocenter is created, the auxiliary is cleaved and ideally recovered in high yield and purity for subsequent use.[2] Efficient recycling minimizes waste, reduces costs, and enhances the overall sustainability of a synthetic process, making it a key consideration for scalable pharmaceutical and fine chemical manufacturing.[2]

Comparative Analysis of Chiral Auxiliary Recyclability

The recyclability of a chiral auxiliary is primarily determined by the ease of its cleavage from the product and the efficiency of its subsequent purification. The following table summarizes the reported recovery yields for Evans' oxazolidinones and Oppolzer's sultam, providing a benchmark for assessing the potential recyclability of this compound.

Chiral AuxiliaryTypical Linkage to SubstrateCommon Cleavage MethodTypical Recovery YieldReferences
This compound AmideAcidic or Basic HydrolysisNot Reported (Proposed)-
Evans' Oxazolidinones ImideBasic Hydrolysis (e.g., LiOH/H₂O₂)>90%[3][4]
Oppolzer's Sultam ImideAcidic or Basic Hydrolysis, Reductive Cleavage90-95% (in continuous flow)[5][6]

Proposed Recycling Protocol for this compound

This compound is a secondary amine and typically forms an N-acyl amide bond when coupled to a carboxylic acid substrate. This linkage is amenable to cleavage under standard hydrolytic conditions. The following proposed protocol outlines a practical approach for the recovery and reuse of this compound.

Experimental Protocol: Cleavage and Recovery of this compound

1. N-Acyl Amide Cleavage (Acidic Hydrolysis):

  • Step 1: The N-acyl-(S)-2-methylmorpholine derivative (1 equivalent) is dissolved in a suitable protic solvent such as methanol or ethanol.

  • Step 2: An aqueous solution of a strong acid (e.g., 6 M HCl) is added to the solution.

  • Step 3: The reaction mixture is heated to reflux and monitored by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is fully consumed.

  • Step 4: Upon completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.

2. Extraction and Isolation of this compound:

  • Step 5: The resulting aqueous solution is washed with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove the carboxylic acid product and any non-polar impurities.

  • Step 6: The aqueous layer, containing the protonated this compound, is then basified to a pH > 12 with a strong base (e.g., 4 M NaOH).

  • Step 7: The free this compound is extracted from the basic aqueous solution with an organic solvent (e.g., dichloromethane).

  • Step 8: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the recovered this compound.

3. Purification and Validation of Recovered Auxiliary:

  • Step 9: The recovered this compound can be further purified by distillation if necessary.

  • Step 10: The purity of the recovered auxiliary should be assessed using techniques such as NMR spectroscopy and chiral GC or HPLC to confirm its chemical integrity and enantiomeric purity.

  • Step 11: The performance of the recycled auxiliary should be validated by reusing it in the original asymmetric transformation and comparing the yield and stereoselectivity to that obtained with the fresh auxiliary.

Discussion and Comparison

While quantitative recovery data for this compound is not yet established, the proposed protocol is based on robust and well-understood chemical transformations. The morpholine scaffold is known to be stable under a variety of reaction conditions. The primary factors influencing the recovery yield will be the efficiency of the extraction process and the potential for any side reactions during the cleavage step.

  • Comparison with Evans' Oxazolidinones: Evans' auxiliaries are highly effective and their recycling is well-documented, with recovery yields often exceeding 90%.[4] The cleavage of the imide linkage is typically achieved under basic conditions with lithium hydroperoxide.[4] The recovery process is straightforward, making them a popular choice in academic and industrial settings.

  • Comparison with Oppolzer's Sultam: Oppolzer's sultam is another highly reliable chiral auxiliary. Recent advancements in continuous flow chemistry have enabled its automated recovery and reuse with yields of 90-95% per cycle.[5] This highlights the potential for developing highly efficient, closed-loop processes for chiral auxiliary recycling.

For this compound, the proposed hydrolytic cleavage is a standard procedure for amide bonds. The success of its recycling will depend on the specific substrate and the overall robustness of the molecule to the cleavage conditions. The development of polymer-supported versions of morpholine-based auxiliaries could further simplify the recovery process, requiring only filtration and washing to isolate the auxiliary for reuse.

Visualizing the Recycling Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the cleavage and recovery of this compound and a comparative overview of the recycling pathways for the discussed chiral auxiliaries.

Workflow for this compound Recycling cluster_cleavage Cleavage cluster_separation Separation & Isolation cluster_purification Purification & Validation start N-Acyl-(S)-2-methylmorpholine Product hydrolysis Acidic Hydrolysis (e.g., 6M HCl, reflux) start->hydrolysis extraction1 Liquid-Liquid Extraction (Organic/Aqueous) hydrolysis->extraction1 basification Basification of Aqueous Layer (e.g., NaOH to pH > 12) extraction1->basification Aqueous Layer product Carboxylic Acid Product extraction1->product Organic Layer extraction2 Extraction of Free Amine (Organic Solvent) basification->extraction2 drying Drying and Solvent Removal extraction2->drying purification Purification (e.g., Distillation) drying->purification validation Purity & Performance Validation (NMR, HPLC) purification->validation recovered_auxiliary Recovered this compound validation->recovered_auxiliary

Caption: Proposed experimental workflow for the recycling of this compound.

Comparative Chiral Auxiliary Recycling Pathways cluster_s2mm This compound cluster_evans Evans' Oxazolidinone cluster_oppolzer Oppolzer's Sultam s2mm_start N-Acyl Amide s2mm_cleavage Hydrolysis s2mm_start->s2mm_cleavage s2mm_recovery Extraction s2mm_cleavage->s2mm_recovery recycled_auxiliary Recycled Chiral Auxiliary s2mm_recovery->recycled_auxiliary evans_start N-Acyl Imide evans_cleavage LiOH / H2O2 evans_start->evans_cleavage evans_recovery Extraction evans_cleavage->evans_recovery evans_recovery->recycled_auxiliary oppolzer_start N-Acyl Imide oppolzer_cleavage Hydrolysis or Reductive Cleavage oppolzer_start->oppolzer_cleavage oppolzer_recovery Extraction / Chromatography oppolzer_cleavage->oppolzer_recovery oppolzer_recovery->recycled_auxiliary

Caption: Logical flow of recycling for different chiral auxiliaries.

Conclusion

The recyclability of a chiral auxiliary is a paramount consideration in the development of sustainable and cost-effective asymmetric syntheses. While direct experimental data for the recycling of this compound is currently limited, its chemical structure suggests that a straightforward protocol based on amide hydrolysis should be effective for its recovery. By benchmarking against the high recovery yields of established auxiliaries like Evans' oxazolidinones and Oppolzer's sultam, it is reasonable to anticipate that this compound can also be an economically and environmentally viable chiral auxiliary. Further experimental validation is warranted to quantify its recovery yield and assess its performance over multiple cycles. The development of such data will be crucial for its broader adoption in industrial applications.

References

A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of (S)-2-Methylmorpholine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust and reliable analytical methods for the separation of enantiomers is a critical aspect of pharmaceutical research and development. (S)-2-Methylmorpholine is a valuable chiral building block, and ensuring the enantiomeric purity of its reaction products is paramount. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the enantioseparation of 2-methylmorpholine and structurally related chiral amines. While specific methods for 2-methylmorpholine are not extensively reported in the public domain, this guide leverages established strategies for the successful separation of chiral amines to provide a strong starting point for method development.

Comparison of Chiral Stationary Phases and Methodologies

The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and effective approach in chiral HPLC. The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. Polysaccharide-based and cyclodextrin-based CSPs are particularly well-suited for the separation of a wide range of chiral amines.

Chiral Stationary Phase (CSP) TypeCommon ExamplesTypical Mobile Phase SystemsGeneral Applicability & Key Considerations
Polysaccharide-Based (Coated) Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Normal Phase: n-Hexane / 2-Propanol (or Ethanol)Additives for basic compounds: 0.1% Diethylamine (DEA) or Triethylamine (TEA)Broad enantiorecognition for a wide range of chiral compounds, including amines. The coated nature may limit the use of certain solvents.
Polysaccharide-Based (Immobilized) Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))Normal Phase: n-Hexane / 2-PropanolReversed-Phase: Acetonitrile / Water or Methanol / WaterPolar Organic: Acetonitrile or MethanolAdditives: DEA, TEA, or Trifluoroacetic Acid (TFA)Offer greater solvent compatibility and robustness compared to coated phases, allowing for a wider range of mobile phase options and are suitable for LC-MS applications.
Cyclodextrin-Based Astec CYCLOBOND™ I 2000 (Beta-cyclodextrin)Reversed-Phase: Acetonitrile / Water or Methanol / Water with a buffer (e.g., phosphate or acetate)Effective for inclusion complexation, particularly for molecules with hydrophobic moieties that can fit into the cyclodextrin cavity.
Crown Ether-Based CROWNPAK® CR(+) / CR(-)Reversed-Phase: Aqueous acidic mobile phase (e.g., perchloric acid solution)Highly specific for the separation of chiral primary amines. The choice of CR(+) or CR(-) column depends on the elution order desired.

Experimental Protocols: A General Approach to Method Development

For a novel compound like a derivative of this compound, a systematic approach to method development is recommended.

Initial Screening of Chiral Stationary Phases

The first step involves screening a selection of CSPs with broad applicability.

  • Columns:

    • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Chiralpak® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phases for Screening:

    • Normal Phase A: n-Hexane / 2-Propanol (90:10, v/v) + 0.1% DEA

    • Normal Phase B: n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA

    • Polar Organic: Acetonitrile + 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a suitable wavelength (e.g., 210-254 nm, depending on the chromophore of the analyte).

  • Procedure: Inject a solution of the racemic analyte onto each column with each mobile phase and observe the chromatogram for any signs of separation.

Method Optimization

Once partial or baseline separation is achieved on a particular CSP/mobile phase combination, the method can be optimized to improve resolution (Rs), analysis time, and peak shape.

  • Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., 2-propanol from 5% to 20% in n-hexane). A lower percentage of the polar solvent generally increases retention and can improve resolution.

  • Additive Concentration: Adjust the concentration of the basic additive (DEA or TEA) between 0.05% and 0.2%. This can significantly impact peak shape and retention time.

  • Flow Rate: Adjust the flow rate (e.g., from 0.5 to 1.5 mL/min) to find a balance between analysis time and separation efficiency.

  • Temperature: Investigate the effect of column temperature (e.g., from 15 °C to 40 °C). Lower temperatures often lead to better resolution but longer analysis times.

Visualization of the Method Development Workflow

The following diagram illustrates a logical workflow for the development of a chiral HPLC method for a new chiral amine.

Chiral_Method_Development start Define Analyte (e.g., 2-Methylmorpholine derivative) screening Initial CSP Screening (Polysaccharide, etc.) start->screening eval_screening Evaluate Screening Results (Partial or No Separation) screening->eval_screening optimization Method Optimization eval_screening->optimization Partial Separation Achieved no_sep Try Different CSPs or Mobile Phase Systems eval_screening->no_sep No Separation validation Method Validation (Robustness, Linearity, etc.) optimization->validation Baseline Separation Achieved (Rs > 1.5) no_sep->screening final_method Final Analytical Method validation->final_method

Caption: Workflow for Chiral HPLC Method Development.

This structured approach, combining informed CSP selection with systematic optimization, provides a high probability of success for developing a reliable chiral HPLC method for the enantiomeric separation of reaction products involving this compound.

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